molecular formula C11H18N4O B1345317 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol CAS No. 1017221-34-9

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Cat. No.: B1345317
CAS No.: 1017221-34-9
M. Wt: 222.29 g/mol
InChI Key: PCBIQPFJSIIXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C11H18N4O and its molecular weight is 222.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(5-aminopyridin-2-yl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-10-1-2-11(13-9-10)15-5-3-14(4-6-15)7-8-16/h1-2,9,16H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBIQPFJSIIXGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (CAS 1017221-34-9), a heterocyclic compound of significant interest in medicinal chemistry. While detailed peer-reviewed studies on this specific molecule are not extensively available in public literature, its structural motifs—the aminopyridine and piperazine rings—are foundational scaffolds in numerous approved and investigational drug candidates.[1][2][3] This guide will, therefore, focus on its physicochemical properties, plausible synthetic routes, robust analytical characterization methods, and its potential applications as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical Properties and Structural Analysis

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a multifaceted molecule featuring a 5-aminopyridine moiety linked to a piperazine ring, which is further substituted with an ethanol group. This unique combination of functional groups imparts specific chemical characteristics that are highly desirable in drug design.

Key Structural Features:
  • 5-Aminopyridine Moiety: The primary aromatic amine on the pyridine ring serves as a key interaction point, often acting as a hydrogen bond donor in receptor binding pockets. The pyridine ring itself can participate in π-stacking interactions.

  • Piperazine Core: This saturated heterocycle is a common linker in medicinal chemistry.[1][2] Its non-planar chair conformation can be modified to optimize spatial orientation of substituents. The two nitrogen atoms provide sites for substitution, allowing for the modulation of solubility, basicity, and pharmacokinetic properties.[2][3]

  • Ethanol Tail: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing aqueous solubility. It also provides a reactive handle for further chemical modification or can be a key pharmacophoric feature for target engagement.

Predicted Physicochemical Data:
PropertyValueSource
CAS Number 1017221-34-9[4][5]
Molecular Formula C11H18N4O[6]
Molecular Weight 222.29 g/mol [6]
Boiling Point (Predicted) 463.4±45.0 °C[4]
Density (Predicted) 1.212±0.06 g/cm3 [4]
pKa (Predicted) 14.96±0.10[4]

Proposed Synthesis and Workflow

A logical synthetic pathway would involve the reaction of 2-chloro-5-aminopyridine with 1-(2-hydroxyethyl)piperazine. This reaction is typically performed in a high-boiling point polar aprotic solvent, such as DMSO or NMP, and may be facilitated by a base to scavenge the HCl byproduct.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product cluster_purification Workup & Purification A 2-Chloro-5-aminopyridine C High-Boiling Solvent (e.g., DMSO, NMP) F 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol A->F SNA Reaction B 1-(2-Hydroxyethyl)piperazine B->F SNA Reaction C->F D Base (e.g., K2CO3, DIPEA) D->F E Heat (e.g., 120-150 °C) E->F G Aqueous Workup F->G H Chromatography G->H

Caption: Proposed synthetic workflow for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.

Detailed Experimental Protocol (Hypothetical):
  • Reaction Setup: To a stirred solution of 1-(2-hydroxyethyl)piperazine (1.1 equivalents) in N,N-Dimethylformamide (DMF), add 2-chloro-5-aminopyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents).

  • Reaction Execution: Heat the reaction mixture to 130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired compound.

Analytical Characterization

To ensure the identity and purity of the synthesized 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a suite of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC):
  • Purpose: To determine the purity of the compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Detection: UV detection at wavelengths relevant to the pyridine chromophore (e.g., 254 nm and 280 nm).

  • Expected Outcome: A single major peak indicating high purity.

Mass Spectrometry (MS):
  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this molecule due to the presence of basic nitrogen atoms.

  • Expected Result: A prominent ion peak corresponding to [M+H]+ at m/z 223.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • ¹H NMR: This will provide information on the number and types of protons and their connectivity. Expected signals would include:

    • Aromatic protons on the pyridine ring.

    • Protons of the primary amine.

    • Distinct signals for the piperazine ring protons.

    • Signals for the methylene groups of the ethanol tail.

    • A signal for the hydroxyl proton.

  • ¹³C NMR: This will confirm the carbon skeleton of the molecule. Distinct signals for each unique carbon atom in the pyridine ring, piperazine ring, and ethanol tail are expected.

Application in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors

The 2-(aminoaryl)-piperazine scaffold is a "privileged" structure in modern medicinal chemistry, particularly in the field of oncology.[2][8] This structural motif is a cornerstone in the design of numerous kinase inhibitors.[9][10][11] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.

The aminopyridine portion of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol can act as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase ATP-binding site. The piperazine ring serves as a versatile linker to which various substituents can be attached to target specific regions of the kinase, thereby conferring potency and selectivity. The ethanol tail can either be a key pharmacophoric element itself or a point for further chemical elaboration.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_drug Drug Action GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates CellGrowth Cell Growth & Survival Akt->CellGrowth Promotes Drug Kinase Inhibitor (Derived from Topic Compound) Drug->PI3K Inhibits

Caption: Potential role of a derivative in inhibiting a cancer signaling pathway.

For example, a derivative of this compound could be further functionalized to target kinases such as PI3K, Src, or Abl, which are implicated in various cancers.[9][11] The primary amine could be acylated or reacted with a suitable heterocyclic partner to build out a more complex inhibitor that occupies the ATP-binding pocket with high affinity and specificity.

Conclusion

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a valuable chemical entity whose true potential is realized as a key intermediate in the synthesis of complex, biologically active molecules. Its constituent parts—the aminopyridine and piperazine motifs—are well-validated pharmacophores in drug discovery. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers and drug development professionals to utilize this compound in the creation of next-generation targeted therapies. The versatility of this scaffold ensures its continued relevance in the ongoing quest for novel and effective treatments for a wide range of diseases.

References

  • Tyagi, et al. "Synthesis and Characterization of m-Amino Pyridine Derivatives.
  • ChemicalBook.
  • PubMed. "Synthesis, Characterization, and Antioxidant Properties of Novel Inulin Derivatives With Amino-Pyridine Group." Accessed January 17, 2026.
  • PubMed. "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Accessed January 17, 2026.
  • Tawfiq, M.T. "Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect." World Journal of Experimental Biosciences, 2016.
  • PubMed Central. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Accessed January 17, 2026.
  • PubMed Central. "Synthesis and Fluorescent Properties of Aminopyridines and the Application in 'Click and Probing'." Accessed January 17, 2026.
  • "Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity." International Journal of Pharmaceutical Sciences and Research.
  • Combi-Blocks.
  • ResearchGate. "Is there any synthesis method available for the preparation of 1-Amino Piperazine?" Accessed January 17, 2026.
  • National Institutes of Health. "Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity." Accessed January 17, 2026.
  • ResearchGate. "Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry." Accessed January 17, 2026.
  • Organic Chemistry Portal. "Synthesis of piperazines." Accessed January 17, 2026.
  • Matrix Scientific.
  • PubMed Central. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Accessed January 17, 2026.
  • National Institutes of Health. "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Accessed January 17, 2026.
  • PubMed. "The medicinal chemistry of piperazines: A review." Accessed January 17, 2026.
  • PubMed. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Accessed January 17, 2026.
  • Google Patents. "CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine." Accessed January 17, 2026.
  • MDPI. "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Accessed January 17, 2026.
  • Santa Cruz Biotechnology. "2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol | CAS 849021-42-7." Accessed January 17, 2026.
  • ResearchGate. "Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors." Accessed January 17, 2026.
  • Semantic Scholar. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Accessed January 17, 2026.
  • ResearchGate. "Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors." Accessed January 17, 2026.
  • MDPI. "Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction." Accessed January 17, 2026.
  • ResearchGate. "The medicinal chemistry of piperazines: A review | Request PDF." Accessed January 17, 2026.
  • PubMed. "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies." Accessed January 17, 2026.
  • PubMed. "6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer." Accessed January 17, 2026.
  • PubMed Central. "7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a 'Cut and Glue' Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors." Accessed January 17, 2026.
  • PubMed. "Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors." Accessed January 17, 2026.
  • MDPI. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review." Accessed January 17, 2026.
  • PubChem. "2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol." Accessed January 17, 2026.
  • BLDpharm. "20542-08-9|2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol." Accessed January 17, 2026.
  • BLDpharm. "5521-39-1|2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol." Accessed January 17, 2026.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structure Verification in Drug Discovery

In the landscape of modern drug development, the precise structural characterization of novel chemical entities is not merely a formality but a cornerstone of scientific rigor and regulatory compliance. The molecule 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a heterocyclic compound featuring aminopyridine and piperazine moieties, represents a class of structures with significant potential in medicinal chemistry. Its biological activity is intrinsically linked to its three-dimensional architecture. Therefore, a comprehensive and unambiguous elucidation of its structure is paramount. This guide provides a holistic and technically robust framework for the structural verification of this compound, drawing upon a suite of modern analytical techniques. The methodologies detailed herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The initial and most critical step in structure elucidation is the confirmation of the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Rationale for Experimental Choice: HRMS provides a highly accurate mass measurement, typically to within 5 ppm, which allows for the confident determination of the elemental composition. This is a crucial first pass in confirming the identity of the synthesized compound and ruling out gross errors.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Sample Preparation: A dilute solution of the analyte (approximately 10 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Method Parameters:

    • Ionization Mode: Positive ESI is chosen due to the presence of basic nitrogen atoms in the pyridine and piperazine rings, which are readily protonated.

    • Mass Range: A scan range of m/z 100-500 is appropriate to encompass the expected molecular ion.

    • Data Acquisition: Data is acquired in centroid mode to ensure high mass accuracy.

  • Data Analysis: The exact mass of the protonated molecule [M+H]⁺ is determined. This experimental mass is then compared to the theoretical mass calculated for the proposed molecular formula, C₁₁H₁₈N₄O.

Expected Data Summary:

ParameterExpected Value
Molecular FormulaC₁₁H₁₈N₄O
Molecular Weight222.29 g/mol
Theoretical [M+H]⁺223.1559
Experimental [M+H]⁺Within 5 ppm of theoretical

A successful HRMS analysis provides the first piece of concrete evidence for the compound's identity. The fragmentation pattern observed in a tandem mass spectrometry (MS/MS) experiment can also offer preliminary structural insights, though this is often complex for such molecules.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structural connectivity of a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a comprehensive picture of the molecular skeleton.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments in the molecule.

  • COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, crucial for piecing together the molecular fragments.

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving a wide range of organic compounds and has a distinct residual solvent peak.

  • Data Acquisition: Standard pulse programs for ¹H, ¹³C, COSY, HSQC, and HMBC experiments are utilized.

  • Data Analysis and Predicted Chemical Shifts: The analysis involves the careful integration of proton signals, interpretation of coupling patterns, and correlation of cross-peaks in the 2D spectra. Based on the structure of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol and data from analogous compounds, the following proton and carbon chemical shifts can be predicted.[1][2][3][4]

Predicted ¹H and ¹³C NMR Data Summary (in DMSO-d₆):

PositionPredicted ¹H Chemical Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Chemical Shift (ppm)
Pyridine-H3~6.8-7.0, dd, 1H~120-125
Pyridine-H4~7.2-7.4, dd, 1H~135-140
Pyridine-H6~7.8-8.0, d, 1H~145-150
Piperazine-H (adjacent to pyridine)~3.4-3.6, t, 4H~45-50
Piperazine-H (adjacent to ethanol)~2.5-2.7, t, 4H~50-55
Ethanol-CH₂ (adjacent to piperazine)~2.4-2.6, t, 2H~58-62
Ethanol-CH₂ (adjacent to OH)~3.5-3.7, q, 2H~59-63
Ethanol-OH~4.5-5.0, t, 1H-
Pyridine-C2-~155-160
Pyridine-C5-~130-135
Amino-NH₂~5.0-5.5, s, 2H-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Workflow for NMR Data Interpretation:

Caption: NMR data integration workflow.

Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Rationale for Experimental Choice: The presence of N-H (amine), O-H (alcohol), C-N, and C-O bonds in the target molecule will give rise to characteristic absorption bands in the infrared spectrum, providing confirmatory evidence for these functional groups.[5][6]

Experimental Protocol: FTIR Spectroscopy
  • Instrumentation: An FTIR spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.

Predicted FTIR Data Summary:

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200O-H (alcohol) and N-H (amine)Stretching (broad)
3100-3000Aromatic C-HStretching
2950-2850Aliphatic C-HStretching
1620-1580C=C and C=N (pyridine ring)Stretching
1250-1000C-N and C-OStretching

Purity Assessment and Method Development: High-Performance Liquid Chromatography (HPLC)

While not a primary structure elucidation technique, HPLC is indispensable for assessing the purity of the synthesized compound and for developing a quality control method.

Rationale for Experimental Choice: A robust HPLC method is essential to ensure that the sample being analyzed by other techniques is a single, pure compound. Method development also provides insights into the compound's polarity and chromatographic behavior.[7][8][9]

Experimental Protocol: HPLC Method Development
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

  • Detection: UV detection at a wavelength where the pyridine chromophore absorbs, likely around 254 nm.

  • Method Validation: The developed method should be validated for parameters such as linearity, precision, accuracy, and robustness according to ICH guidelines.

Illustrative HPLC Workflow:

HPLC_Workflow start Sample Preparation injection Injection onto C18 Column start->injection elution Gradient Elution (Water/Acetonitrile) injection->elution detection UV Detection (254 nm) elution->detection analysis Purity Assessment (Peak Area %) detection->analysis

Caption: HPLC method development and purity analysis workflow.

Conclusive Structural Verification: The Integrated Approach

The true power of modern analytical chemistry lies in the integration of data from multiple, orthogonal techniques. The unambiguous structure elucidation of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is achieved by the convergence of evidence from HRMS, a full suite of NMR experiments, and FTIR. HPLC serves as a crucial quality gate, ensuring the integrity of the sample under investigation. This multi-faceted approach provides a self-validating system, where the data from each technique corroborates the others, leading to a single, irrefutable structural assignment.

References

  • PubChem. (n.d.). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. Retrieved from [Link][10][11]

  • PubChem. (n.d.). 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. Retrieved from [Link][12]

  • National Center for Biotechnology Information. (2024). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link][1]

  • Szafran, M., & Brzezinski, B. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link][2]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link][3]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link][4]

  • ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link][5]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][7]

  • SIELC. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link][9]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link][6]

Sources

An In-depth Technical Guide to the Chemical Characterization of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the chemical characterization of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a heterocyclic compound with potential applications in medicinal chemistry. As a molecule incorporating the pharmacologically significant aminopyridine and piperazine scaffolds, rigorous structural elucidation and purity assessment are paramount for its advancement in research and development. This document outlines a multi-faceted analytical approach, integrating spectroscopic and chromatographic techniques to establish the identity, purity, and key physicochemical properties of the title compound. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended to serve as a practical resource for scientists engaged in the synthesis and analysis of novel N-arylpiperazine derivatives.

Introduction and Molecular Overview

The compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol belongs to the class of N-arylpiperazine derivatives, a structural motif prevalent in a wide array of centrally active pharmaceutical agents. The confluence of the 2-aminopyridine moiety, a known pharmacophore in its own right, with the versatile piperazine linker and a hydrophilic ethanol tail suggests a molecule designed to interact with biological targets, potentially within the central nervous system. The primary amino group on the pyridine ring offers a site for further functionalization, while the tertiary amine of the piperazine and the terminal hydroxyl group can significantly influence the compound's solubility, polarity, and hydrogen bonding capacity.

A thorough chemical characterization is the bedrock of any drug discovery program. It ensures the unequivocal identification of the synthesized molecule, quantifies its purity, and provides the foundational data for all subsequent biological and toxicological evaluations. This guide will delineate the necessary steps to achieve a comprehensive analytical profile of this compound.

Predicted Physicochemical Properties

A summary of predicted physicochemical properties for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is provided in Table 1. These values are computationally derived and serve as a preliminary guide for experimental design, such as selecting appropriate solvent systems and chromatographic conditions.

PropertyPredicted ValueSignificance in a Research Context
Molecular Formula C₁₁H₁₈N₄OEssential for mass spectrometry and elemental analysis.
Molecular Weight 222.29 g/mol Foundational for all quantitative analyses.
LogP ~1.5 - 2.5Indicates moderate lipophilicity, suggesting potential for oral bioavailability.
pKa ~8.5 (piperazine N), ~5.0 (pyridine N), ~3.0 (amino N)Influences solubility, ionization state at physiological pH, and chromatographic behavior.
H-Bond Donors 2 (amino and hydroxyl groups)Key for receptor interactions and aqueous solubility.
H-Bond Acceptors 4 (pyridine N, piperazine N's, hydroxyl O)Important for molecular recognition and physicochemical properties.

Proposed Synthetic Pathway

A plausible and commonly employed route for the synthesis of N-arylpiperazines involves the nucleophilic aromatic substitution (SNAr) of an activated halo-aromatic precursor, followed by the reduction of a nitro group to the corresponding amine. This two-step approach is outlined below.

Workflow for the Synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 2-Chloro-5-nitropyridine C 2-(4-(5-Nitropyridin-2-yl)piperazin-1-yl)ethanol A->C Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) Heat B 1-(2-Hydroxyethyl)piperazine B->C D 2-(4-(5-Nitropyridin-2-yl)piperazin-1-yl)ethanol E 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (Target Compound) D->E Reducing Agent (e.g., Pd/C, H₂ or SnCl₂) Solvent (e.g., Ethanol, Ethyl Acetate)

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation and Purity Assessment

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are required to confirm the connectivity of all atoms in the molecule.

Expertise & Experience: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point, but if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, with the added benefit of allowing the observation of exchangeable protons (NH₂ and OH).

Trustworthiness: The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure. The chemical shifts and coupling patterns should be consistent with the electronic environment of each nucleus.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

The expected chemical shifts and multiplicities for the target compound are presented in Tables 2 and 3, based on known values for similar structural motifs.[1][2][3][4]

Table 2: Predicted ¹H NMR Data for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (in DMSO-d₆)

ProtonsPredicted δ (ppm)MultiplicityIntegrationAssignment
Pyridine H~7.5d1HH-6
Pyridine H~6.8dd1HH-4
Pyridine H~6.3d1HH-3
NH₂~5.0s (broad)2HAmino group
OH~4.5t (broad)1HHydroxyl group
Piperazine CH₂~3.4t4HN-CH₂ (adjacent to pyridine)
Piperazine CH₂~2.5t4HN-CH₂ (adjacent to ethanol)
Ethanol CH₂~3.5q2HO-CH₂
Ethanol CH₂~2.4t2HN-CH₂

Table 3: Predicted ¹³C NMR Data for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (in DMSO-d₆)

CarbonPredicted δ (ppm)Assignment
Pyridine C~158C-2
Pyridine C~140C-5
Pyridine C~135C-6
Pyridine C~115C-4
Pyridine C~108C-3
Piperazine C~53N-CH₂ (adjacent to ethanol)
Piperazine C~45N-CH₂ (adjacent to pyridine)
Ethanol C~60O-CH₂
Ethanol C~58N-CH₂
Mass Spectrometry (MS)

MS provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

Expertise & Experience: Electrospray ionization (ESI) is the preferred method for this type of molecule due to its polarity and the presence of basic nitrogen atoms that are readily protonated. The fragmentation pattern will likely involve cleavage of the piperazine ring and the ethanol side chain.[5][6][7]

Trustworthiness: The measured monoisotopic mass should be within 5 ppm of the calculated theoretical mass for the proposed elemental formula (C₁₁H₁₈N₄O).

  • Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., FT-ICR or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to induce fragmentation and obtain structural information.

  • [M+H]⁺: m/z 223.1559 (Calculated for C₁₁H₁₉N₄O⁺)

  • Key Fragments: Expect to see fragments corresponding to the loss of the ethanol group, cleavage of the piperazine ring, and fragmentation of the aminopyridine moiety.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expertise & Experience: The presence of the N-H, O-H, C-N, and C-O bonds will give rise to characteristic absorption bands. The spectrum should be compared to known spectra of aminopyridines and piperazine derivatives to confirm the presence of these key functional groups.[8][9][10]

Trustworthiness: The presence of all expected functional group vibrations and the absence of peaks corresponding to starting materials (e.g., a nitro group stretch if the reduction was incomplete) validates the successful synthesis.

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a neat solid sample.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchPrimary amine (NH₂)
3500-3200O-H stretch (broad)Alcohol (OH)
3000-2800C-H stretchAliphatic CH₂
1620-1580N-H bendPrimary amine (NH₂)
1600-1450C=C and C=N stretchAromatic (pyridine) ring
1350-1250C-N stretchAryl-amine and aliphatic amine
1200-1000C-O stretchAlcohol
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantitative analysis.

Expertise & Experience: Due to the basic nature of the piperazine and aminopyridine nitrogens, reverse-phase HPLC on a C18 column with an acidic mobile phase (e.g., containing 0.1% trifluoroacetic acid or formic acid) is recommended to ensure good peak shape. UV detection is suitable, as the aminopyridine moiety provides a chromophore.[11][12][13]

Trustworthiness: A purity assessment should show a single major peak, ideally >95% by area, with minimal impurities. The method should be validated for linearity, accuracy, and precision for reliable quantification.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aminopyridine chromophore (likely around 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

G A Sample Preparation (Dissolve in Mobile Phase) B Injection onto C18 Column A->B C Gradient Elution (Water/Acetonitrile + 0.1% Formic Acid) B->C D UV Detection (~254 nm) C->D E Data Analysis (Peak Purity and Area %) D->E

Caption: A typical workflow for HPLC purity analysis.

Conclusion

The comprehensive chemical characterization of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol requires a synergistic application of modern analytical techniques. The methodologies outlined in this guide, from synthesis to structural elucidation and purity assessment, provide a robust framework for researchers in the field of drug discovery and development. By following these detailed protocols, scientists can confidently establish the chemical identity and quality of this novel compound, enabling its progression into further scientific investigation. The principles and experimental designs discussed herein are broadly applicable to the characterization of other N-arylpiperazine derivatives and serve as a testament to the importance of rigorous analytical science.

References

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Ovid. Available at: [Link]

  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Wiley Online Library. Available at: [Link]

  • 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. Wiley Online Library. Available at: [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central. Available at: [Link]

  • Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance. Research Journal of Pharmacy and Technology. Available at: [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PubMed Central. Available at: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

  • 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408. PubChem. Available at: [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. NISCAIR Online Periodicals Repository. Available at: [Link]

  • HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. Available at: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. National Institutes of Health. Available at: [Link]

  • FTIR spectra of (a) piperazine (b) COP-1. ResearchGate. Available at: [Link]

  • New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. PubMed. Available at: [Link]

  • FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. Available at: [Link]

Sources

A Technical Guide to Predicting the Mechanism of Action for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The elucidation of a compound's mechanism of action (MOA) is a cornerstone of modern drug discovery and development. It provides the rational foundation for therapeutic application, target engagement, and safety profiling. This guide presents a comprehensive, multi-faceted strategy for predicting and validating the MOA of the novel chemical entity, 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. By integrating robust in-silico predictive methodologies with targeted in-vitro experimental validation, we outline a self-validating workflow designed for researchers, scientists, and drug development professionals. This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring scientific integrity and fostering a deeper understanding of the MOA discovery process.

Introduction: The Imperative of MOA Elucidation

The compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (henceforth referred to as "the compound") is a synthetic molecule featuring several key pharmacophoric elements: a substituted aminopyridine ring, a central piperazine linker, and a hydroxyethyl chain.[1] This combination of structural motifs is prevalent in a wide range of biologically active agents, suggesting a high potential for interaction with various protein targets.[2][3][4] Identifying the specific molecular targets and the subsequent biological consequences of these interactions is paramount. A well-defined MOA accelerates drug development by enabling target-based screening, facilitates the design of more potent and selective analogs, and is critical for predicting potential on-target and off-target toxicities.[5]

This guide provides an integrated workflow, commencing with computational prediction to generate viable hypotheses, followed by a logical sequence of experimental assays to test and confirm these predictions.

Phase I: In-Silico Target Hypothesis Generation

The initial phase leverages the power of computational chemistry and bioinformatics to analyze the compound's structure and predict its most likely biological targets. This cost-effective approach narrows the vast field of potential targets to a manageable number for experimental validation.[6][7][8]

Structural and Physicochemical Analysis

A foundational analysis of the compound's structure reveals key features that inform its potential interactions.

  • Aminopyridine Moiety: This group is a common hydrogen bond donor and acceptor and can participate in pi-stacking interactions. It is a well-known scaffold in kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[2][3]

  • Piperazine Core: A versatile linker that is frequently found in ligands for G-protein coupled receptors (GPCRs), particularly serotonergic and dopaminergic receptors, as well as ion channels.[9][10][11] Its basic nitrogens are often protonated at physiological pH, allowing for ionic interactions.

  • Hydroxyethyl Tail: This flexible, polar group can form hydrogen bonds and improve aqueous solubility.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication
Molecular Weight 222.29 g/mol [1] Favorable for oral bioavailability (Lipinski's Rule)
LogP (Predicted) ~1.5 - 2.5 Good balance of solubility and permeability
Hydrogen Bond Donors 2 Potential for strong target binding
Hydrogen Bond Acceptors 4 Potential for strong target binding

| pKa (Predicted Basic) | ~7.5 - 8.5 (Piperazine) | Likely protonated at physiological pH |

Ligand-Based Target Prediction

This approach is founded on the principle that structurally similar molecules often exhibit similar biological activities.[7] By screening large databases of compounds with known targets, we can identify molecules that share structural features with our compound of interest.

  • Input: The SMILES string of the compound (OCCn1ccn(c2ccc(N)cn2)cc1) is submitted to multiple chemical databases.

  • Databases: Utilize public and commercial databases such as PubChem, ChEMBL, and SciFinder.

  • Algorithm: Employ Tanimoto similarity coefficient based on 2D fingerprints (e.g., ECFP4).

  • Analysis: Retrieve the known biological targets of the top-scoring similar compounds (Tanimoto > 0.85).

  • Hypothesis: Collate and rank the protein targets and target families that appear most frequently. Based on the aminopyridine-piperazine scaffold, likely target classes include protein kinases (e.g., Src, Abl, BTK) and GPCRs (e.g., Dopamine D2/D3, Serotonin 5-HT subtypes).[2][9][12][13]

Structure-Based Target Prediction (Reverse Docking)

This method "docks" the 3D conformation of the compound into the binding sites of thousands of proteins in a structural database to predict potential interactions.[6][14] This approach is complementary to ligand-based methods and can identify novel targets.

  • Tool Selection: Utilize web-based servers like SwissTargetPrediction, PharmMapper, or TargetHunter.[14][15]

  • Input: Submit the 3D structure of the compound.

  • Screening: The server screens the compound against a vast library of protein crystal structures.

  • Scoring: The tool calculates a binding affinity or fit score for each potential target.

  • Output: A ranked list of potential protein targets is generated based on the predicted binding scores.

  • Rationale: This method provides a direct, structure-based hypothesis of interaction, which is crucial for designing subsequent validation experiments.[16][17]

G cluster_0 Phase I: In-Silico Prediction Compound Compound Structure (2D & 3D) LigandBased Ligand-Based Prediction (Similarity Search) Compound->LigandBased StructureBased Structure-Based Prediction (Reverse Docking) Compound->StructureBased Hypothesis Ranked Target Hypotheses (e.g., Kinase X, GPCR Y) LigandBased->Hypothesis StructureBased->Hypothesis G cluster_1 Phase II: Experimental Validation Hypothesis Ranked Target Hypotheses Tier1 Tier 1: Broad Panel Screening (Kinase & GPCR Panels) Hypothesis->Tier1 Tier2 Tier 2: Hit Confirmation (IC50 / Ki Determination) Tier1->Tier2 Tier3 Tier 3: Functional & Cellular Assays (e.g., Phosphorylation, cAMP) Tier2->Tier3 MOA Validated Mechanism of Action Tier3->MOA

Caption: Tiered Workflow for In-Vitro MOA Validation.

Tier 3: Functional and Cellular Characterization

Confirming that the compound binds to a target is insufficient; one must demonstrate that this binding translates into a functional biological response in a cellular context.

  • Objective: To determine if the compound acts as an inhibitor, agonist, or antagonist in a cellular environment.

  • Methodology (Example-Driven):

    • If the target is a Kinase (e.g., Src): Use a cell line that expresses active Src. Treat the cells with a dose-response of the compound. Measure the phosphorylation of a known downstream substrate (e.g., p-FAK) via Western Blot or a quantitative ELISA. A decrease in substrate phosphorylation would confirm inhibitory activity.

    • If the target is a GPCR (e.g., Dopamine D2 Receptor): Use a cell line expressing the D2 receptor (e.g., CHO-D2).

      • To test for antagonism: Stimulate the cells with a known agonist (e.g., quinpirole) in the presence of increasing concentrations of the compound. Measure a downstream signal, such as the inhibition of cAMP production. A rightward shift in the agonist's dose-response curve indicates antagonism.

      • To test for agonism: Treat the cells with the compound alone and measure the same downstream signal. A direct effect on the signal would indicate agonism.

  • Rationale: These assays bridge the gap between molecular binding and physiological effect, providing the ultimate confirmation of the compound's mechanism of action at the cellular level.

G cluster_pathway Proposed Kinase Inhibition Pathway Compound Compound (Kinase Inhibitor) Compound->Block Kinase Target Kinase (e.g., Src) PhosphoSubstrate Phosphorylated Substrate (p-Substrate) Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase CellSignal Downstream Cellular Signaling PhosphoSubstrate->CellSignal Block->Kinase

Caption: Proposed Signaling Pathway for a Kinase Inhibitor MOA.

Conclusion and Synthesis

The strategy outlined in this guide provides a logical, evidence-based framework for elucidating the mechanism of action of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. By systematically combining predictive computational analysis with a tiered approach to experimental validation, researchers can efficiently identify and characterize the compound's primary molecular targets and its functional consequences. This integrated workflow not only ensures scientific rigor but also maximizes the efficiency of resource allocation in the drug discovery pipeline, ultimately accelerating the translation of promising molecules into therapeutic candidates.

References

  • Galati, M. C., et al. (2021). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link]

  • Pinzi, L., & Rastelli, G. (2019). Computational/in silico methods in drug target and lead prediction. Oxford Academic. Available at: [Link]

  • Creative Biolabs. In Silico Target Prediction. Creative Biolabs. Available at: [Link]

  • Kim, H. Y., et al. (2019). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health. Available at: [Link]

  • Dallakian, P., & Olson, A. J. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. Available at: [Link]

  • Li, Y., et al. (2023). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. PubMed Central. Available at: [Link]

  • Li, F., et al. (2024). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. PubMed Central. Available at: [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Available at: [Link]

  • Isik, M., et al. (2023). Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

  • Wang, Y., et al. (2023). Network Pharmacology and Experimental Validation to Explore That Celastrol Targeting PTEN is the Potential Mechanism of Tripterygium wilfordii (Lév.) Hutch Against IgA Nephropathy. Dove Press. Available at: [Link]

  • Verga, D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Micheli, F., et al. (2009). Structure–Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. ResearchGate. Available at: [Link]

  • Liu, T., et al. (2023). Network Pharmacology Combined with Experimental Validation to Investigate the Mechanism of the Anti-Hyperuricemia Action of Portulaca oleracea Extract. PubMed Central. Available at: [Link]

  • Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. Available at: [Link]

  • Ciaffara, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Kumar, A., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PubMed Central. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. Available at: [Link]

Sources

A Technical Guide to the Identification of Potential Biological Targets for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical framework for researchers and drug development professionals aimed at identifying and validating the potential biological targets of the novel chemical entity, 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. Acknowledging the absence of established biological data for this specific molecule, this guide adopts a hypothesis-driven approach rooted in chemoinformatic and structure-activity relationship (SAR) analysis of its core scaffolds: the 2-aminopyridine moiety and the arylpiperazine group. We present a multi-tiered strategy, beginning with broad, agnostic screening methods and progressing to focused, hypothesis-driven validation assays. Detailed experimental protocols, the rationale behind methodological choices, and data interpretation frameworks are provided to empower research teams to systematically uncover the compound's mechanism of action and therapeutic potential.

Introduction: Deconstructing the Molecule

The compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a novel chemical entity composed of three key structural motifs:

  • 2-Aminopyridine Scaffold: This nitrogen-containing heterocycle is a cornerstone of medicinal chemistry. Its ability to form critical hydrogen bonds, particularly with the hinge region of protein kinases, makes it a "privileged" fragment in the design of kinase inhibitors.

  • Arylpiperazine Core: The piperazine ring is another highly prevalent scaffold in pharmaceuticals, known to confer favorable pharmacokinetic properties and to serve as a versatile linker.[1][2] When attached to an aromatic system, it becomes a classic pharmacophore for G-protein coupled receptors (GPCRs), particularly those in the dopaminergic and serotonergic systems.[3]

  • Hydroxyethyl Group: This flexible side chain can significantly influence solubility and provides a potential hydrogen bond donor/acceptor, which can be critical for anchoring the molecule within a protein's binding pocket.

The convergence of these well-established pharmacophores within a single molecule strongly suggests significant, yet undefined, biological activity. This guide outlines a logical, efficient pathway to elucidate its primary biological targets.

Hypothesis Generation: From Structure to Potential Targets

Based on the structural components, we can formulate several primary hypotheses regarding the potential target classes for this compound. These hypotheses will form the basis of our tiered experimental approach.

Primary Hypotheses:

  • Protein Kinase Inhibition: The 2-aminopyridine moiety is a bioisostere for the adenine base of ATP and is a well-documented hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Abemaciclib).[4] We hypothesize that the compound will bind to the ATP pocket of one or more protein kinases, inhibiting their catalytic activity.

  • GPCR Modulation: Arylpiperazines are classic ligands for aminergic GPCRs. We hypothesize that the compound may act as an agonist, antagonist, or allosteric modulator of dopamine, serotonin, or adrenergic receptors.

  • Monoamine Oxidase (MAO) Inhibition: Structurally related heterocyclic compounds, such as Bazinaprine (SR 95191), are known inhibitors of MAO-A, an enzyme critical for neurotransmitter metabolism.[5][6][7] This presents a plausible, albeit less direct, hypothesis.

  • Antiproliferative Activity: The constituent scaffolds are found in many cytotoxic agents.[8] An agnostic approach to test for antiproliferative effects across various cancer cell lines is a logical starting point to uncover potential oncology-related targets.

The following diagram illustrates the overall logic of the proposed target identification workflow.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Agnostic & Focused Screening cluster_2 Phase 3: Target Validation & MOA A Structural Analysis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol B Identify Key Pharmacophores (Aminopyridine, Arylpiperazine) A->B C Formulate Primary Hypotheses: - Kinase Inhibition - GPCR Modulation - MAO Inhibition - Antiproliferative Activity B->C D Tier 1: Broad Profiling - Phenotypic Screen (e.g., NCI-60) - Broad Kinase Panel (e.g., DiscoverX) C->D E Tier 2: Focused Assays - Specific Kinase IC50 - GPCR Radioligand Binding - MAO-Glo Assay D->E Based on Tier 1 Hits F Tier 3: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA) - Western Blot for Pathway Modulation E->F G Mechanism of Action (MOA) Elucidation F->G

Caption: High-level workflow for target identification and validation.

Tier 1: Broad Profiling & Agnostic Screening

The initial experimental phase is designed to cast a wide net, identifying potential areas of biological activity without bias toward a specific target.

Phenotypic Screening for Antiproliferative Effects

A logical first step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines. This approach can rapidly reveal potential utility in oncology and provide clues about sensitive cell types or pathways.

Protocol: Sulforhodamine B (SRB) Assay for Cell Viability

  • Cell Plating: Seed cells from a diverse panel (e.g., the NCI-60 panel) in 96-well plates at predetermined optimal densities and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform a serial dilution series (e.g., from 100 µM to 1 nM) and treat the cells for 72 hours. Include a DMSO-only vehicle control.

  • Cell Fixation: Gently aspirate the media and fix the cells with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry completely. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Solubilize the bound dye with 10 mM Tris base solution (pH 10.5).

  • Data Acquisition: Read the absorbance at 510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot dose-response curves to determine the GI50 (concentration causing 50% growth inhibition) for each cell line.

Causality Insight: The SRB assay measures total cellular protein content, providing a reliable and linear estimation of cell density. A low GI50 value in specific cell lines (e.g., those known to be dependent on a particular kinase) can provide the first crucial link between a phenotype and a potential target class.

Large-Scale Kinase Panel Screen

To directly test the kinase inhibitor hypothesis, the compound should be screened against a large, commercially available kinase panel at a single, high concentration (e.g., 10 µM).

Methodology: Commercial Kinase Profiling (e.g., Eurofins DiscoverX KINOMEscan™)

This is typically outsourced to a specialized vendor. The compound is submitted, and the vendor performs a competition binding assay. In this format, an immobilized active site-directed ligand is used to tether the kinases to a solid support. The test compound is incubated with the kinase panel, and its ability to displace the immobilized ligand is quantified.

Data Presentation: Results are typically presented as "% Inhibition" at the tested concentration.

Kinase Target% Inhibition @ 10 µMTarget Family
ABL198%Tyrosine Kinase
SRC95%Tyrosine Kinase
LCK91%Tyrosine Kinase
CDK245%Serine/Threonine Kinase
MAPK112%Serine/Threonine Kinase
(Table represents hypothetical screening data)

Causality Insight: High inhibition values (>90%) strongly suggest a direct binding interaction. This screen rapidly narrows down the vast kinome to a manageable number of high-probability candidates for further investigation.

Tier 2: Hypothesis-Driven Validation

Hits generated from Tier 1 screening must be validated through quantitative, dose-response assays to confirm potency and selectivity.

Kinase Inhibition IC50 Determination

For the top hits from the kinase panel, the next step is to determine the half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Kinase Assay (Promega)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitor's activity.

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and a serial dilution of the test compound in kinase buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Causality Insight: This biochemical assay directly measures the compound's effect on the enzyme's catalytic activity. A low nanomolar IC50 value confirms potent inhibition of a specific kinase, validating it as a primary target.

GPCR Binding Assays

To test the GPCR modulation hypothesis, radioligand binding assays are the gold standard. These assays measure the ability of the test compound to displace a known, radioactively labeled ligand from its receptor.

Protocol: Radioligand Displacement Assay for Dopamine D2 Receptor

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human Dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., [³H]-Spiperone), and a serial dilution of the test compound in binding buffer.

  • Incubation: Incubate at room temperature for 2 hours to reach binding equilibrium.

  • Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filter plate and count the radioactivity using a scintillation counter.

  • Analysis: Calculate the specific binding and plot the percentage of radioligand displacement against the test compound concentration to determine the Ki (inhibitory constant).

Causality Insight: A low Ki value indicates high-affinity binding to the receptor. This does not, however, distinguish between agonist and antagonist activity. Follow-up functional assays (e.g., cAMP or calcium flux assays) are required to determine the nature of the modulation.

Tier 3: Cellular Target Engagement & Mechanism of Action

Confirming that the compound binds to its intended target within the complex environment of a living cell is a critical validation step.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for 1 hour.

  • Heating: Harvest the cells, resuspend them in PBS, and aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blotting: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein (e.g., a specific kinase identified in Tier 2) remaining in the soluble fraction by Western blotting using a specific antibody.

  • Analysis: Plot the band intensity for the target protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

G cluster_pathway Hypothetical Kinase Signaling Pathway cluster_intervention RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation TestCompound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (Hypothetical RAF Inhibitor) TestCompound->RAF Inhibition

Caption: Example signaling pathway illustrating a potential point of inhibition.

Downstream Signaling Analysis

If the compound is confirmed to engage a target like a kinase, the functional consequence of this engagement must be verified. This is typically done by measuring the phosphorylation state of known downstream substrates.

Protocol: Western Blot for Phospho-Substrates

  • Cell Treatment: Treat cells with a serial dilution of the test compound for a defined period (e.g., 2 hours). Include appropriate positive (e.g., growth factor stimulation) and negative controls.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK if the target is MEK) and the total protein as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the bands. Quantify the band intensities to determine the IC50 for the inhibition of substrate phosphorylation in a cellular context.

Causality Insight: A dose-dependent decrease in the phosphorylation of a downstream substrate provides powerful evidence that the compound is not only engaging its target but is also functionally active in a relevant signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to de-orphan the biological targets of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. By progressing from broad, unbiased screening to specific, hypothesis-driven biochemical and cellular assays, researchers can efficiently identify primary targets, confirm cellular engagement, and elucidate the compound's mechanism of action. Positive findings from this workflow would warrant further investigation into its ADME/Tox properties, in vivo efficacy in relevant disease models, and detailed structure-activity relationship studies to optimize potency and selectivity.

References

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • National Center for Biotechnology Information. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • National Center for Biotechnology Information. SR 95191 PubChem Entry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • National Center for Biotechnology Information. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

  • PubMed. (1988). SR 95191, a selective inhibitor of type A monoamine oxidase with dopaminergic properties. I. Psychopharmacological profile in rodents. [Link]

  • National Center for Biotechnology Information. 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol PubChem Entry. [Link]

  • PubMed. (2015). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • ResearchGate. (2023). Synthesis of piperazine-linked aminopyridine derivatives. [Link]

  • Pharmaffiliates. N-(5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-2-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-4-amine. [Link]

  • Arkivoc. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Wikipedia. Bazinaprine. [Link]

Sources

A Technical Guide to the Design and In Vitro Screening of a 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol Focused Compound Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyridine and piperazine moieties are privileged structures in medicinal chemistry, appearing in numerous clinically successful drugs.[1][2][3][4][5] The core scaffold, 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, combines these key pharmacophores, presenting a compelling starting point for drug discovery. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to design, synthesize, and screen a focused compound library based on this scaffold. We will detail the strategic design of the library, propose a primary screening cascade targeting protein kinases, provide step-by-step experimental protocols for key in vitro assays, and discuss the principles of data analysis and early-stage safety assessment.

Introduction: The Rationale for a Focused Library

The aminopyridine nucleus is a versatile scaffold known to interact with a wide array of biological targets, including enzymes and receptors, primarily through its ability to act as a hydrogen bond donor and acceptor.[1][6] Specifically, it is a well-established pharmacophore in the development of protein kinase inhibitors.[1][7] The piperazine ring serves as a non-planar, conformationally flexible linker that is frequently used to improve physicochemical properties like aqueous solubility and to orient functional groups for optimal target engagement.[3][4][8]

A focused screening library, designed around a core scaffold with known biological relevance, offers significant advantages over high-throughput screening (HTS) of large, diverse collections.[9] This approach increases the probability of identifying high-quality hits, provides immediate structure-activity relationship (SAR) data, and streamlines the subsequent hit-to-lead optimization process.[9] This guide outlines a systematic approach to unlock the therapeutic potential of the 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol scaffold.

Part 1: Library Design and Synthesis Strategy

Scaffold Analysis and Diversification

The core scaffold presents three primary points for chemical diversification (R1, R2, and R3) to explore the chemical space around the pharmacophore.

  • R1 (Pyridine Ring): Substitution on the pyridine ring can modulate electronic properties, influence pKa, and introduce new interactions with the target protein.

  • R2 (Amino Group): Acylation, alkylation, or sulfonylation of the exocyclic amino group can probe for additional binding pockets and alter the hydrogen-bonding capacity.

  • R3 (Ethanol Group): Modification or replacement of the terminal hydroxyl group can impact solubility and introduce vectors for further functionalization.

G cluster_workflow ADP-Glo™ Assay Workflow Start 1. Kinase Reaction Kinase + Substrate + ATP + Compound Step1 Incubate Stop 2. Add ADP-Glo™ Reagent Terminates reaction, depletes remaining ATP Step1->Stop Step2 Incubate (40 min) Detect 3. Add Kinase Detection Reagent Converts ADP to ATP, Luciferase generates light Step2->Detect Step3 Incubate (30-60 min) End 4. Read Luminescence Signal ∝ ADP Produced (Kinase Activity) Step3->End

Figure 2: Primary HTS Assay Workflow.

Experimental Protocol: Primary Single-Point Screen

This protocol is designed for a 384-well plate format.

  • Compound Plating: Dispense 50 nL of each library compound (at 10 mM in DMSO) into assay plates. Add 50 nL of DMSO to control wells.

  • Enzyme/Substrate Addition: Add 5 µL of kinase/substrate solution in reaction buffer to each well.

  • Reaction Initiation: Add 5 µL of ATP solution (at 2x final concentration) to initiate the kinase reaction. The final compound concentration will be 10 µM.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. [10]Incubate for 40 minutes at room temperature. [10]6. Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. [10]This converts the ADP to ATP and initiates the light-producing luciferase reaction. [11]7. Signal Stabilization & Readout: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal. [11]Read the luminescence on a plate reader.

Part 3: Hit Confirmation and Secondary Assays

Compounds demonstrating significant inhibition (e.g., >50%) in the primary screen are designated as "hits" and must be advanced through a confirmation cascade.

Hit Confirmation Workflow

The goal is to confirm the activity of the primary hits, eliminate false positives, and characterize their potency.

G Primary Primary Screen Hits (Single 10µM concentration) DoseResponse Dose-Response (IC50) Curve Confirms potency Primary->DoseResponse Orthogonal Orthogonal Assay (e.g., different detection tech) Confirms mechanism Primary->Orthogonal CellBased Cell-Based Assay (e.g., CellTiter-Glo®) Confirms cellular activity & toxicity DoseResponse->CellBased Orthogonal->CellBased Confirmed Confirmed Hits Proceed to Lead Optimization CellBased->Confirmed

Figure 3: Hit Confirmation Cascade.

Protocol: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. [12][13]

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution series for each hit compound in DMSO, starting at a top concentration of 100 µM.

  • Assay Execution: Perform the ADP-Glo™ assay as described in section 2.3, using the compound dilution series.

  • Data Analysis: Normalize the data using DMSO (0% inhibition) and a potent control inhibitor (100% inhibition) wells. Plot the percent inhibition versus the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC50 value. [14]

Protocol: Cell Viability Counter-Screen (CellTiter-Glo®)

It is crucial to ensure that the observed kinase inhibition is not a result of general cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous "add-mix-measure" assay that determines the number of viable cells by quantifying ATP, an indicator of metabolic activity. [15][16]

  • Cell Plating: Seed cells (e.g., HEK293 or a relevant cancer cell line) in a 384-well opaque-walled plate and incubate overnight.

  • Compound Treatment: Treat the cells with the same concentration range used for IC50 determination. Incubate for 24-72 hours.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. [17]Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. [17]4. Lysis and Signal Generation: Mix on an orbital shaker for 2 minutes to induce cell lysis. [18][19]Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [18][19]5. Readout: Record the luminescence. A decrease in signal indicates a reduction in cell viability.

Part 4: Data Analysis and Presentation

Primary Screen Analysis

For the single-point primary screen, the percent inhibition for each compound is calculated:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

Where Signal_Min is the 100% inhibition control and Signal_Max is the 0% inhibition (DMSO) control.

Data Summary

Confirmed hits should be summarized in a table that allows for easy comparison of their potency, selectivity (if data is available), and cytotoxicity.

Compound IDKinase IC50 (nM)Cell Viability CC50 (µM)Selectivity Score (S10)
L-00185> 500.15
L-0021,20025.50.02
L-003450> 500.08
L-0042542.10.35

Table 1: Example data summary for confirmed hits. CC50 is the 50% cytotoxic concentration. Selectivity Score is a measure against a panel of off-target kinases.

Part 5: Early ADME-Tox Profiling

To reduce late-stage attrition, it is essential to assess the drug-like properties of promising hits as early as possible. [20][21][22]This "fail early, fail cheap" strategy helps prioritize candidates with favorable pharmacokinetic and safety profiles. [20]

Key In Vitro ADME-Tox Assays

A standard panel of early ADME-Tox assays should be run on the most promising confirmed hits. [21][23][24]

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance. [23]* Aqueous Solubility: Determines the solubility under physiological pH conditions.

  • Plasma Protein Binding: Reveals the fraction of compound available to exert its therapeutic effect. [23]* hERG Liability: An early assessment of potential cardiotoxicity. [25]Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. [25][26]Automated patch-clamp electrophysiology is the gold standard for this measurement. [26][27]

Conclusion

This guide provides a robust, integrated strategy for leveraging the therapeutic potential of the 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol scaffold. By combining rational library design with a tiered in vitro screening cascade and early ADME-Tox profiling, research teams can efficiently identify and advance potent, selective, and safe compounds toward preclinical development. The methodologies described herein are based on industry-standard, validated protocols, ensuring the generation of high-quality, decision-driving data.

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.

  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256. Promega Corporation.

  • In Vitro ADME-Tox Profiling. Creative Biostructure.

  • 5 Ways to Determine IC50 Value in Pharmacology Research. Housing Innovations.

  • CellTiter-Glo Assay. University of Oslo.

  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.

  • Application Notes and Protocols for ADP-Based Kinase Assays. BenchChem.

  • ADP-Glo™ Kinase Assay Protocol. Promega Corporation.

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery.

  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.

  • ADME • Tox Screening. Frontage Laboratories.

  • In-cell Western Assays for IC50 Determination. Azure Biosystems.

  • CellTiter-Glo® Luminescent Cell Viability Assay. Promega Corporation.

  • IC50. Wikipedia.

  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.

  • Promega ADP-Glo kinase assay. BMG LABTECH.

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central.

  • Time-critical early ADME characterization. Admescope.

  • Application Notes and Protocols for hERG Assay: Assessing Cardiac Safety of Neramexane. BenchChem.

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate.

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays.

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science Publishers.

  • hERG Safety Assay. Creative Bioarray.

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

  • Designing Effective Screening Libraries. Huggins Lab.

  • Antibody Libraries for In Vitro Display: What to Consider. GENEWIZ Blog.

  • 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.

  • Herg Assay Services. Reaction Biology.

  • High-Throughput Screening for Kinase Inhibitors. ElectronicsAndBooks.

  • HTS Kit Selection Guide. Merck.

  • Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.

  • The Design and Application of Target-Focused Compound Libraries. PubMed Central.

  • Screening Library Design. ResearchGate.

  • Library Design for Fragment Based Screening. ResearchGate.

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

  • Piperazine. Wikipedia.

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.

  • 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol. Santa Cruz Biotechnology.

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI.

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PubMed Central.

  • 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. PubChem.

  • 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol. Sigma-Aldrich.

Sources

Navigating the Bioactivity Landscape of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol: A Technical Guide to Preliminary Bioactivity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. The compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a molecule incorporating the privileged piperazine and aminopyridine scaffolds, presents a compelling starting point for bioactivity investigation. Piperazine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2][3] This in-depth technical guide outlines a comprehensive and logical strategy for the preliminary bioactivity screening of this novel compound. We will detail a tiered approach, commencing with essential cytotoxicity profiling to establish a therapeutic window, followed by a multi-pronged primary screening campaign against key drug target families. This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental choice to ensure a robust and insightful preliminary assessment.

Introduction: The Rationale for Screening

The molecular architecture of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol suggests a high potential for biological activity. The piperazine ring is a common motif in FDA-approved drugs, often conferring favorable pharmacokinetic properties.[1] The aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, frequently found in kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket.[4][5] This structural combination warrants a systematic investigation into its potential therapeutic applications.

Preliminary bioactivity screening is a critical first step in the drug discovery cascade.[6] Its primary objective is to identify and characterize the biological effects of a novel compound, thereby guiding future optimization and development efforts.[7] A well-designed screening strategy can efficiently identify promising lead compounds while deprioritizing those with unfavorable characteristics, such as high toxicity or lack of activity. This process is essential for making informed decisions and allocating resources effectively in the lengthy and costly process of drug development.[8][9]

This guide will delineate a screening workflow designed to maximize the acquisition of meaningful data from a limited initial supply of the test compound.

Tier 1: Foundational Cytotoxicity Profiling

Before investigating specific biological targets, it is imperative to determine the inherent cytotoxicity of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.[10][11][12] Cytotoxicity assays are fundamental to preclinical drug development, providing a measure of a compound's toxic effects on cells.[13] This information is crucial for establishing a concentration range for subsequent bioactivity assays where the compound is not overtly toxic, thus ensuring that any observed effects are not simply a consequence of cell death.[14]

Rationale for Cell Line Selection

A panel of cell lines should be chosen to represent a diversity of tissue origins and disease states. This approach provides a preliminary indication of both potential therapeutic areas and off-target toxicities. For this initial screen, we propose the following cell lines:

  • HEK293 (Human Embryonic Kidney): A non-cancerous, immortalized cell line often used as a baseline for general cytotoxicity.[15]

  • A549 (Human Lung Carcinoma): A common cancer cell line to assess potential anticancer activity.[15]

  • MCF-7 (Human Breast Adenocarcinoma): Another widely used cancer cell line, representing a different cancer type.[15]

  • SH-SY5Y (Human Neuroblastoma): A neuronal cell line to probe for potential neurotoxicity or neuro-active properties.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]

Materials:

  • Test compound: 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

  • Selected cell lines

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[18]

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.[1][17]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[17][19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data

The results of the cytotoxicity screen can be summarized in a table for easy comparison.

Cell LineTissue of OriginTypeIC50 (µM) of Test Compound
HEK293KidneyEmbryonic Kidney> 100
A549LungCarcinoma25.3 ± 2.1
MCF-7BreastAdenocarcinoma42.8 ± 3.5
SH-SY5YBrainNeuroblastoma85.1 ± 6.7

This data is illustrative and does not represent actual experimental results.

Tier 2: Primary Bioactivity Screening

Based on the structural motifs of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a targeted yet diverse primary screening approach is warranted. This involves testing the compound against key families of drug targets that are frequently modulated by molecules containing aminopyridine and piperazine cores.

Target-Based Screening: Kinase Inhibition Assays

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, assessing the compound's activity against a panel of kinases is a logical starting point.[4][5] Kinases are a large family of enzymes that play crucial roles in cell signaling and are major targets in oncology and immunology.[]

Rationale for Kinase Panel Selection:

A commercially available kinase panel that includes representatives from different branches of the kinome (e.g., tyrosine kinases, serine/threonine kinases) is recommended. This provides a broad overview of the compound's kinase inhibitory potential and selectivity.

Experimental Protocol: In Vitro Kinase Activity Assay (Illustrative)

A variety of assay formats are available, such as fluorescence-based assays or radioisotope detection.[] The following is a generalized protocol for a fluorescence-based assay.

  • Assay Preparation: In a microplate, combine the kinase, a fluorescently labeled substrate, and ATP.

  • Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM).

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Measure the fluorescence signal, which will be proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the compound.

Data Presentation: Hypothetical Kinase Inhibition Data

Kinase Target% Inhibition at 10 µM
EGFR12%
Src88%
CDK265%
PI3Kα5%
MEK19%

This data is illustrative and does not represent actual experimental results.

Target-Based Screening: GPCR Binding and Functional Assays

The piperazine moiety is a common feature in ligands for G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major drug target class.[21][22]

Rationale for GPCR Target Selection:

A panel of GPCRs known to be modulated by piperazine-containing compounds should be selected. This could include dopamine, serotonin, and adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay (Illustrative)

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Setup: In a microplate, combine the membranes, a radiolabeled ligand with known affinity for the receptor, and the test compound.

  • Incubation: Incubate to allow binding to reach equilibrium.

  • Separation: Separate the bound and free radioligand.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki).

Experimental Protocol: Calcium Mobilization Assay for Gq-coupled GPCRs (Illustrative)

For Gq-coupled GPCRs, a functional assay measuring changes in intracellular calcium can be employed.[23]

  • Cell Loading: Load cells expressing the target GPCR with a calcium-sensitive fluorescent dye.

  • Compound Addition: Add the test compound to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence over time using a fluorescence plate reader.[22]

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) for agonistic activity or the IC50 for antagonistic activity.

Target-Based Screening: Ion Channel Assays

Ion channels are another important class of drug targets, and their modulation can have significant physiological effects.[24][25][26]

Rationale for Ion Channel Selection:

A panel of key ion channels, including those involved in cardiac safety (e.g., hERG) and neuronal excitability (e.g., sodium and calcium channels), should be screened.[27][28]

Experimental Protocol: Automated Patch Clamp Electrophysiology (Illustrative)

Automated patch clamp systems allow for higher throughput screening of ion channel modulators.[27]

  • Cell Preparation: Use a cell line stably expressing the ion channel of interest.

  • Patch Clamp: The automated system establishes a whole-cell patch clamp configuration.

  • Compound Application: The test compound is applied to the cells.

  • Current Measurement: The ion current through the channel is measured in response to voltage protocols.

  • Data Analysis: The effect of the compound on the ion channel activity (e.g., inhibition, activation) is quantified.

Phenotypic Screening

Phenotypic screening is a powerful approach that identifies compounds based on their effects on cellular or organismal phenotypes, without prior knowledge of the molecular target.[29][30][31][][33] This can lead to the discovery of novel mechanisms of action.

Rationale for Phenotypic Assay Selection:

A high-content imaging assay can be employed to assess changes in cell morphology, proliferation, and other cellular features in response to the compound.

Experimental Protocol: High-Content Imaging for Cellular Phenotyping (Illustrative)

  • Cell Culture and Treatment: Culture cells in multi-well plates and treat them with the test compound.

  • Staining: Stain the cells with fluorescent dyes that label different cellular components (e.g., nucleus, cytoskeleton).

  • Image Acquisition: Acquire images of the cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various cellular features.

  • Data Interpretation: Identify significant changes in cellular phenotype induced by the compound.

Visualization of the Screening Cascade

A clear workflow is essential for a systematic screening process.

Screening_Cascade cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Primary Bioactivity Screening cluster_2 Tier 3: Hit Confirmation & Follow-up Cytotoxicity Cytotoxicity Profiling (e.g., MTT Assay) Kinase Kinase Panel Screening Cytotoxicity->Kinase Establish Non-toxic Concentration Range GPCR GPCR Screening (Binding & Functional) Cytotoxicity->GPCR Establish Non-toxic Concentration Range IonChannel Ion Channel Profiling Cytotoxicity->IonChannel Establish Non-toxic Concentration Range Phenotypic Phenotypic Screening (High-Content Imaging) Cytotoxicity->Phenotypic Establish Non-toxic Concentration Range DoseResponse Dose-Response & IC50/EC50 Determination Kinase->DoseResponse Identified 'Hits' GPCR->DoseResponse Identified 'Hits' IonChannel->DoseResponse Identified 'Hits' Phenotypic->DoseResponse Identified 'Hits' Selectivity Selectivity Profiling DoseResponse->Selectivity MOA Mechanism of Action Studies Selectivity->MOA

Sources

A Technical Guide to the Analogs of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol scaffold represents a significant pharmacophore in modern medicinal chemistry. This structural motif is a key component in a variety of biologically active molecules, demonstrating the versatility of the aminopyridine-piperazine core. The inherent properties of the piperazine ring, such as its ability to improve aqueous solubility and oral bioavailability, make it a desirable component in drug design.[1] This technical guide provides a comprehensive literature review of the analogs of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological properties. While direct and extensive SAR studies on this specific molecule are not abundant in publicly available literature, a strong rationale for its potential can be extrapolated from the numerous studies on closely related analogs. This guide will delve into the established synthetic routes, the impact of structural modifications on biological activity, and detailed experimental protocols for the evaluation of these compounds.

Synthetic Strategies for Aminopyridinylpiperazine Analogs

The synthesis of analogs of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol and related compounds generally relies on well-established synthetic methodologies for the formation of the key piperazine and aminopyridine linkages. The most common approaches involve nucleophilic aromatic substitution (SNAr) and coupling reactions.

A general and adaptable synthetic route to the core scaffold begins with a commercially available substituted aminopyridine, which is then coupled with a protected piperazine derivative. The protecting group is subsequently removed, allowing for further functionalization of the second nitrogen of the piperazine ring. For instance, a common building block, t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, is synthesized via an SNAr reaction between piperazine and a 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation.[2]

Further modifications can be introduced at various positions of the core scaffold:

  • N-Alkylation/Arylation of the Piperazine Ring: The secondary amine of the piperazine can be readily alkylated or arylated using a variety of electrophiles, such as alkyl halides or aryl halides, under basic conditions.

  • Modification of the Aminopyridine Ring: Substituents on the aminopyridine ring can be introduced either by starting with a pre-functionalized aminopyridine or by performing reactions on the aminopyridine core, such as halogenation or coupling reactions.

  • Modification of the Ethanol Side Chain: The hydroxyl group of the ethanol moiety can be a handle for further derivatization, such as esterification, etherification, or conversion to other functional groups.

The following diagram illustrates a generalized synthetic workflow for the preparation of aminopyridinylpiperazine analogs.

G A Substituted 2-Halopyridine C S N Ar Coupling A->C B N-Boc-Piperazine B->C D Protected Aminopyridinylpiperazine C->D Formation of C-N bond E Deprotection (e.g., TFA) D->E Removal of Boc group F Aminopyridinylpiperazine Core E->F G Alkylation/Arylation/ Amidation F->G Functionalization of N' I Modification of Ethanol Moiety F->I Functionalization of OH H Diverse Analogs G->H I->H G Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binding & Crosslinking Lyn_Fyn_Blk Lyn/Fyn/Blk (Src Family Kinases) BCR->Lyn_Fyn_Blk Activation Syk Syk Lyn_Fyn_Blk->Syk Phosphorylation BTK BTK Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Response Cell Proliferation, Survival, Differentiation Downstream->Response

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

Neurodegenerative Diseases

Piperazine derivatives have also been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. The core scaffold could be functionalized to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, key pathological hallmarks of the disease.

Experimental Protocols

General Procedure for the Synthesis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol Analogs

The following is a general, adaptable protocol for the synthesis of analogs. Specific reaction conditions may need to be optimized for individual substrates.

Step 1: Synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as toluene or DMF, add N-Boc-piperazine (1.1 eq) and a base such as K2CO3 or Et3N (2.0 eq).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

  • Dissolve the product from Step 1 in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, such as 10% Pd/C or Raney nickel.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired product.

Step 3: Synthesis of 1-(6-(piperazin-1-yl)pyridin-3-yl)amine

  • Dissolve the product from Step 2 in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and basify with a saturated solution of NaHCO3.

  • Extract the product with DCM, dry the organic layer over Na2SO4, and concentrate to yield the deprotected piperazine.

Step 4: Synthesis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol

  • To a solution of the product from Step 3 in a solvent like DMF or acetonitrile, add 2-bromoethanol (1.1 eq) and a base such as K2CO3 (2.0 eq).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction as described in Step 1 and purify by column chromatography to obtain the final product.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase and its specific substrate

  • ATP

  • Synthesized inhibitor compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate peptide, and inhibitor solution to the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the luminescent kinase assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to assess the ability of compounds to inhibit the aggregation of amyloid-beta peptides.

Materials:

  • Aβ1-42 peptide, pre-treated to ensure a monomeric state

  • Thioflavin T (ThT) solution

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Synthesized inhibitor compounds

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of Aβ1-42 peptide and the inhibitor compounds at various concentrations in the assay buffer.

  • In a 96-well plate, mix the Aβ1-42 solution with the inhibitor solutions. Include a control with Aβ1-42 and buffer only.

  • Incubate the plate at 37 °C with gentle shaking to induce aggregation.

  • At specified time points, add the ThT solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • An increase in fluorescence indicates the formation of amyloid fibrils. The percentage of inhibition is calculated by comparing the fluorescence of the wells with the inhibitor to the control wells.

Conclusion and Future Directions

The 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol scaffold is a promising starting point for the development of novel therapeutic agents. The existing literature on related compounds strongly suggests its potential in targeting a variety of diseases, particularly in the areas of oncology and neurodegeneration. The synthetic accessibility of this core structure allows for extensive derivatization and optimization of its pharmacological properties.

Future research in this area should focus on the systematic synthesis and biological evaluation of a focused library of analogs of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol. Such studies will be crucial for elucidating the detailed structure-activity relationships and for identifying lead compounds with potent and selective activity against specific therapeutic targets. Furthermore, in-depth investigation of the mechanism of action and in vivo efficacy of promising analogs will be essential for their translation into clinical candidates.

References

  • Alkylated piperazine compounds.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

  • 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Process for preparing 2-aminopyridine derivatives.
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed Central. [Link]

  • Piperazine derivatives for therapeutic use: a patent review (2010-present). PubMed. [Link]

  • Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. PubMed. [Link]

  • Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... ResearchGate. [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PubMed Central. [Link]

  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates. PubMed Central. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

Sources

Methodological & Application

Synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a valuable bifunctional building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient two-step synthetic sequence, commencing with a nucleophilic aromatic substitution (SNAr) to form the key intermediate, 2-(4-(5-nitropyridin-2-yl)piperazin-1-yl)ethanol, followed by a selective reduction of the nitro group. This guide is designed for researchers in organic synthesis and drug development, offering not only a step-by-step procedure but also the underlying chemical principles, safety considerations, and characterization data to ensure reliable and reproducible outcomes.

Introduction: Strategic Approach to Synthesis

The target molecule, 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, incorporates three key structural motifs: a 5-aminopyridine head, a piperazine linker, and a hydroxyethyl tail. The primary amino group on the pyridine ring is a versatile handle for further functionalization but is also susceptible to side reactions under many coupling conditions. Therefore, a prudent synthetic strategy involves introducing this functionality in the final step from a more stable precursor.

Our strategy employs a nitro-group as a masked amine. The synthesis is divided into two main stages:

  • Formation of the C-N Bond: A nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and 1-(2-hydroxyethyl)piperazine. The potent electron-withdrawing effect of the nitro group at the para-position significantly activates the C2 position of the pyridine ring towards nucleophilic attack, enabling a high-yielding and selective reaction.[1]

  • Selective Reduction: The nitro-intermediate is then reduced to the desired primary amine. While various methods exist, reduction using tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is chosen for its high chemoselectivity, mild reaction conditions, and operational simplicity, which preserves the integrity of the alcohol and the heterocyclic core.[2]

This two-step approach is reliable, scalable, and utilizes readily available starting materials, making it highly practical for laboratory settings.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. The process begins with commercially available reagents and proceeds through a stable, isolable nitro-intermediate to the final amino-alcohol product.

Caption: Overall two-step synthetic workflow.

Part 1: Synthesis of 2-(4-(5-Nitropyridin-2-yl)piperazin-1-yl)ethanol

Principle and Mechanistic Insight

This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.

G start Pyridine Ring (C2) Activated by NO₂ intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Attack nucleophile Piperazine Nitrogen (Nucleophile) nucleophile->intermediate product Substituted Product + Leaving Group (Cl⁻) intermediate->product Loss of Cl⁻

Caption: Logical flow of the SNAr mechanism.

The key factors for success are:

  • Activation: The para-nitro group strongly withdraws electron density from the pyridine ring, making the C2 carbon highly electrophilic.

  • Leaving Group: The chloride at the C2 position is a good leaving group.

  • Nucleophile: The secondary amine of the piperazine is a potent nucleophile.

  • Base: A mild base, such as potassium carbonate, is required to neutralize the HCl generated in situ, driving the reaction to completion.

Materials and Equipment
Reagent/MaterialFormulaM.W.AmountMolesNotes
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.5410.0 g63.1 mmolIrritant, handle in fume hood.
1-(2-Hydroxyethyl)piperazineC₆H₁₄N₂O130.198.6 g66.1 mmolCorrosive, hygroscopic.
Potassium Carbonate (anhydrous)K₂CO₃138.2117.4 g126.2 mmolMild base, ensure it is dry.
Ethanol (Absolute)C₂H₅OH46.07250 mL-Solvent.
Ethyl AcetateC₄H₈O₂88.11~300 mL-For extraction.
Brine (Saturated NaCl)NaCl(aq)-~100 mL-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04~20 g-Drying agent.

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, heating mantle, separatory funnel, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask, add 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol), 1-(2-hydroxyethyl)piperazine (8.6 g, 66.1 mmol), and anhydrous potassium carbonate (17.4 g, 126.2 mmol).

  • Solvent Addition: Add 250 mL of absolute ethanol to the flask.

  • Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts using a Buchner funnel and wash the filter cake with a small amount of ethanol (~50 mL).

  • Solvent Removal: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oily residue.

  • Work-up and Extraction: Dissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product, 2-(4-(5-nitropyridin-2-yl)piperazin-1-yl)ethanol, typically solidifies upon standing. It can be further purified by recrystallization from a suitable solvent system like ethanol/water or isopropanol to yield a yellow solid.[3][4]

Expected Results and Characterization
  • Appearance: Yellow crystalline solid.

  • Yield: Typically 85-95%.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, J=2.8 Hz, 1H), 8.15 (dd, J=9.2, 2.8 Hz, 1H), 6.70 (d, J=9.2 Hz, 1H), 3.80-3.70 (m, 4H), 3.65 (t, J=5.2 Hz, 2H), 2.70-2.60 (m, 6H). Note: NMR spectra of piperazine derivatives can sometimes show broad peaks due to conformational exchange.[5][6]

  • Mass Spec (ESI+): m/z = 253.1 [M+H]⁺.

Part 2: Synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Principle and Mechanistic Insight

The reduction of an aromatic nitro group to an amine using tin(II) chloride in an acidic medium is a well-established transformation.[2] The reaction mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the solvent (ethanol) and the water from the hydrated salt. Sn(II) is oxidized to Sn(IV) in the process. This method is particularly advantageous as it avoids the use of high-pressure hydrogen gas and pyrophoric catalysts.

Materials and Equipment
Reagent/MaterialFormulaM.W.AmountMolesNotes
2-(4-(5-Nitropyridin-2-yl)piperazin-1-yl)ethanolC₁₁H₁₆N₄O₃252.2710.0 g39.6 mmolStarting material from Part 1.
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6344.7 g198.2 mmolCorrosive, handle with care.
Ethanol (Absolute)C₂H₅OH46.07200 mL-Solvent.
Sodium Hydroxide SolutionNaOH(aq)40.00As needed-5 M solution, for neutralization.
Dichloromethane (DCM)CH₂Cl₂84.93~400 mL-For extraction.
Brine (Saturated NaCl)NaCl(aq)-~100 mL-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04~20 g-Drying agent.

Equipment: 500 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, pH paper or meter, separatory funnel, rotary evaporator, and standard laboratory glassware.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 2-(4-(5-nitropyridin-2-yl)piperazin-1-yl)ethanol (10.0 g, 39.6 mmol) in 200 mL of absolute ethanol.

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (44.7 g, 198.2 mmol, 5 equivalents) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) with stirring. The reaction is typically rapid and can be monitored by TLC until the starting material is consumed (usually 1-2 hours).

  • Quenching and Basification: Cool the reaction mixture in an ice bath. Slowly and carefully add 5 M sodium hydroxide solution to neutralize the mixture. This is an exothermic process. Continue adding base until the pH is approximately 9-10. A thick white precipitate of tin salts will form.

  • Filtration: Filter the slurry through a pad of Celite® to remove the inorganic tin salts. Wash the Celite® pad thoroughly with dichloromethane (~100 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel. If two layers do not form clearly, add more DCM and brine. Separate the organic layer. Extract the aqueous layer with additional DCM (2 x 100 mL).

  • Washing and Drying: Combine all organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of 5-15% methanol in dichloromethane) to afford the pure product as an off-white or pale-tan solid.

Expected Results and Characterization
  • Appearance: Off-white to light tan solid.

  • Yield: Typically 70-85%.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J=2.5 Hz, 1H), 7.10 (dd, J=8.8, 2.5 Hz, 1H), 6.55 (d, J=8.8 Hz, 1H), 3.70 (t, J=5.5 Hz, 2H), 3.40 (br s, 2H, -NH₂), 3.35-3.25 (m, 4H), 2.70-2.60 (m, 6H). Note: The NH₂ protons are exchangeable with D₂O.[7]

  • Mass Spec (ESI+): m/z = 223.2 [M+H]⁺.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: 2-Chloro-5-nitropyridine is an irritant. 1-(2-Hydroxyethyl)piperazine is corrosive. Tin(II) chloride is corrosive and harmful if swallowed.

  • Procedures: The neutralization step with NaOH is highly exothermic and should be performed with cooling in an ice bath.

References

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Yu, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. Available at: [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Zhang, H., & Nishihara, Y. (1992). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. Chemistry Express, 7(12), 925-928. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. Available at: [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • CNKI. (2013). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. Available at: [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-46. Available at: [Link]

  • ResearchGate. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available at: [Link]

  • ResearchGate. (2020). Synthesis of piperazine-linked aminopyridine derivatives. Available at: [Link]

  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Comins, D. L., & Joseph, S. P. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molbank, 2022(1), M1333. Available at: [Link]

  • Sharma, R., et al. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Indian Chemical Society, 98(10), 100155. Available at: [Link]

  • Wuest, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2480-2492. Available at: [Link]

  • Google Patents. (2007). WO2007004234A1 - A process for the preparation of 2-[2-(4-dibenzo[b,f] [l,4] thiazepin-11-yl-1- piperazinyl)ethoxy] ethanol fumarate.
  • Gandeepan, P., & Ackermann, L. (2018). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 20(13), 3976-3979. Available at: [Link]

Sources

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol purification techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Introduction: The Critical Role of Purity

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a heterocyclic compound featuring aminopyridine, piperazine, and ethanol moieties. Such structures are common scaffolds in medicinal chemistry and drug development, often serving as key intermediates or active pharmaceutical ingredients (APIs).[1] In the pharmaceutical industry, the purity of these compounds is not merely a matter of quality but a fundamental requirement for safety and efficacy.[2] The presence of even minute quantities of impurities can lead to altered biological activity, increased toxicity, or undesirable side effects.[3]

This comprehensive guide provides a detailed exploration of various purification techniques applicable to 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. It is designed for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols. The narrative emphasizes the rationale behind procedural choices, equipping the user to adapt and troubleshoot methods for optimal results.

Understanding the Impurity Profile

Effective purification begins with a hypothetical analysis of potential impurities. The synthesis of the target molecule likely involves the coupling of a substituted aminopyridine with a piperazine derivative.[4][5] Consequently, common process-related impurities may include:

  • Unreacted Starting Materials: Such as 2-chloro-5-aminopyridine or 1-(2-hydroxyethyl)piperazine.

  • Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts.

  • Side-Products: Impurities arising from competing reactions, such as dialkylation of the piperazine nitrogen or reactions involving the aminopyridine group.

  • Degradation Products: Compounds formed during the reaction or subsequent work-up due to instability.

A preliminary analysis of the crude product by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to identify the major and minor impurities, which in turn guides the selection of the most appropriate purification strategy.

Strategic Approach to Purification

The purification strategy for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol should be hierarchical, starting with simpler, bulk methods and progressing to high-resolution techniques as needed. The choice depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Purification_Decision_Tree Start Crude Product (>1g scale) Recrystallization_Check Is Recrystallization Feasible? (Solid, >85% Purity) Start->Recrystallization_Check Column_Chrom Flash Column Chromatography Recrystallization_Check->Column_Chrom No Final_Product Pure Product (>98%) Recrystallization_Check->Final_Product Yes Prep_HPLC_Check Is Ultra-High Purity Required? (>99.5%) Column_Chrom->Prep_HPLC_Check Prep_HPLC_Check->Final_Product No Prep_HPLC Preparative HPLC Prep_HPLC_Check->Prep_HPLC Yes Final_Product_Ultra Ultra-Pure Product (>99.5%) Prep_HPLC->Final_Product_Ultra

Caption: Decision workflow for selecting a purification strategy.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for purifying solid compounds on scales from milligrams to kilograms.[6] It relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[7] The target compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[8]

Causality Behind Solvent Selection: The target molecule possesses both polar (amino, hydroxyl groups) and moderately non-polar (aromatic ring, piperazine core) features. This amphiphilic nature suggests that a single solvent may not be ideal. Therefore, a solvent-pair system is often effective.[9] Common solvent systems for such molecules include polar protic solvents like ethanol or methanol, paired with a less polar co-solvent like ethyl acetate or a non-polar co-solvent like hexane.[10]

Protocol 1.1: Two-Solvent Recrystallization
  • Solvent Selection: In separate test tubes, dissolve a small amount of the crude solid in a minimum volume of a "good" solvent (e.g., hot ethanol) in which it is very soluble.

  • Induce Precipitation: To the hot solution, add a "poor" solvent (e.g., water or hexane) dropwise until persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[7]

  • Redissolve: Add a few drops of the "good" solvent back into the hot mixture until the solution becomes clear again.[6]

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the "good" solvent in portions, heating the mixture to near boiling with swirling until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Addition of Poor Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid.

  • Clarification: Add a minimal amount of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent pair mixture) to remove any adhering mother liquor containing dissolved impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Validation: Assess purity via melting point analysis and HPLC.

Solvent System (Good/Poor)Rationale
Ethanol / WaterGood for polar compounds; water acts as an effective anti-solvent.
Methanol / TolueneMethanol dissolves the polar compound, while toluene helps precipitate it upon cooling.
Dichloromethane / HexaneA common system where the polarity difference is significant, often yielding good crystals.
Caption: Table of potential solvent systems for recrystallization.

Column Chromatography: The Workhorse of Purification

When recrystallization is ineffective due to the nature of impurities or if the crude product is an oil, column chromatography is the preferred method.[11] For a basic compound like 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, both normal-phase and reversed-phase chromatography are viable options.

Expert Insight: The basic nitrogen atoms in the aminopyridine and piperazine rings can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation. To mitigate this, the mobile phase should be modified with a small amount of a base, such as triethylamine (0.1-1%) or ammonia (by using a solvent saturated with ammonia).

Protocol 2.1: Normal-Phase (Silica Gel) Flash Chromatography
  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a mobile phase that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Equilibrate the column by flushing with several column volumes of the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. The flow rate can be increased using positive pressure ("flash" chromatography).

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Validation: Confirm the purity of the isolated product by HPLC and/or NMR.

Preparative HPLC: For Highest Purity Standards

In the pharmaceutical industry, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the definitive technique for isolating compounds with very high purity (>99.5%).[12][13] It operates on the same principles as analytical HPLC but utilizes larger columns, higher flow rates, and larger injection volumes to isolate substantial quantities of a target compound.[14]

Authoritative Grounding: Reversed-phase chromatography is the most common mode for purifying pharmaceutical compounds.[13] For a molecule like 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, a C18 column is an excellent choice. The mobile phase typically consists of an aqueous component and an organic modifier (like acetonitrile or methanol), often with an acidic additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape by protonating the basic nitrogens.

HPLC_Principle cluster_0 HPLC Column (Stationary Phase) cluster_1 Elution Profile Column Injection Mobile Phase (Solvent + Compound Mix) C18 Stationary Phase Separation Occurs Detector Impurity 1 (Less Retained) | Target Compound | Impurity 2 (More Retained) Column:tail->Detector Elution over time

Caption: Principle of reversed-phase HPLC separation.

Protocol 3.1: Reversed-Phase Preparative HPLC
  • Analytical Method Development: First, develop a separation method on an analytical HPLC system.

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to find the approximate elution conditions.

    • Optimization: Optimize the gradient to achieve good resolution between the target peak and adjacent impurities.

  • Scale-Up Calculation: Scale the analytical method to the preparative column. Adjust the flow rate and gradient time proportionally to the column volumes.

  • Sample Preparation: Dissolve the crude or partially purified material in a suitable solvent (e.g., a mixture of water/acetonitrile or DMSO). Ensure the solution is filtered to remove particulates.

  • Purification Run: Equilibrate the preparative column with the initial mobile phase conditions. Inject the sample solution and run the scaled-up gradient.

  • Fraction Collection: Use a fraction collector triggered by UV absorbance to collect the eluent corresponding to the target compound's peak.[3]

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to confirm their purity. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent via rotary evaporation. The remaining aqueous solution containing the product salt (e.g., formate salt) can be lyophilized (freeze-dried) to yield a pure, solid powder.

Ion-Exchange Chromatography

Given the presence of basic amino and piperazine groups, cation-exchange chromatography offers a highly selective purification method.[15] This technique is particularly effective at removing neutral or acidic impurities.

Protocol 4.1: Cation-Exchange Chromatography
  • Resin Selection: Choose a strong or weak cation exchange resin (e.g., Dowex 50 series).

  • Column Preparation: Pack a column with the chosen resin and equilibrate it with a low ionic strength buffer at a suitable pH to ensure the target compound is protonated and binds to the resin.

  • Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to elute any neutral or anionic impurities.

  • Elution: Elute the bound product by increasing the ionic strength (salt concentration) or the pH of the buffer. A gradient elution often provides the best separation.

  • Desalting: The fractions containing the pure product will also contain a high concentration of salt. This salt must be removed, typically by reversed-phase chromatography or dialysis.

Comparative Summary of Techniques

TechniqueScaleAchievable PurityKey AdvantageKey Limitation
Recrystallization mg to kg95-99%Economical, scalableOnly for solids; inefficient for complex mixtures
Flash Chromatography mg to >10g90-98%Fast, versatileModerate resolution, solvent consumption
Preparative HPLC µg to kg>99.5%Highest resolution and purityHigh cost, complex instrumentation[12]
Ion-Exchange mg to kg95-99%High selectivity for charged moleculesRequires subsequent desalting step
Caption: Comparison of purification techniques for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.

Conclusion

The purification of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a multi-faceted challenge that can be effectively addressed through a logical, hierarchical application of established techniques. For initial bulk purification of a solid crude product, recrystallization is an excellent and cost-effective starting point. For more complex mixtures or non-crystalline materials, flash chromatography with a base-modified mobile phase provides a robust solution. For achieving the highest standards of purity required for pharmaceutical applications, reversed-phase preparative HPLC is the undisputed method of choice. By understanding the chemical nature of the target molecule and its potential impurities, researchers can confidently select and optimize a purification strategy to obtain material of the desired quality.

References

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Teledyne ISCO. [Link]

  • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Agilent. [Link]

  • Lee, K. B., & Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 203(1), 21-25. [Link]

  • Shimadzu Corporation. (n.d.). Preparative HPLC Systems. Shimadzu. [Link]

  • Jain, D., & Basniwal, P. K. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. International Journal of Chemical and Pharmaceutical Analysis, 1(2), 54-61. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • University of California, Los Angeles. (n.d.). Recrystallization, filtration and melting point. UCLA Chemistry and Biochemistry. [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 9(10), 1959–1962. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • University of California, Davis. (n.d.). Recrystallization. UC Davis Chem LibreTexts. [Link]

  • MDPI. (2018). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. [Link]

  • National Institutes of Health. (n.d.). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • PubMed. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. [Link]

  • Google Patents. (2013). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • PubChem. (n.d.). 2-(2-Nitro-5-piperazin-4-ium-1-ylanilino)ethanol. [Link]

Sources

Application Notes & Protocols for the HPLC Analysis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a chemical intermediate of significant interest in pharmaceutical development due to its structural motifs, incorporating aminopyridine and piperazine rings. These moieties are prevalent in a wide range of biologically active compounds.[1][2] The purity and stability of this intermediate are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds and their impurities.[3][4] This document provides a detailed application note and protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. The method is designed to be specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines.[5][6]

Compound Profile

  • IUPAC Name: 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

  • Molecular Formula: C11H18N4O

  • Molecular Weight: 222.29 g/mol

  • Structure:

    
    

    (Image generated for illustrative purposes)

The presence of the aminopyridine group provides a chromophore for UV detection, while the piperazine and ethanol moieties contribute to its polarity and solubility. The basic nitrogen atoms in the piperazine and pyridine rings make the compound's retention sensitive to the pH of the mobile phase.

Part 1: HPLC Method Development and Protocol

Rationale for Method Design

The chosen analytical approach is a stability-indicating RP-HPLC method. This type of method is crucial in pharmaceutical analysis as it can resolve the main compound from its potential degradation products and process-related impurities.[7][8]

  • Column Selection: A C18 column is selected due to its versatility and wide use in the separation of moderately polar to non-polar compounds. The end-capping of the stationary phase minimizes peak tailing for basic compounds like the analyte.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile) is chosen to ensure the elution of both the main analyte and any potential impurities with a wide range of polarities. A phosphate buffer is selected to control the pH and improve peak shape. The pH is maintained in the acidic range to ensure the ionization of the basic nitrogens, leading to better retention and symmetrical peaks.

  • Detection: UV detection is employed, with the wavelength selected based on the UV spectrum of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol to maximize sensitivity.

Proposed HPLC Method Parameters

The following table summarizes the proposed chromatographic conditions for the analysis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
27
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Acetonitrile (80:20 v/v)
Step-by-Step Protocol
  • Preparation of Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Preparation of Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up to the volume with the diluent and mix well.

  • Preparation of Sample Solution (100 µg/mL): Accurately weigh a quantity of the sample equivalent to 10 mg of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol and transfer it to a 100 mL volumetric flask. Follow the same procedure as for the standard solution.

  • System Suitability: Before starting the analysis, equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are typically:

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

    • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

  • Analysis: Inject the blank (diluent), standard, and sample solutions into the chromatograph and record the chromatograms.

Part 2: Method Validation Protocol

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][5]

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[8][9]

  • Acid Hydrolysis: Reflux the sample solution with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Reflux the sample solution with 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After degradation, the samples are diluted to the target concentration and analyzed. The chromatograms should show adequate separation of the main peak from any degradation products.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6] Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is determined by applying the method to samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at different concentration levels - typically 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the results from the two sets of conditions should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.[5]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined at a signal-to-noise ratio of 10:1.[5]

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] Variations to be tested include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • pH of the mobile phase buffer (± 0.2 units)

  • Wavelength of detection (± 2 nm)

The system suitability parameters should be checked after each variation.

Part 3: Visualization of Workflows

General HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration Standard Standard Solution Preparation SystemSuitability System Suitability Testing Standard->SystemSuitability Sample Sample Solution Preparation Injection Sample Injection & Data Acquisition Sample->Injection SystemEquilibration->SystemSuitability SystemSuitability->Injection Pass Processing Chromatogram Processing Injection->Processing Calculation Calculation of Results Processing->Calculation Report Final Report Calculation->Report

Caption: General workflow for HPLC analysis.

Method Validation Logical Flow

Validation_Flow cluster_performance Performance Characteristics Method Developed HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport

Sources

Application Notes and Protocols for Antimicrobial Assays of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a significant global health challenge, necessitating the discovery and development of new and effective antimicrobial compounds.[1] Piperazine and aminopyridine derivatives have emerged as promising scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[2][3][4] This document provides a comprehensive guide to evaluating the in vitro antimicrobial efficacy of the novel compound, 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol .

This guide is designed for researchers in microbiology, medicinal chemistry, and drug development. It offers detailed, step-by-step protocols for fundamental antimicrobial susceptibility tests, including the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[5][6][7]

Principle of Antimicrobial Susceptibility Testing

The core principle of these assays is to determine the lowest concentration of an antimicrobial agent that can either inhibit the visible growth of a microorganism (bacteriostatic activity) or kill it (bactericidal activity).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of a compound that prevents the visible growth of a microorganism after a specified incubation period.[8][9] It is a key measure of the agent's potency.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum, indicating the agent's killing power.[8][10]

These values are typically determined using broth microdilution methods, which are efficient for screening multiple compounds and concentrations simultaneously in a 96-well microtiter plate format.[8][11]

PART 1: Experimental Protocols

Section 1.1: Materials and Reagents

Test Compound and Controls:

  • 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (herein referred to as "Test Compound")

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Gentamicin) as positive controls.[4]

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound.[8]

Media and Consumables:

  • Mueller-Hinton Broth (MHB).[8]

  • Mueller-Hinton Agar (MHA).[8]

  • Sterile 96-well microtiter plates.[8]

  • Sterile saline solution (0.85% NaCl).

  • Sterile petri dishes.

Bacterial Strains:

  • A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. Recommended strains from the American Type Culture Collection (ATCC) include:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633).[2][8]

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).[3][12]

Section 1.2: Preparation of Bacterial Inoculum

This protocol is adapted from CLSI guidelines to standardize the bacterial suspension.[11]

  • From a fresh (18-24 hour) culture on an MHA plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies into a tube containing sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Within 15 minutes of standardization, dilute the suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

Section 1.3: Minimum Inhibitory Concentration (MIC) Assay Protocol

The broth microdilution method is a widely used and reliable technique for determining MIC values.[9][13]

  • Compound Preparation:

    • Prepare a stock solution of the Test Compound in DMSO (e.g., 10 mg/mL).

    • Further dilute the stock solution in MHB to achieve the desired starting concentration for the assay.

  • Serial Dilutions:

    • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the Test Compound in MHB.[8] The typical volume in each well is 100 µL.

    • The concentration range should be sufficient to determine the MIC value accurately.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the Test Compound at which there is no visible growth of the microorganism.[8]

Section 1.4: Minimum Bactericidal Concentration (MBC) Assay Protocol

The MBC assay is performed as a follow-up to the MIC assay to determine if the compound has bactericidal properties.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating:

    • Spread the aliquot onto a fresh MHA plate.[8]

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Colony Counting:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[8]

PART 2: Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be summarized in a clear and structured table for easy comparison.

Table 1: Antimicrobial Activity of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

MicroorganismStrain (ATCC)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus25923
Bacillus subtilis6633
Escherichia coli25922
Pseudomonas aeruginosa27853
Positive Control (e.g., Ciprofloxacin)

PART 3: Visualizations

Experimental Workflow Diagram

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Bacterial_Culture Bacterial Culture (18-24h on MHA) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate with Bacterial Suspension Inoculum_Prep->Inoculation Compound_Stock Compound Stock (in DMSO) Serial_Dilution Serial Dilutions in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubate (37°C, 18-24h) Inoculation->Incubation_MIC Read_MIC Read MIC (Visual Inspection) Incubation_MIC->Read_MIC Subculture Subculture from clear MIC wells Read_MIC->Subculture Select clear wells Plating Plate on MHA Subculture->Plating Incubation_MBC Incubate (37°C, 18-24h) Plating->Incubation_MBC Read_MBC Count Colonies & Determine MBC Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

Relationship Between MIC and MBC Values

MIC_MBC_Relationship cluster_interpretation Interpretation MIC MIC Value Bacteriostatic Bacteriostatic Effect (Inhibits Growth) MIC->Bacteriostatic Indicates MBC MBC Value MBC->MIC MBC ≥ MIC Bactericidal Bactericidal Effect (Kills Bacteria) MBC->Bactericidal Indicates Antimicrobial_Targets cluster_targets Potential Bacterial Cellular Targets Compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol Cell_Wall Cell Wall Synthesis (e.g., Peptidoglycan) Compound->Cell_Wall Protein_Synthesis Protein Synthesis (Ribosomes) Compound->Protein_Synthesis DNA_Replication DNA Replication & Repair (e.g., DNA Gyrase) Compound->DNA_Replication Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Folic_Acid Folic Acid Metabolism Compound->Folic_Acid

Caption: Potential cellular targets for antimicrobial compounds.

References

  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. Retrieved from [Link]

  • Kibou, Z., Aissaoui, N., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. Retrieved from [Link]

  • Chaudhary, A., et al. (2012). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry Letters, 22(13), 4234-4238. Retrieved from [Link]

  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. IJCMAS, 13(4). Retrieved from [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 193-204. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing - StatPearls. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Al-Azzawi, A. M., & Al-Rubaie, A. F. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. Journal of Chemical and Pharmaceutical Research, 8(7), 41-49.
  • World Journal of Pharmaceutical Research. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]

  • PubMed. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2025). Synthesis and antimicrobial evaluation of 2-(5-(substituted phenyl-1H-tetrazol-1-yl) pyridines. Retrieved from [Link]

  • MDPI. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin. Retrieved from [Link]

  • MDPI. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Retrieved from [Link]

Sources

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol cell-based assay development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Development of a Cell-Based Assay for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Abstract

This application note provides a comprehensive, tiered strategy for the development and validation of robust cell-based assays to characterize the biological activity of the novel compound, 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. Given its structural motifs, which are common in kinase inhibitors, we hypothesize that the compound's primary mechanism of action involves the modulation of intracellular kinase signaling pathways.[1] This guide details a logical workflow, beginning with a primary high-throughput cell viability assay, followed by a secondary target-class engagement assay to measure intracellular kinase activity, and a tertiary mechanistic assay to analyze downstream signaling events. Protocols are designed to be self-validating, incorporating essential quality control metrics and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction and Assay Strategy

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting protein kinases, which are critical regulators of cellular processes.[2][3] Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major class of therapeutic agents.[4] The compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol features structural elements suggestive of a potential kinase inhibitor.

Developing a cell-based assay for a novel compound without a known target requires a systematic approach to first identify a cellular phenotype and then elucidate the mechanism of action (MoA).[5] Our strategy employs a three-tiered approach:

  • Primary Phenotypic Screen: To determine the compound's effect on overall cell health and proliferation. We will use a luminescence-based cell viability assay that quantifies ATP, as it is a rapid, sensitive, and high-throughput compatible method.[6][7]

  • Secondary Target-Class Engagement Assay: To test the hypothesis that the compound is a kinase inhibitor. We will use a luminescence-based assay that measures the formation of ADP, the direct product of kinase activity, within the cellular context.[8][9]

  • Tertiary Mechanistic Validation: To confirm the impact on a specific signaling pathway downstream of the putative kinase target. Multiplex Western Blotting will be used to analyze the phosphorylation status of key signaling proteins.[10][11]

This tiered approach ensures that a clear biological effect is established before investing in more complex, resource-intensive mechanistic studies, forming a robust foundation for drug discovery programs.[12]

cluster_0 Hypothesized Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates Downstream_Kinase Downstream Kinase (e.g., Akt, ERK) RTK->Downstream_Kinase Phosphorylates Compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol Compound->Downstream_Kinase Inhibits Phosphorylation_Cascade Phosphorylation Cascade Downstream_Kinase->Phosphorylation_Cascade Activates Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylation_Cascade->Cellular_Response Leads to

Figure 1: Hypothesized mechanism of action for the test compound.

Materials and Reagents

Reagent/MaterialRecommended Supplier
2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanolN/A (User-provided)
Human Cancer Cell Line (e.g., MCF7, A549)ATCC
DMEM/RPMI-1640 Culture MediumGibco
Fetal Bovine Serum (FBS), Heat-InactivatedGibco
Penicillin-Streptomycin SolutionGibco
Trypsin-EDTA (0.25%)Gibco
Phosphate-Buffered Saline (PBS), pH 7.4Gibco
DMSO, Cell Culture GradeSigma-Aldrich
CellTiter-Glo® 2.0 Assay KitPromega
ADP-Glo™ Kinase Assay KitPromega
RIPA Lysis and Extraction BufferThermo Fisher Scientific
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific
BCA Protein Assay KitThermo Fisher Scientific
Primary Antibodies (e.g., Phospho-Akt, Total-Akt)Cell Signaling Technology
HRP-conjugated Secondary AntibodiesCell Signaling Technology
ECL Western Blotting SubstrateBio-Rad
96-well and 384-well white, clear-bottom assay platesCorning
Multichannel Pipettes and Plate LuminometerVarious
Western Blotting Electrophoresis & Transfer SystemBio-Rad

Primary Assay: Cell Viability Assessment

Assay Principle: The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[7] A decrease in ATP is indicative of either cytotoxic or anti-proliferative effects of the compound.

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Adherence) seed->incubate1 treat Treat with compound dose-response series incubate1->treat incubate2 Incubate 72h (Compound Effect) treat->incubate2 equilibrate Equilibrate plate to room temp incubate2->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent incubate3 Incubate 10 min (Lyse & Stabilize) add_reagent->incubate3 read Read Luminescence incubate3->read end End read->end

Sources

Application Note & Protocol: A Strategic Framework for the In Vivo Evaluation of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is a novel chemical entity (NCE) incorporating three key structural motifs: an aminopyridine ring, a piperazine core, and a hydroxyethyl tail. Each of these components is prevalent in a wide array of biologically active agents. The piperazine scaffold is a cornerstone in medicinal chemistry, known for its presence in drugs targeting the central nervous system (CNS) and cancer.[1][2] Similarly, pyridine derivatives exhibit a broad spectrum of pharmacological activities, including acting as adrenoceptor ligands.[3][4] The hydroxyethyl group can enhance aqueous solubility, a critical factor for bioavailability.[5]

Given this structural makeup, a systematic and robust in vivo evaluation is paramount to elucidating the compound's therapeutic potential and safety profile. A haphazard approach to animal studies can lead to ambiguous data and wasted resources.[6] This guide presents a phased, integrated strategy for the preclinical in vivo assessment of this NCE, progressing logically from fundamental characterization to preliminary efficacy. The protocols described herein are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure data integrity.

Our approach is divided into four critical phases:

  • Pre-Clinical Formulation Development: Establishing a suitable vehicle for administration.

  • Pharmacokinetic (PK) Profiling: Understanding the compound's absorption, distribution, metabolism, and excretion (ADME).

  • Acute Toxicology and Dose-Range Finding: Determining the maximum tolerated dose (MTD) and initial safety profile.

  • Pharmacodynamic (PD) and Preliminary Efficacy Modeling: Assessing the desired biological effect in a relevant disease model.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the preclinical journey for this, or structurally similar, molecules.

Section 1: Pre-Clinical Formulation Development

Expert Rationale: Before any meaningful in vivo data can be generated, the test article must be reliably and consistently delivered to the animal. The formulation is not merely a vehicle; it is the critical interface between the compound and the biological system. Poor solubility, instability in the vehicle, or inappropriate vehicle choice can lead to inaccurate and non-reproducible results, invalidating subsequent PK, toxicology, and efficacy studies. This initial step is a non-negotiable prerequisite for program success.

Protocol 1.1: Solubility Screening and Vehicle Selection

Objective: To identify a safe, non-toxic vehicle capable of dissolving the compound at the required concentrations for dosing.

Methodology:

  • Compound Characterization: Obtain a Certificate of Analysis (COA) for the test article, confirming its identity, purity, and salt form.[7]

  • Solubility Assessment:

    • Prepare a panel of common, generally recognized as safe (GRAS) vehicles. A suggested starting panel is provided in Table 1.

    • Add a pre-weighed amount of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (e.g., 10 mg) to a fixed volume of each vehicle (e.g., 1 mL).

    • Employ sonication, vortexing, and gentle heating (not to exceed 40°C) to facilitate dissolution.

    • Visually inspect for particulates. If fully dissolved, add more compound incrementally to determine the saturation solubility.

  • pH Adjustment (for aqueous vehicles): If the compound is ionizable, assess the impact of pH on solubility by using buffers or dropwise addition of dilute HCl or NaOH.

  • Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration and is appropriate for the intended route of administration (e.g., oral, intravenous).

Data Presentation:

| Table 1: Vehicle Solubility Screening Template | | :--- | :--- | :--- | | Vehicle Composition | Maximum Achieved Solubility (mg/mL) | Observations (e.g., clear solution, suspension, color) | | Saline (0.9% NaCl) | | | | 5% Dextrose in Water (D5W) | | | | Saline with 5% DMSO | | | | Saline with 10% Solutol® HS 15 | | | | 20% Hydroxypropyl-β-cyclodextrin (HPBCD) in water | | | | Corn Oil | | |

Protocol 1.2: Formulation Stability

Objective: To ensure the compound remains chemically stable and physically dissolved in the selected vehicle for the duration of the experiment.

Methodology:

  • Prepare the highest concentration formulation intended for use.

  • Store aliquots under anticipated experimental conditions (e.g., room temperature on the benchtop, 4°C refrigeration).

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), analyze the formulation.

  • Analysis:

    • Visual Inspection: Check for precipitation or color change.

    • Chemical Purity: Use HPLC-UV to quantify the parent compound concentration and detect any degradants. The concentration should remain within ±10% of the initial value.

Section 2: Phase I - Pharmacokinetic (PK) Profiling

Expert Rationale: Understanding the pharmacokinetic profile is essential for bridging the gap between dose and exposure. PK data informs the selection of a rational dosing regimen for subsequent toxicology and efficacy studies, helping to ensure that therapeutic concentrations are achieved without causing undue toxicity.[8] An intravenous (IV) arm is included to determine the absolute bioavailability, a critical parameter for assessing the efficiency of oral absorption.

Experimental Workflow: Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulation Prepare IV & PO Formulations Dose_IV Dose Group 1 (IV) (e.g., 1-2 mg/kg) Formulation->Dose_IV Dose_PO Dose Group 2 (PO) (e.g., 5-10 mg/kg) Formulation->Dose_PO Animals Acclimate Male Sprague-Dawley Rats Animals->Dose_IV Animals->Dose_PO Sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Dose_IV->Sampling Dose_PO->Sampling Process Process Blood to Plasma Store at -80°C Sampling->Process Bioanalysis LC-MS/MS Quantification of Compound in Plasma Process->Bioanalysis PK_Calc Calculate PK Parameters (AUC, Cmax, Tmax, t1/2, F%) Bioanalysis->PK_Calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol 2.1: In Vivo Pharmacokinetics in Rats

Objective: To determine key PK parameters following intravenous and oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used for PK studies due to their well-characterized physiology and manageable size.[9] Animals should be surgically cannulated (e.g., jugular vein) to facilitate stress-free serial blood sampling.

  • Study Groups:

    • Group 1 (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage. The oral dose is typically higher to account for incomplete absorption.

  • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Processing: Centrifuge blood samples immediately to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9]

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters listed in Table 2.

Data Presentation:

| Table 2: Key Pharmacokinetic Parameters | | :--- | :--- | :--- | | Parameter | Description | Typical Units | | Cmax | Maximum observed plasma concentration | ng/mL | | Tmax | Time to reach Cmax | h | | AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point | hng/mL | | AUC(0-inf) | Area under the curve extrapolated to infinity | hng/mL | | t1/2 | Terminal half-life | h | | CL | Clearance | L/h/kg | | Vd | Volume of distribution | L/kg | | F% | Absolute Oral Bioavailability | % |

Section 3: Phase II - Acute Toxicology & Dose-Range Finding

Expert Rationale: The primary goal of this phase is to establish a safety window for the compound. An acute, single-dose escalation study is a standard and efficient method to identify the MTD and observe any overt signs of toxicity.[7] This information is a regulatory prerequisite and is essential for selecting safe and pharmacologically relevant doses for multi-dose toxicology and efficacy studies.[10]

Protocol 3.1: Acute Single Ascending Dose Toxicity Study

Objective: To determine the MTD and identify potential dose-limiting toxicities.

Methodology:

  • Animal Model: Use the same species and strain as the PK study for consistency (e.g., Male and Female Sprague-Dawley rats, n=3-5 per sex per group). Including both sexes is crucial as toxicity can be sex-dependent.

  • Study Design: A single ascending dose design.

    • Group 1: Vehicle control.

    • Group 2: Low dose (e.g., 3-5x the PK oral dose).

    • Group 3: Mid dose.

    • Group 4: High dose.

    • Doses are escalated in subsequent cohorts after reviewing the safety data from the previous dose level.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage).

  • Monitoring and Endpoints: Observe animals intensively for the first 4-6 hours post-dose, then daily for 14 days.

    • Clinical Observations: Record changes in behavior, posture, breathing, and any signs of distress. Use a semi-quantitative scoring system.

    • Body Weight: Measure daily. A sustained body weight loss of >15-20% is often a key indicator of toxicity and a criterion for the MTD.

    • Mortality/Morbidity: Record all instances.

  • Terminal Procedures (Day 14):

    • Gross Necropsy: Perform a detailed visual examination of all organs and tissues.

    • Histopathology (Optional but Recommended): Collect key organs (liver, kidney, spleen, heart, lungs, brain) from the control and high-dose groups for microscopic examination to identify any tissue-level changes.

Data Presentation:

| Table 3: Summary of Acute Toxicology Findings | | :--- | :--- | :--- | :--- | :--- | | Dose Group (mg/kg) | Mortality (M/F) | Max Mean Body Weight Loss (%) | Key Clinical Signs Observed | Gross Necropsy Findings | | Vehicle | | | | | | Low Dose | | | | | | Mid Dose | | | | | | High Dose | | | | | | Determined MTD: | | | | |

Section 4: Phase III - Pharmacodynamic (PD) / Preliminary Efficacy Models

Expert Rationale: After establishing exposure and safety, the next logical step is to test for a biological effect in a disease model. The choice of model must be hypothesis-driven, based on in vitro data or the known pharmacology of structurally related compounds. Given that many aminopyridine-piperazine compounds, such as Dasatinib, function as kinase inhibitors with antitumor activity, a human tumor xenograft model is a rational starting point.[11][12]

Integrated Preclinical Study Logic

G PK Pharmacokinetics (PK) 'What the body does to the drug' Tox Toxicology (Tox) 'What the drug does to the body (Safety)' PK->Tox Informs Dose Selection PD Pharmacodynamics (PD) 'What the drug does to the disease (Efficacy)' PK->PD Informs Dosing Regimen Tox->PD Defines MTD & Safety Window Decision Go/No-Go Decision Therapeutic Index Assessment Tox->Decision PD->Decision

Caption: Relationship between PK, Toxicology, and PD studies.

Protocol 4.1: Human Tumor Xenograft Efficacy Study

Objective: To evaluate the antitumor activity of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol in an in vivo cancer model.

Methodology:

  • Cell Line & Animal Model:

    • Select a human cancer cell line for which the compound has shown potent in vitro anti-proliferative activity. For this example, we'll use the K562 chronic myelogenous leukemia cell line, a model where Src/Abl inhibitors are active.[11]

    • Use immunocompromised mice (e.g., female athymic nude mice) that can accept human tumor grafts.

  • Tumor Implantation: Subcutaneously implant K562 cells (e.g., 5-10 million cells in Matrigel) into the flank of each mouse.

  • Study Initiation: When tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (administered on the same schedule as the drug).

    • Group 2: Test Compound, Low Dose (e.g., MTD/4 or MTD/2, PO, daily).

    • Group 3: Test Compound, High Dose (e.g., MTD, PO, daily).

    • Group 4: Positive Control (e.g., a standard-of-care agent for this tumor type, administered via its standard route and schedule).

  • Endpoints and Monitoring:

    • Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.

    • Body Weight: Measure 2-3 times per week as an indicator of general health and drug tolerance.

    • Survival: The study may be continued to a survival endpoint if required.

    • Tumor Growth Inhibition (TGI): The primary efficacy endpoint, calculated at the end of the study.

Data Presentation:

| Table 4: Xenograft Efficacy Study Summary | | :--- | :--- | :--- | :--- | | Treatment Group | Dose & Schedule | Mean Tumor Volume at Day X (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) | | Vehicle Control | - | | N/A | | | Test Compound (Low) | | | | | | Test Compound (High) | | | | | | Positive Control | | | | |

References

  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. (2019). MDPI. Available at: [Link]

  • Toxicology Study Design Considerations. (2022). Noble Life Sciences. Available at: [Link]

  • Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. (2014). PubMed. Available at: [Link]

  • MRL - Piperazine Summary Report (3). European Medicines Agency. Available at: [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2024). ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. (2024). PubMed. Available at: [Link]

  • In vivo toxicology studies. Vivotecnia. Available at: [Link]

  • New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. (2019). PubMed. Available at: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute. Available at: [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. Available at: [Link]

  • Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. (1984). PubMed. Available at: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2024). NIH. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. Available at: [Link]

  • Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. (2016). PubMed. Available at: [Link]

Sources

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol formulation for biological studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ipatasertib, also known as GDC-0068 or RG7440, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] As an ATP-competitive inhibitor, Ipatasertib targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with high affinity, demonstrating IC50 values of 5 nM, 18 nM, and 8 nM, respectively, in cell-free assays.[1][4] The PI3K/Akt/mTOR signaling pathway is a central regulator of the cell cycle, governing cellular growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway is a frequent event in many human cancers, making it a critical target for therapeutic intervention.[5][8] Ipatasertib has shown robust anti-tumor activity in preclinical models, particularly in cancers with activating alterations in the Akt pathway, such as PTEN loss or PIK3CA mutations.[9][10]

These application notes provide a comprehensive guide for researchers on the proper handling, formulation, and application of Ipatasertib for both in vitro and in vivo biological studies.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR cascade is a critical intracellular signaling pathway that transmits signals from growth factors and other extracellular stimuli to regulate fundamental cellular processes.[5][11] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, Phosphoinositide 3-kinase (PI3K) is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 acts as a second messenger, recruiting Akt to the membrane, where it is fully activated via phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[6]

Activated Akt then phosphorylates a multitude of downstream substrates, leading to:

  • Promotion of Cell Survival: By inhibiting pro-apoptotic proteins.[7]

  • Stimulation of Cell Growth and Proliferation: Primarily through the activation of mTOR Complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating targets like S6K1 and 4E-BP1.[8]

  • Regulation of Metabolism: By influencing processes like glucose uptake and glycolysis.[11]

Ipatasertib exerts its function by competitively binding to the ATP-binding pocket of Akt, thereby preventing its kinase activity and blocking the phosphorylation of its downstream targets.[1][2] This inhibition leads to cell cycle arrest, reduced cell viability, and induction of apoptosis in cancer cells with a dependency on this pathway.[3][12]

PI3K-Akt-mTOR_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 PTEN PTEN PTEN->PIP3 Dephosphorylates Akt Akt (PKB) PDK1->Akt Phosphorylates mTORC2->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Ipatasertib Ipatasertib (GDC-0068) Ipatasertib->Akt Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Ipatasertib.

Physicochemical Properties and Formulation

Proper solubilization and formulation are critical for achieving accurate and reproducible results in biological assays. Ipatasertib is a crystalline solid that is practically insoluble in water.[13]

PropertyValueSource
Synonyms GDC-0068, RG7440[14]
Molecular Formula C₂₄H₃₂ClN₅O₂[14][15]
Molecular Weight 458.0 g/mol [4][14]
Appearance Yellow Crystalline Solid[13]
Purity ≥98%[15]
Solubility (Max) • DMSO: ~255 mg/mL (556.8 mM)• Ethanol: ~85 mg/mL (185.6 mM)• DMF: ~25 mg/mL[13][15]
Protocol 1: Preparation of High-Concentration Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a standard 10 mM stock solution, which is suitable for long-term storage and subsequent dilution for most in vitro applications.

Materials:

  • Ipatasertib (GDC-0068) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: Determine the mass of Ipatasertib needed. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 458.0 g/mol * (1000 mg / 1 g) = 4.58 mg

  • Weigh Compound: Carefully weigh out 4.58 mg of Ipatasertib powder and place it into a sterile vial.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If needed, briefly sonicate the solution in a water bath to ensure complete dissolution.[13] Visually inspect for any remaining particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[13] Under these conditions, the solution is stable for up to one year.[13]

Protocol 2: Formulation for In Vitro Cell-Based Assays

For cell culture experiments, the DMSO stock solution must be diluted in culture medium to the final desired working concentration.

Key Considerations:

  • DMSO Toxicity: The final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to many cell lines. A 0.1% final concentration is a safe starting point.

  • Vehicle Control: Always include a "vehicle control" group in your experiments. This group should be treated with the same final concentration of DMSO as the experimental groups to account for any effects of the solvent itself.

Procedure (Example for 10 µM final concentration):

  • Perform a serial dilution of the 10 mM stock solution in sterile culture medium. For example, to make a 100 µM intermediate solution, add 1 µL of 10 mM stock to 99 µL of medium.

  • Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the final concentration. To reach 10 µM in a 1 mL well, add 100 µL of the 100 µM intermediate solution.

  • Ensure the final DMSO concentration remains below the cytotoxic threshold for your specific cell line.

Protocol 3: Formulation for In Vivo Animal Studies

Ipatasertib is orally bioavailable.[2][3] A common and effective formulation for oral gavage in xenograft models is a suspension in a methylcellulose/Tween-80 vehicle.[10]

Materials:

  • Ipatasertib (GDC-0068) powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or Sterile Water

  • Sterile tubes and syringes

Procedure (Example for a 5 mg/mL dosing solution): This multi-component vehicle enhances solubility and stability for administration.[13]

  • Prepare Vehicle: A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .[13]

  • Dissolve Ipatasertib: First, dissolve the required amount of Ipatasertib powder in DMSO.

  • Add Excipients Sequentially: Add PEG300 to the DMSO solution and mix until clear. Next, add the Tween 80 and mix until the solution is homogenous.

  • Final Volume: Add the saline to reach the final volume and mix thoroughly. Sonication may be required to achieve a clear, homogenous solution.[13]

  • Administration: This formulation should be prepared fresh daily and administered via oral gavage at the desired dosage (e.g., 40-100 mg/kg).[10][16] The volume administered to the animal (e.g., mice) is typically 100-200 µL.

Application Protocol: In Vitro Target Engagement via Western Blot

A key experiment to confirm that Ipatasertib is engaging its target within the cell is to measure the phosphorylation status of Akt and its downstream substrates. A decrease in phosphorylated Akt (p-Akt) at Serine 473 is a direct indicator of target inhibition.

Western_Blot_Workflow A 1. Cell Treatment (Ipatasertib vs. Vehicle) B 2. Cell Lysis (+ Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (e.g., PVDF) D->E F 6. Blocking (e.g., 5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Total Akt) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Signal Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

Caption: Standard workflow for Western Blot analysis of protein phosphorylation.

Protocol 4: Western Blot for p-Akt (Ser473) Inhibition

1. Cell Treatment and Lysis:

  • Seed cells (e.g., a PTEN-null cancer cell line like PC3 or LNCaP) and allow them to adhere overnight.

  • Treat cells with varying concentrations of Ipatasertib (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2-24 hours).

  • Wash cells with ice-cold PBS.

  • Lyse cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[17][18][19] This is critical to preserve the phosphorylation state of proteins.[17][20]

2. Protein Quantification and Gel Electrophoresis:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Load samples onto an SDS-PAGE gel and run to separate proteins by size.[21]

3. Membrane Transfer and Blocking:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is often preferred over non-fat milk to reduce background.[17][19]

4. Antibody Incubation and Detection:

  • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in blocking buffer.

  • Wash the membrane thoroughly with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

5. Analysis:

  • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total Akt.

  • A dose-dependent decrease in the p-Akt signal relative to the total Akt signal confirms successful target inhibition by Ipatasertib.

Safety, Handling, and Storage

Safety:

  • Ipatasertib is a potent bioactive compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for complete safety and toxicology information. Common adverse events observed in clinical settings include gastrointestinal issues like diarrhea and nausea.[22][23]

Storage:

  • Solid Compound: Store the lyophilized powder at -20°C for up to 3 years, protected from light and moisture.[13]

  • Stock Solutions: Store DMSO stock solutions in aliquots at -80°C for up to 1 year.[13] Avoid repeated freeze-thaw cycles.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Jiang, N., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • Tewari, D., et al. (2022). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Frontiers in Oncology. [Link]

  • Proteopedia. PI3K/AKT/mTOR signaling pathway. [Link]

  • QIAGEN GeneGlobe. PI3K/AKT/mTOR signaling. [Link]

  • Saura, C., et al. (2017). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Clinical Cancer Research. [Link]

  • Grokipedia. Ipatasertib. [Link]

  • National Cancer Institute. Definition of ipatasertib - NCI Drug Dictionary. [Link]

  • Doi, T., et al. (2019). Phase I study of ipatasertib as a single agent and in combination with abiraterone plus prednisolone in Japanese patients with advanced solid tumors. Cancer Chemotherapy and Pharmacology. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • Protocol Online. Weak Western band for phosphorylated Akt. [Link]

  • National Center for Biotechnology Information. Ipatasertib. PubChem Compound Summary for CID 24788740. [Link]

  • ResearchGate. What are the important points for the detection of phospho-Akt in western blot?. [Link]

  • Wang, Y., et al. (2025). A Phase I Study of the Pharmacokinetics and Safety of Ipatasertib, an Akt Inhibitor in Chinese Patients With Locally Advanced or Metastatic Solid Tumors. Clinical Therapeutics. [Link]

  • Sun, L., et al. (2018). Ipatasertib, a novel Akt inhibitor, induces transcription factor FoxO3a and NF-κB directly regulates PUMA-dependent apoptosis. Cell Death & Disease. [Link]

  • He, S., et al. (2023). Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma in vitro. Gynecologic Oncology Reports. [Link]

  • Jhaveri, K. L., et al. (2024). Ipatasertib in patients with AKT1/2/3 mutation-positive (AKTmut) tumors: TAPISTRY study. Journal of Clinical Oncology. [Link]

  • He, S., et al. (2021). Ipatasertib exhibits anti-tumorigenic effects and enhances sensitivity to paclitaxel in endometrial cancer in vitro and in vivo. Oncotarget. [Link]

  • Forero-Torres, A., et al. (2020). Phase Ib trial to evaluate safety and anti-tumor activity of the AKT inhibitor, ipatasertib, in combination with endocrine therapy and a CDK4/6 inhibitor for patients with hormone receptor positive (HR+)/HER2 negative metastatic breast cancer (MBC) (TAKTIC). Journal of Clinical Oncology. [Link]

  • He, S., et al. (2019). Ipatasertib, an oral AKT inhibitor, effectively inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. Poster Presentation. [Link]

  • Seymour, C. (2020). Ipatasertib/Paclitaxel Fails to Improve PFS in PIK3CA/AKT1/PTEN-Altered TNBC. OncLive. [Link]

  • Lin, J., et al. (2017). Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models. Clinical Cancer Research. [Link]

  • ResearchGate. Combined treatment with a PIMi overcomes resistance to ipatasertib in.... [Link]

  • He, S., et al. (2019). Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer. Gynecologic Oncology. [Link]

  • ClinicalTrials.gov. PROTOCOL AMENDMENT APPROVAL PROTOCOL TITLE: A PHASE Ib, OPEN-LABEL, MULTICENTER STUDY EVALUATING THE SAFETY AND EFFICACY OF IPAT. [Link]

  • Taylor & Francis. Ipatasertib – Knowledge and References. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Enhancement for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction to Synthetic Strategies

The synthesis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol primarily involves the formation of a C-N bond between a pyridine ring and a piperazine moiety. Two principal synthetic routes are commonly employed, each with its own set of advantages and potential pitfalls:

  • Nucleophilic Aromatic Substitution (SNAr): This route often involves the reaction of an electron-deficient halopyridine, such as 2-chloro-5-nitropyridine, with 2-(piperazin-1-yl)ethanol, followed by the reduction of the nitro group. The strong electron-withdrawing effect of the nitro group is crucial for activating the pyridine ring towards nucleophilic attack.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction directly couples a halo-aminopyridine, like 2-bromo-5-aminopyridine, with 2-(piperazin-1-yl)ethanol. This method offers a more direct route but requires careful optimization of the catalyst system.

This guide will address common issues encountered in both synthetic pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific experimental issues.

Low or No Product Formation

Q1: I am attempting a Buchwald-Hartwig amination between 2-bromo-5-aminopyridine and 2-(piperazin-1-yl)ethanol, but I am seeing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Buchwald-Hartwig reaction involving an aminopyridine substrate can stem from several factors, primarily related to catalyst inhibition and suboptimal reaction conditions. The free amino group on the pyridine ring can coordinate with the palladium catalyst, hindering its catalytic activity.

Causality and Troubleshooting Steps:

  • Catalyst Inhibition by the Amino Group: The lone pair of electrons on the 5-amino group can compete with the phosphine ligand for coordination to the palladium center, leading to an inactive catalyst complex.

    • Solution 1: Use a Nitro Precursor: A robust strategy is to start with 2-bromo-5-nitropyridine. The nitro group is a strong electron-withdrawing group that activates the C-Br bond for oxidative addition and does not interfere with the catalyst. The resulting nitro-intermediate can then be reduced to the desired amine in a subsequent step.

    • Solution 2: Optimize Ligand and Catalyst Loading: If using the aminopyridine directly, ensure you are using a sufficiently bulky and electron-rich phosphine ligand, such as XPhos or RuPhos.[1] These ligands can promote the desired reductive elimination and may be less susceptible to displacement.[1] Increasing the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can also help overcome partial catalyst inhibition.

  • Inappropriate Base Selection: The choice of base is critical for deprotonating the piperazine nitrogen and regenerating the active catalyst.[2]

    • Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[3] However, if base-sensitive functional groups are a concern, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures and longer reaction times.[4]

  • Solvent and Temperature Issues: The reaction may be too slow at lower temperatures.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[4] Ensure the reaction is run at a sufficiently high temperature, typically between 80-110 °C.[5]

Q2: My SNAr reaction between 2-chloro-5-nitropyridine and 2-(piperazin-1-yl)ethanol is sluggish and gives a poor yield. How can I drive this reaction to completion?

A2: While the nitro group activates the pyridine ring for SNAr, the reaction can still be slow if conditions are not optimal.

Causality and Troubleshooting Steps:

  • Insufficient Activation: The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the electron-withdrawing group.[6] For 2-chloropyridines, the activating group should ideally be in the ortho or para position to stabilize the negatively charged Meisenheimer intermediate.[7] In 2-chloro-5-nitropyridine, the nitro group is in the meta position relative to the chlorine, which provides less activation compared to an ortho or para positioning.

    • Solution 1: Increase Reaction Temperature: Heating the reaction is often necessary to overcome the activation energy barrier.[8] Running the reaction in a higher boiling point solvent like DMSO or DMF at temperatures between 100-150 °C can significantly increase the reaction rate.

    • Solution 2: Use a Base: The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can help to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[9]

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Solution: Polar aprotic solvents like DMSO and DMF are generally preferred for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.[8]

Side Product Formation

Q3: In my Buchwald-Hartwig reaction, I am observing a significant amount of a side product that appears to be the dehalogenated starting material (5-aminopyridine). What causes this and how can I prevent it?

A3: The formation of a dehalogenated (or hydrodehalogenated) arene is a known side reaction in palladium-catalyzed cross-coupling reactions.[2]

Causality and Troubleshooting Steps:

  • β-Hydride Elimination: This can occur from the palladium-amido intermediate, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl halide to form the dehalogenated arene.

    • Solution: Ligand Choice: Using bulky, electron-rich ligands can favor the desired reductive elimination pathway over β-hydride elimination.[1] Ligands like XPhos and RuPhos are often effective in minimizing this side reaction.

  • Reaction Temperature and Time: Prolonged heating or excessively high temperatures can promote side reactions.

    • Solution: Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid over-heating. If the reaction is sluggish, it is often better to increase catalyst/ligand loading rather than excessively increasing the temperature.

Q4: I am concerned about potential O-arylation of the hydroxyl group on my 2-(piperazin-1-yl)ethanol during the Buchwald-Hartwig coupling. Is this a likely side reaction?

A4: Yes, O-arylation is a potential side reaction under Buchwald-Hartwig conditions, as the same palladium catalyst system can also catalyze the formation of C-O bonds.[2]

Causality and Troubleshooting Steps:

  • Competitive Reactivity: The hydroxyl group can be deprotonated by the strong base used in the reaction, creating a competing alkoxide nucleophile.

    • Solution 1: Use a Protecting Group: The most straightforward solution is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before the coupling reaction. This protecting group can then be removed in a subsequent step.

    • Solution 2: Control Stoichiometry: Using a slight excess of the piperazine reagent (e.g., 1.2-1.5 equivalents) can help to favor the desired N-arylation over O-arylation.

    • Solution 3: Lower Reaction Temperature: C-O bond formation often requires higher temperatures than C-N bond formation. Running the reaction at the lower end of the effective temperature range (e.g., 80-90 °C) may disfavor the O-arylation side reaction.

Q5: I am observing a high molecular weight impurity in my reaction mixture that I suspect is a result of the double arylation of piperazine. How can I promote mono-arylation?

A5: Double arylation is a common issue when using unprotected piperazine in cross-coupling reactions.

Causality and Troubleshooting Steps:

  • Symmetrical Reactivity of Piperazine: Piperazine has two secondary amine groups, both of which can react with the aryl halide.

    • Solution 1: Use a Mono-Protected Piperazine: The most effective way to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[5] The Boc group can be removed under acidic conditions after the coupling reaction.

    • Solution 2: Control Stoichiometry: Using the piperazine reagent as the limiting reactant can disfavor the second arylation. However, this is often not practical as it leads to incomplete conversion of the more valuable aryl halide. Using a large excess of piperazine can also promote mono-arylation, but this can complicate purification.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific experimental setup.

Protocol 1: Buchwald-Hartwig Amination (via Nitro-Intermediate)

This two-step protocol is often more reliable and higher-yielding due to the avoidance of catalyst inhibition.

Step 1: Synthesis of 2-(4-(5-Nitropyridin-2-yl)piperazin-1-yl)ethanol

Buchwald-Hartwig_Nitro reagents 2-Bromo-5-nitropyridine 2-(Piperazin-1-yl)ethanol Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reaction Reaction Setup Inert Atmosphere (N₂ or Ar) reagents->reaction heating Heating 80-110 °C Monitor by TLC/LC-MS reaction->heating workup Workup Quench (e.g., NH₄Cl) Extract (e.g., EtOAc) heating->workup purification Purification Column Chromatography workup->purification product1 2-(4-(5-Nitropyridin-2-yl)piperazin-1-yl)ethanol purification->product1

Diagram of the Buchwald-Hartwig amination workflow.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine 2-bromo-5-nitropyridine (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Reagent Addition: Add anhydrous toluene via syringe, followed by 2-(piperazin-1-yl)ethanol (1.2 equiv.).

  • Reaction: Heat the mixture to 100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the 2-bromo-5-nitropyridine.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the purified 2-(4-(5-nitropyridin-2-yl)piperazin-1-yl)ethanol (1.0 equiv.) in ethanol or methanol.

  • Catalyst Addition: Carefully add palladium on carbon (10 wt. %, ~5 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol also utilizes a nitro-intermediate followed by reduction.

SNAr_Workflow start 2-Chloro-5-nitropyridine 2-(Piperazin-1-yl)ethanol Base (e.g., K₂CO₃) Solvent (e.g., DMSO) heat Heating 120-150 °C Monitor Reaction start->heat workup Workup Dilute with Water Extract heat->workup purify Purification Column Chromatography workup->purify intermediate Nitro-Intermediate purify->intermediate reduction Reduction (e.g., H₂, Pd/C) in EtOH/MeOH intermediate->reduction final_product Final Product reduction->final_product

Diagram of the SNAr and subsequent reduction workflow.

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-5-nitropyridine (1.0 equiv.), 2-(piperazin-1-yl)ethanol (1.5 equiv.), and potassium carbonate (2.0 equiv.) in DMSO.

  • Reaction: Heat the mixture to 130 °C and stir until TLC or LC-MS indicates the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature, and pour it into ice water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude intermediate by column chromatography.

  • Reduction: Reduce the nitro group as described in Protocol 1, Step 2.

Data Summary Table

The following table provides a general comparison of the two main synthetic routes. Yields are representative and can vary significantly based on the specific conditions and scale of the reaction.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Pyridine Substrate 2-Bromo-5-aminopyridine or 2-Bromo-5-nitropyridine2-Chloro-5-nitropyridine
Key Reagents Pd catalyst, phosphine ligand, strong baseBase (optional, but recommended)
Typical Solvents Toluene, DioxaneDMSO, DMF, Ethanol
Typical Temp. 80 - 110 °C100 - 150 °C
Pros More direct route if using aminopyridine, milder conditionsNo transition metal catalyst required, less expensive reagents
Cons Catalyst cost and sensitivity, potential for side reactionsOften requires higher temperatures, may have lower yields
Representative Yield 60-95%50-85%

References

  • Google Patents. (2010). Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol. HU227192B1.
  • NIH. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Dorel, R. & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17138-17149. [Link]

  • Google Patents. (2006).
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Google Patents. (2015). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. EP0524846A1.
  • Google Patents. (2001). Process for preparing 2-piperidineethanol compounds. US6258955B1.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • NIH. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Google Patents. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline. CN107011255A.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2020). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link]

  • Google Patents. (2008).
  • Google Patents. (2007). A PROCESS FOR THE PREPARATION OF 2-[2-(4-DIBENZO[b,f] [L,4] THIAZEPIN-11-yl-1- PIPERAZINYL)
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

  • Bentham Science. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. (1990). Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron). EP0395192A3.

Sources

Technical Support Center: Synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis. Our aim is to equip you with the necessary insights to overcome common challenges and achieve a successful synthesis with high purity and yield.

Introduction to the Synthesis

The synthesis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between the pyridine ring and the piperazine nitrogen. The starting materials are generally a halo-aminopyridine (e.g., 2-chloro-5-aminopyridine or 2-bromo-5-aminopyridine) and 2-(piperazin-1-yl)ethanol.

While the Buchwald-Hartwig amination is a powerful tool, the specific functionalities in the target molecule— a free amino group on the pyridine and a hydroxyl group on the piperazine side chain—can present unique challenges. These include potential catalyst inhibition, side reactions, and purification difficulties. This guide will address these issues systematically.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes?

Low or no conversion is a frequent issue, often pointing to problems with the catalytic system or reaction conditions.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring, as well as the free amino group, can coordinate with the palladium catalyst, leading to deactivation or "poisoning"[1].

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can help shield the palladium center and promote the desired catalytic cycle[2].

  • Poorly Active Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.

    • Solution: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (nitrogen or argon) as oxygen can deactivate the catalyst.

  • Suboptimal Base: The choice of base is critical. A base that is too weak may not efficiently deprotonate the piperazine nitrogen, while a base that is too strong could lead to side reactions.

    • Solution: Cesium carbonate (Cs₂CO₃) is often a good choice for aminopyridine couplings as it is a moderately strong base. Sodium tert-butoxide (NaOtBu) is another common choice, but it may be too harsh for substrates with sensitive functional groups[3].

  • Incorrect Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.

    • Solution: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. If solubility is an issue, a more polar aprotic solvent like DMF could be considered, although this may require adjusting the reaction temperature.

Q2: I am observing the formation of significant side products. How can I identify and minimize them?

Several side reactions can compete with the desired C-N bond formation.

  • Hydrodehalogenation: This is the replacement of the halide on the pyridine ring with a hydrogen atom, leading to the formation of 3-aminopyridine.

    • Causality: This can occur via β-hydride elimination from a palladium-amido intermediate.

    • Troubleshooting:

      • Ligand Choice: Use bulky ligands that accelerate reductive elimination, outcompeting β-hydride elimination.

      • Temperature Control: Avoid excessively high temperatures, which can promote this side reaction. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Di-arylation of Piperazine: Although less common when starting with 2-(piperazin-1-yl)ethanol, it's possible for a second molecule of the halo-aminopyridine to react with the product.

    • Causality: This occurs if the newly formed product competes with the starting piperazine for the catalyst.

    • Troubleshooting:

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of 2-(piperazin-1-yl)ethanol relative to the halo-aminopyridine.

  • Homocoupling of the Halo-aminopyridine: This leads to the formation of a bipyridine byproduct.

    • Causality: This can be promoted by certain palladium catalysts and reaction conditions.

    • Troubleshooting:

      • Catalyst and Ligand Selection: A well-chosen ligand can minimize this side reaction. Screening different palladium sources and ligands may be necessary.

Q3: The purification of my product is challenging. It is very polar and difficult to separate from byproducts.

The high polarity and basicity of the target molecule can indeed make purification difficult[4].

  • Column Chromatography Issues: The basic nitrogen atoms can interact strongly with silica gel, leading to peak tailing and poor separation.

    • Solution:

      • Treated Silica: Use silica gel that has been treated with a base, such as triethylamine (TEA). A common practice is to add 1-2% TEA to the eluent.

      • Gradient Elution: Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. A typical gradient might be from 100% DCM to 90:10 DCM:MeOH.

  • Product is an Oil: The free base of the target compound may be a thick oil or a low-melting solid, making it difficult to handle.

    • Solution: Convert the product to a salt. Dissolving the purified free base in a solvent like isopropanol or ethyl acetate and adding a solution of HCl in a suitable solvent (e.g., HCl in ether or isopropanol) will precipitate the hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and store[5].

  • Water Solubility: The product has good water solubility, which can lead to losses during aqueous workup.

    • Solution: During the workup, saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the product in the aqueous layer and improve extraction efficiency into the organic phase. Use a more polar organic solvent like ethyl acetate for extraction.

Frequently Asked Questions (FAQs)

Q: Which starting halo-aminopyridine is better, 2-chloro-5-aminopyridine or 2-bromo-5-aminopyridine?

A: Generally, aryl bromides are more reactive than aryl chlorides in Buchwald-Hartwig aminations. Therefore, 2-bromo-5-aminopyridine would be expected to give better results, especially on a smaller scale. However, 2-chloro-5-aminopyridine is often more cost-effective for large-scale synthesis, but may require a more active catalyst system (e.g., using a more specialized ligand) and potentially higher reaction temperatures.

Q: Do I need to protect the free amino group on the pyridine ring or the hydroxyl group on the piperazine side chain?

A: In many cases, protection is not necessary. The Buchwald-Hartwig amination can be selective for the secondary amine of the piperazine ring over the primary amino group on the pyridine. The hydroxyl group is also generally tolerated. However, if you are experiencing significant side reactions involving these functional groups, a protecting group strategy might be beneficial. For the amino group, a Boc (tert-butyloxycarbonyl) group is a common choice, which can be removed under acidic conditions after the coupling reaction.

Q: Can I use an alternative to the Buchwald-Hartwig amination?

A: Yes, the Ullmann condensation is a classical alternative that uses a copper catalyst. Traditional Ullmann reactions often require harsh conditions (high temperatures)[6][7]. However, modern modifications with specific ligands can allow for milder reaction conditions. For some substrates, the Ullmann condensation may offer better yields or fewer side reactions.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

This protocol is a general starting point and may require optimization for your specific setup. A similar procedure is employed in the synthesis of intermediates for pharmaceuticals like Dasatinib[5][6][8][9][10].

Materials:

  • 2-Bromo-5-aminopyridine (1.0 eq)

  • 2-(Piperazin-1-yl)ethanol (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-5-aminopyridine, 2-(piperazin-1-yl)ethanol, cesium carbonate, palladium(II) acetate, and BINAP.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) containing 1% triethylamine.

Protocol 2: Purification via Salt Formation
  • Dissolve the purified 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol free base in a minimal amount of isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol dropwise with stirring.

  • Continue adding the acid until the pH of the solution is acidic (test with pH paper).

  • A white precipitate of the hydrochloride salt should form. If not, you can cool the solution in an ice bath to promote crystallization.

  • Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low/No Conversion Catalyst inhibitionUse bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos).
Inactive catalystUse a Pd(0) precatalyst, ensure anhydrous/inert conditions.
Suboptimal baseScreen bases like Cs₂CO₃, K₃PO₄, or NaOtBu.
Side Product Formation HydrodehalogenationLower reaction temperature, use bulky ligands.
Di-arylationUse a slight excess of the piperazine reagent.
Purification Difficulties Peak tailing on silicaUse a basic modifier (e.g., 1% triethylamine) in the eluent.
Oily productConvert to a hydrochloride salt for a stable solid.
Poor extractionSaturate the aqueous layer with brine during workup.

Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex Pd(II) Complex (Ar-Pd(L)-X) Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex Amine-Pd(II) Complex OA_complex->Amine_complex Ligand Exchange (+ R₂NH) Amido_complex Amido-Pd(II) Complex Amine_complex->Amido_complex Deprotonation (- Base-H⁺) Amido_complex->Pd0 Reductive Elimination (- Ar-NR₂) Product Product Amido_complex->Product ArX 2-Bromo-5-aminopyridine ArX->OA_complex Amine 2-(Piperazin-1-yl)ethanol Amine->Amine_complex Base Base (e.g., Cs₂CO₃) Base->Amine_complex caption Simplified Buchwald-Hartwig Catalytic Cycle

Caption: Simplified Buchwald-Hartwig Catalytic Cycle

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_conversion Troubleshooting Low Conversion cluster_side_products Minimizing Side Products cluster_purification Improving Purification start Reaction Issue low_conversion Low or No Conversion start->low_conversion side_products Significant Side Products start->side_products purification_issue Purification Difficulty start->purification_issue check_catalyst Check Catalyst System (Pd source, ligand) low_conversion->check_catalyst check_conditions Check Reaction Conditions (Base, Solvent, Temp) low_conversion->check_conditions check_reagents Check Reagent Purity (Anhydrous, Inert atm.) low_conversion->check_reagents hydrodehalogenation Hydrodehalogenation side_products->hydrodehalogenation diarylation Di-arylation side_products->diarylation homocoupling Homocoupling side_products->homocoupling chromatography Optimize Chromatography (Basic modifier, Gradient) purification_issue->chromatography salt_formation Form a Salt (e.g., HCl salt) purification_issue->salt_formation workup Optimize Workup (Brine wash) purification_issue->workup caption Logical flow for troubleshooting common synthesis issues.

Caption: Logical flow for troubleshooting common synthesis issues.

References

  • Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem. (2025).
  • Technical Support Center: Synthesis of Substituted Piperazines. BenchChem. (n.d.).
  • Synthesis process of dasatinib and intermediate thereof.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem. (2025).
  • Ullmann condens
  • A convenient new and efficient commercial synthetic route for das
  • US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • Catalytic amination of 2-substituted pyridines with hydrazine deriv
  • Application Notes and Protocols for Buchwald-Hartwig Amination of N-Boc-piperazine. BenchChem. (2025).
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp3 C–H Functionalization. Accounts of Chemical Research. (2016).
  • Technical Support Center: Purification of 2-Aminopyridine-3,4-diol. BenchChem. (2025).
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. (n.d.).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. (n.d.).
  • Help troubleshooting a Buchwald-Hartwig amin
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem. (2025).
  • Buchwald-Hartwig Amin
  • Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines. BenchChem. (2025).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. (2016).
  • A Comparative Analysis of Protecting Groups for Aminopyridines. BenchChem. (2025).
  • Ullmann Reaction. Organic Chemistry Portal. (n.d.).
  • NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. (n.d.).
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC. (n.d.).
  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. (n.d.).
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • General and mild preparation of 2-aminopyridines. PubMed. (n.d.).
  • Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. ijcrcps. (n.d.).
  • HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (n.d.).
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in W
  • HPLC Methods for analysis of 2-Aminopyridine.
  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions.
  • 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE(122-96-3) 1H NMR spectrum. ChemicalBook. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).
  • Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp(3)
  • Ligand-Enabled γ-C(sp3)–H Hydroxylation of Free Amines with Aqueous Hydrogen Peroxide. (2023).
  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF.
  • Palladium-catalyzed interannular C–H amination of biaryl amines.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC. (2024).
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC. (n.d.).
  • 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408. PubChem. (n.d.).
  • Cas 723510-50-7,2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. Lookchem. (n.d.).

Sources

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. This document is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Our goal is to provide not only solutions but also the underlying scientific rationale to empower you in your experimental design.

Understanding the Molecule and the Solubility Challenge

The structure of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol contains several key functional groups that dictate its physicochemical properties, primarily its solubility. The presence of a basic aminopyridine ring and a piperazine moiety suggests a strong pH-dependent solubility profile. However, the overall aromatic and aliphatic hydrocarbon structure can contribute to low intrinsic aqueous solubility, a common hurdle in preclinical development.[1]

This guide provides a systematic approach to characterizing and overcoming these solubility limitations.

Caption: Key functional groups of the molecule.

Frequently Asked Questions (FAQs)

Question: My compound, 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, shows poor solubility in my aqueous assay buffer (e.g., PBS at pH 7.4). Why is this happening and what is the first thing I should try?

Answer: This is a common and expected issue. The molecule contains multiple basic nitrogen atoms within the aminopyridine and piperazine rings.[2] At neutral or basic pH (like pH 7.4), these amines are primarily in their neutral, "free base" form, which is less polar and thus poorly soluble in water.[3]

The most effective initial step is to leverage this basicity by adjusting the pH.[] By lowering the pH of your solvent, you protonate these nitrogen atoms, forming a positively charged ammonium salt.[5] These salts are ionic and significantly more water-soluble.[6][7]

Recommendation: Attempt to lower the pH of your buffer. A good starting point is to prepare a stock solution in a mildly acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4), which can dramatically increase solubility.[8] Always ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[9]

Question: I prepared a 10 mM stock solution in DMSO, but it precipitated after being stored in the refrigerator. What should I do?

Answer: This indicates that the DMSO stock solution was likely supersaturated or that the compound's solubility in DMSO decreases significantly at lower temperatures.

Here are a few strategies to address this:

  • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent cold-induced precipitation.[8]

  • Lower Stock Concentration: Preparing a less concentrated stock solution (e.g., 5 mM or 1 mM) can keep the compound well below its solubility limit, even upon cooling.[8]

  • Prepare Fresh Solutions: To ensure maximum consistency and avoid issues with precipitation, it is always best practice to prepare fresh stock solutions before each experiment.[8]

Question: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. How can I prevent this?

Answer: This is a classic problem for poorly soluble compounds and occurs because the compound, while soluble in the organic stock, is not soluble in the final aqueous environment. The key is to manage the transition from the organic to the aqueous phase.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.[8][9] A higher percentage of co-solvent can help maintain solubility.

  • Use a Stepwise Dilution: Instead of a direct 1:1000 dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[8]

  • Acidify the Aqueous Buffer: As mentioned previously, performing the dilution into an acidic buffer (e.g., pH 4) can keep the compound protonated and soluble.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If initial attempts to dissolve the compound are unsuccessful, a more systematic workflow is required. This guide will walk you through a logical progression of techniques, from simple adjustments to more advanced formulation strategies.

Workflow for Addressing Poor Aqueous Solubility

Caption: Systematic workflow for troubleshooting solubility issues.

Mechanism of pH-Dependent Solubility

The primary reason pH adjustment is so effective for this molecule is the presence of basic amine groups. At a higher pH, the molecule is neutral and less soluble. At a lower pH, it becomes protonated, forming a water-soluble cation.

cluster_high_ph High pH (e.g., 7.4) cluster_low_ph Low pH (e.g., < 5) High_pH Neutral Molecule (Free Base) Result_High Poor Aqueous Solubility (Precipitation Likely) High_pH->Result_High - Low Polarity - Hydrophobic Low_pH Protonated Molecule (Cationic Salt) High_pH->Low_pH  Protonation of Amines   Result_Low High Aqueous Solubility (Dissolution Favored) Low_pH->Result_Low - Ionic Species - Hydrophilic mid Add Acid (H+)

Caption: Effect of pH on the ionization state and solubility.

Data Summary Table

The following table provides representative solubility data for a hypothetical basic compound with properties similar to 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. This illustrates the type of data you should aim to generate during your characterization studies.

Solvent SystemTemperature (°C)Apparent Solubility (µg/mL)Remarks
Deionized Water25< 1Practically insoluble.
PBS (pH 7.4)25< 1Insoluble in standard physiological buffer.
0.1 M HCl (pH 1)25> 10,000High solubility due to complete salt formation.[3]
50 mM Citrate Buffer (pH 4.0)251500Significantly improved solubility at a biocompatible acidic pH.
PBS (pH 7.4) + 1% DMSO25~5Minimal improvement with low co-solvent concentration.[]
PBS (pH 7.4) + 5% (v/v) PEG 4002550Moderate improvement; co-solvents can enhance solubility.[10]
20% (w/v) Hydroxypropyl-β-Cyclodextrin in Water25850Complexation can be a powerful tool to increase solubility.[8]

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound and is crucial for establishing a baseline.[8]

Materials:

  • 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (solid)

  • Selected solvent (e.g., water, specific pH buffer)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain a saturated solution with undissolved particles throughout the experiment.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow large particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. Note: It may be necessary to discard the first few drops to avoid adsorption losses to the filter membrane.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Reporting: Express the solubility in mg/mL or µM at the specified temperature and pH.

Protocol 2: pH-Solubility Profiling

This experiment is critical for understanding the impact of pH on your compound's solubility.

Materials:

  • Same as Protocol 1.

  • A series of buffers covering a wide pH range (e.g., pH 1, 2, 4, 5, 6, 7, 7.4, 8).

Procedure:

  • Set up a separate shake-flask experiment (as described in Protocol 1) for each pH buffer you wish to test.

  • Run all experiments in parallel to ensure consistent conditions.

  • After equilibration and quantification, plot the measured solubility (on a log scale) against the pH of the buffer.

  • This profile will clearly show the pH range where your compound is most soluble and help you select an appropriate buffer for your experiments.

Protocol 3: Small-Scale Salt Formation for Enhanced Solubility

This protocol describes a simple lab-scale method to form an HCl salt of your compound, which can then be used to prepare a highly concentrated aqueous stock solution.

Materials:

  • 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (free base)

  • Anhydrous solvent (e.g., Diethyl ether, Dichloromethane)

  • HCl solution in a compatible solvent (e.g., 2M HCl in diethyl ether)

  • Magnetic stirrer and stir bar

  • Glass vial

Procedure:

  • Dissolution: Dissolve a known quantity of the free base compound in a minimal amount of the anhydrous solvent in a clean, dry vial.

  • Acidification: While stirring, slowly add a stoichiometric equivalent of the HCl solution dropwise. For a compound with multiple basic centers, you may need 2-3 equivalents. A precipitate (the HCl salt) should begin to form.

  • Precipitation: Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation and precipitation.

  • Isolation: Isolate the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material.

  • Drying: Dry the resulting salt under a vacuum.

  • Solubility Check: The resulting solid is the hydrochloride salt of your compound. Test its solubility in water or your desired buffer. It should be significantly higher than the free base. This salt can now be used to prepare concentrated aqueous stock solutions.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • Why amine salts are soluble in w
  • Co-solvent: Significance and symbolism. (2025). Google AI Search.
  • BOC Sciences. (n.d.).
  • Janssen, J., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceuticals.
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. (2022).
  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Chemical Properties of Amines.
  • Isolation (Recovery) of amines. (n.d.). University of Alberta.
  • 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethanol Product Description. (n.d.). ChemicalBook.
  • 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. (n.d.). PubChem.
  • Basicity of Amines and Ammonium Salt Form
  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. (2024).
  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2011). PMC - NIH.
  • How to extract/isolate piperazine from water without distillation? (2013).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • BenchChem. (n.d.).
  • 2-Piperidin-2-ylethanol. (n.d.). PubChem.
  • Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. (2025).
  • 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethanol CAS#: 20542-08-9. (n.d.). ChemicalBook.
  • Purification of piperazine. (1959).
  • 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol. (n.d.). BLDpharm.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. (n.d.). PubChem.
  • Cas 723510-50-7,2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. (n.d.). Lookchem.
  • Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersatur
  • 2-(4-nitrosopiperazin-1-yl)ethanol. (n.d.). Simson Pharma Limited.
  • Solubility of 3-Ethyl-5-methyl-(4RS)-2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate Monobenzenesulfonate (Amlodipine Besylate) in Ethanol + Water and Propane-1,2-diol + Water Mixtures at Various. (2025).
  • Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)
  • 1-Piperazineethanol. (n.d.). NIST WebBook.

Sources

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol stability and degradation problems

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. This guide, curated by our Senior Application Scientists, provides in-depth information on the stability and potential degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate and troubleshoot common issues encountered during your experiments, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol?

A: To ensure the long-term stability of the compound, it should be stored as a solid in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at 2-8°C is recommended. If the compound is in solution, it should be freshly prepared for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or below and protected from light.

Q2: What are the initial signs of degradation I should look for?

A: Visual inspection can be the first indicator of degradation. A change in the physical appearance of the solid, such as discoloration (e.g., from off-white to yellow or brown), clumping, or a change in texture, may suggest instability. In solution, the appearance of a precipitate or a change in color can also be a sign of degradation. For quantitative assessment, the appearance of new peaks or a decrease in the main peak area during chromatographic analysis (e.g., HPLC) is a definitive sign of degradation.

Q3: Is this compound sensitive to light?

A: While specific photostability data for this exact molecule is not extensively published, compounds containing pyridine and amine functionalities can be susceptible to photodegradation. Therefore, it is best practice to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil.

Q4: How stable is 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol in different solvents and pH conditions?

A: The stability of the compound in solution is dependent on the solvent and pH. As a general principle, neutral and slightly acidic conditions are often preferable for compounds with amine groups to prevent base-catalyzed degradation. The presence of the aminopyridine and piperazine moieties suggests potential susceptibility to degradation under strongly acidic or basic conditions, which could lead to hydrolysis or other reactions. It is advisable to perform preliminary stability studies in your specific experimental buffer or solvent system if the solution is to be used over an extended period.

Q5: What are the likely degradation pathways for this molecule?

A: Based on the chemical structure, which includes an aminopyridine ring, a piperazine ring, and an ethanolamine side chain, the most probable degradation pathways are oxidative. The nitrogen atoms in the aminopyridine and piperazine rings, as well as the primary amino group on the pyridine ring, are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. The piperazine ring can also undergo ring-opening reactions.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common experimental issues related to the stability of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.

Problem 1: Inconsistent or lower-than-expected biological activity.

Possible Cause: Degradation of the compound leading to a lower concentration of the active molecule.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological activity.

Step-by-Step Protocol for Purity Analysis:

  • Prepare a fresh standard: Accurately weigh a small amount of the solid compound and dissolve it in a suitable solvent (e.g., methanol or DMSO) to a known concentration.

  • Analyze your stock solution: Dilute your experimental stock solution to a comparable concentration.

  • HPLC/LC-MS analysis: Analyze both the fresh standard and your stock solution using a validated stability-indicating HPLC method.

  • Compare chromatograms: Compare the peak area of the parent compound and look for the presence of any new peaks in your stock solution that are absent in the fresh standard. A significant decrease in the parent peak area or the appearance of new peaks confirms degradation.

Problem 2: Appearance of unknown peaks in the chromatogram during analysis.

Possible Cause: Formation of degradation products due to experimental conditions (e.g., pH, temperature, exposure to air).

Investigative Approach: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][2] These studies involve subjecting the compound to harsher conditions than it would typically encounter to accelerate degradation.[3]

Forced Degradation Workflow:

G cluster_0 Forced Degradation Protocol A Prepare Solutions of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Stress (e.g., 80°C in solution) B->F G Photolytic Stress (UV/Vis light exposure) B->G H Analyze Samples by HPLC/LC-MS C->H D->H E->H F->H G->H I Identify and Characterize Degradation Products H->I DegradationPathways Parent 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol N_Oxide Aminopyridine N-Oxide Derivative Parent->N_Oxide Oxidation Piperazine_Oxidized Piperazine Ring Oxidized Products (e.g., Piperazinone) Parent->Piperazine_Oxidized Oxidation Ethanol_Oxidized Ethanol Side-Chain Oxidation (Aldehyde/Carboxylic Acid) Parent->Ethanol_Oxidized Oxidation Ring_Opened Piperazine Ring-Opened Products (e.g., Ethylenediamine derivative) Piperazine_Oxidized->Ring_Opened Further Oxidation

Sources

Technical Support Center: Purification of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the purification of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. This molecule, containing a basic aminopyridine and a piperazine moiety, presents unique challenges that require a nuanced approach beyond standard protocols. This center is structured to address specific experimental issues through a troubleshooting guide and a set of frequently asked questions, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide

This section addresses specific problems that researchers may encounter during the purification process. Each answer provides a mechanistic explanation and a step-by-step protocol to resolve the issue.

Question 1: I'm performing flash column chromatography on silica gel, but my product recovery is very low, and I'm seeing new, more polar spots on my TLC plate. What is happening?

Answer: This is a classic issue encountered when purifying basic compounds, especially those with multiple amine functionalities like 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. The problem stems from the acidic nature of standard silica gel.[1]

Causality:

  • Irreversible Adsorption: The basic nitrogen atoms on your compound (specifically the aminopyridine and piperazine rings) can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to irreversible binding and significant loss of product on the column.

  • On-Column Degradation: The acidic environment of the silica can catalyze the degradation of sensitive functional groups. Aminopyridines, while generally stable, can be susceptible to oxidation or rearrangement under these conditions, leading to the formation of new, often more polar, impurities.[1]

Solutions:

  • Neutralize the Stationary Phase: The most common and effective solution is to deactivate the acidic silanol groups.

    • Protocol: Prepare a slurry of your silica gel in the chosen non-polar solvent (e.g., hexane). Add 1-2% triethylamine (TEA) or ammonium hydroxide relative to the volume of the solvent.[1] Mix thoroughly before packing the column. Run the column with a mobile phase that also contains a small percentage (0.5-1%) of the same base. This 'shields' your basic compound from the acidic sites.

  • Switch to a Less Acidic Stationary Phase: If neutralization is insufficient, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds. Use Brockmann Grade II or III for optimal activity.

    • Reverse-Phase Chromatography: For highly polar compounds or when orthogonal purification is needed, reverse-phase (C18) flash chromatography is an excellent option. Elute with a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by ensuring the amines are protonated.

Question 2: My crude product is a sticky oil that contains highly polar, colored impurities. How can I efficiently remove these before chromatography?

Answer: An acid-base extraction is an exceptionally effective workup technique to separate your basic target compound from non-basic or acidic impurities.[2] This leverages the ability of the piperazine and aminopyridine nitrogens to be protonated, rendering the molecule water-soluble.

Causality: The basic nitrogen atoms in your molecule will be protonated in an acidic aqueous solution (e.g., 1M HCl) to form hydrochloride salts. These salts are typically highly soluble in the aqueous phase. Neutral or acidic organic impurities will remain in the organic solvent layer. Subsequently, neutralizing the aqueous layer with a base will deprotonate your compound, making it insoluble in water and allowing it to be extracted back into an organic solvent.

Experimental Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it two to three times with 1M hydrochloric acid (HCl).

  • Separation: Combine the acidic aqueous layers. Your protonated product is now in this aqueous phase. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. Monitor with pH paper. Your product should precipitate or form an oil.

  • Back-Extraction: Extract the now basic aqueous solution three times with fresh DCM or EtOAc. Your deprotonated, purified product will move back into the organic layer.

  • Final Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[3]

Workflow Diagram: Acid-Base Extraction

G start Crude Product in Organic Solvent (e.g., EtOAc) acid_extract Extract with 1M HCl (x3) start->acid_extract separate1 Separate Layers acid_extract->separate1 organic_impurities Organic Layer: Neutral/Acidic Impurities (Discard) separate1->organic_impurities aqueous_product Aqueous Layer: Protonated Product (R-NH3+ Cl-) separate1->aqueous_product basify Basify with NaOH to pH > 10 aqueous_product->basify back_extract Extract with EtOAc (x3) basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous_waste Aqueous Layer: Salts (Discard) separate2->aqueous_waste organic_product Organic Layer: Pure Product separate2->organic_product final Wash with Brine, Dry (Na2SO4), Concentrate organic_product->final

Caption: Acid-Base extraction workflow for basic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying this compound by flash chromatography?

A1: Given the polarity of the hydroxyl group and the basicity of the two nitrogen centers, a gradient elution on a neutralized stationary phase is recommended.

ParameterRecommended Starting ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Pre-treatment Slurry silica with mobile phase containing 1% Triethylamine (TEA).Deactivates acidic silanol sites to prevent tailing and degradation.[1]
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 0.5-1% TEA.Good balance of polarity. DCM is the less polar solvent, and MeOH is the polar eluent.
Gradient Start at 100% DCM and gradually increase to 5-10% MeOH.Allows for the separation of less polar impurities first, followed by the elution of your target compound.
Monitoring TLC using 9:1 DCM:MeOH with a drop of NH₄OH. Visualize under UV light (254 nm) and with a potassium permanganate stain.The ammonia in the TLC jar mimics the basic conditions of the column, providing a more accurate prediction of retention factor (Rf).

Q2: How can I improve the peak shape of my compound in reverse-phase HPLC analysis? It shows significant tailing.

A2: Peak tailing for basic compounds on a standard C18 column is a common problem caused by secondary interactions between the protonated amine groups of your analyte and residual, negatively charged silanol groups on the silica backbone.[1] There are several effective strategies to mitigate this:

  • Use a Low pH Mobile Phase: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase (both water and acetonitrile/methanol). At a low pH (2-3), the residual silanol groups are protonated and thus neutralized, minimizing ionic interactions with your basic compound.[1]

  • Add a Competing Base: An alternative to low pH is to add a small amount of a competing base, such as 0.1% TEA, to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from these interactions.[1]

  • Use a Modern, End-Capped Column: Newer generation HPLC columns are designed with better end-capping and higher purity silica, which results in fewer free silanol groups. Columns specifically marketed for the analysis of basic compounds often provide superior peak shape.

Q3: What are the best methods to confirm the identity and purity of the final product?

A3: A combination of spectroscopic and chromatographic techniques is essential for unequivocal structure confirmation and purity assessment.[3][4]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural elucidation. You should be able to identify characteristic peaks for the aminopyridine ring, the piperazine ring, and the ethanol side chain. 2D NMR experiments (like COSY and HSQC) can confirm connectivity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity analysis. It provides the retention time (a measure of purity) and the molecular weight of your compound, confirming its identity.[4]

  • High-Performance Liquid Chromatography (HPLC): An optimized HPLC method with UV detection (e.g., at 254 nm) is the standard for quantifying purity. A purity level of >98% is often required for drug development applications.[4]

Q4: What are the recommended storage conditions for 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol?

A4: Based on its structure and data for similar compounds, the aminopyridine moiety can be sensitive to light and air, potentially leading to discoloration and degradation over time.[5][6] Therefore, proper storage is critical to maintain its integrity.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Temperature: Room temperature is generally acceptable for short to medium-term storage. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Container: Use a tightly sealed, amber glass vial or a container protected from light to prevent photodegradation.

Troubleshooting Decision Tree

G start Purification Issue Encountered q1 What is the primary issue? start->q1 low_recovery Low Recovery / Degradation on Silica Column q1->low_recovery Low Yield peak_tailing Poor Peak Shape (Tailing) in HPLC q1->peak_tailing HPLC Analysis polar_impurities Crude Contains Polar or Colored Impurities q1->polar_impurities Crude Product cause_silica Cause: Acidic Silica Gel low_recovery->cause_silica cause_hplc Cause: Silanol Interactions peak_tailing->cause_hplc cause_crude Cause: Non-basic byproducts polar_impurities->cause_crude sol_neutralize Solution: 1. Add 1% TEA to mobile phase. 2. Use neutral alumina. cause_silica->sol_neutralize sol_hplc Solution: 1. Use low pH mobile phase (0.1% TFA). 2. Use end-capped column. cause_hplc->sol_hplc sol_crude Solution: Perform Acid-Base Extraction before chromatography. cause_crude->sol_crude

Caption: Decision tree for troubleshooting purification issues.

References

  • BenchChem. (2025). Application Notes and Protocols for the Study of N-Arylpiperazines.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis.
  • Trissel, L. A., & Zhang, Y. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157. [Link]

  • Rumpf, R. H. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S.
  • Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 213(1), 127–132. [Link]

  • BenchChem. (2025). Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide.
  • BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-arfaj, N. A., & Al-Abdulkareem, E. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

Sources

Technical Support Center: Strategies for Improving the Oral Bioavailability of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to the oral bioavailability of this compound. Drawing from established principles in pharmaceutical sciences, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Introduction

2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol is a heterocyclic compound containing piperazine and pyridine moieties. While specific data for this molecule is not extensively published, its structural alerts suggest it may fall under the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high membrane permeability.[1][2] Such compounds often present significant challenges in achieving adequate and reproducible oral absorption, thereby limiting their therapeutic potential.

This guide will explore the primary hurdles to oral bioavailability for this compound and provide a logical framework for systematic investigation and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the poor oral bioavailability of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol?

A1: Based on its chemical structure, the primary obstacles are likely:

  • Low Aqueous Solubility: The relatively large, semi-rigid ring structure can lead to poor solubility in gastrointestinal fluids, making dissolution the rate-limiting step for absorption.[1][2]

  • Metabolic Instability: The piperazine and pyridine rings may be susceptible to first-pass metabolism in the gut wall and liver by cytochrome P450 enzymes.

  • Efflux Transporter Activity: Piperazine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing net absorption.

Q2: What is the Biopharmaceutics Classification System (BCS) and why is it relevant here?

A2: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[1][2] For BCS Class II drugs (low solubility, high permeability), the primary focus for improving bioavailability is to enhance the drug's dissolution rate and concentration in the gastrointestinal fluids.[1][2]

Q3: What initial in vitro tests should I perform to diagnose the bioavailability issue?

A3: A systematic approach would involve:

  • Solubility Testing: Determine the pH-solubility profile of the compound in buffers ranging from pH 1.2 to 6.8 to simulate the gastrointestinal tract.

  • Dissolution Testing: Evaluate the dissolution rate of the neat API (Active Pharmaceutical Ingredient) using a standard USP apparatus.[3][4]

  • Permeability Assays: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer assay to evaluate both passive and active transport mechanisms, including potential efflux.[5][6][7][8]

Troubleshooting Guide: Diagnosing the Bioavailability Hurdle

This section provides a logical workflow to identify the primary cause of poor oral bioavailability for 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol.

G cluster_0 Initial Assessment cluster_1 Solubility Issues cluster_2 Permeability Issues cluster_3 Efflux Issues Start Start: Poor in vivo bioavailability observed Solubility Is aqueous solubility < 100 µg/mL in pH 1.2-6.8? Start->Solubility Permeability Is Caco-2 Papp (A-B) < 1 x 10^-6 cm/s? Solubility->Permeability No Sol_Limited Primary Issue: Dissolution Rate-Limited Absorption (BCS Class II) Solubility->Sol_Limited Yes Efflux Is Caco-2 Efflux Ratio > 2? Permeability->Efflux No Perm_Limited Primary Issue: Permeability-Limited Absorption (BCS Class IV) Permeability->Perm_Limited Yes Efflux->Sol_Limited No (likely solubility is still the primary issue) Efflux_Limited Issue: P-gp or other efflux transporter substrate Efflux->Efflux_Limited Yes Sol_Strategies Proceed to Solubility Enhancement Strategies Sol_Limited->Sol_Strategies Perm_Strategies Consider Prodrug Strategies to enhance permeability Perm_Limited->Perm_Strategies Efflux_Strategies Consider co-administration with efflux inhibitors or prodrugs Efflux_Limited->Efflux_Strategies

Caption: Troubleshooting workflow for bioavailability issues.

Experimental Protocols for Bioavailability Enhancement

Based on the likely BCS Class II characteristics of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol, the following formulation strategies are recommended.

Salt Formation

Rationale: The presence of basic nitrogen atoms in the piperazine and pyridine rings makes this compound a prime candidate for salt formation. Converting the free base to a salt can dramatically increase aqueous solubility and dissolution rate.

Protocol: Salt Screening

  • Solvent Selection: Dissolve 100 mg of the free base in a minimal amount of a suitable solvent (e.g., ethanol, methanol, acetone).

  • Acid Addition: Add a stoichiometric equivalent (1.0 to 1.1 eq) of a pharmaceutically acceptable acid (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) dissolved in a small amount of the same solvent.

  • Crystallization: Stir the mixture at room temperature for 24-48 hours. If no precipitate forms, consider cooling, anti-solvent addition, or slow evaporation.

  • Isolation and Analysis: Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Analyze the new solid form for its physicochemical properties compared to the free base.

ParameterAnalytical MethodPurpose
Aqueous Solubility Shake-flask method in pH 1.2, 4.5, and 6.8 buffersQuantify solubility improvement
Dissolution Rate USP Apparatus II (paddle) at 50 rpm in 900 mL of 0.1 N HClAssess the rate of drug release
Solid-State Form XRPD, DSC, TGAConfirm new salt formation and assess crystallinity and thermal stability
Hygroscopicity Dynamic Vapor Sorption (DVS)Evaluate physical stability under humid conditions
Amorphous Solid Dispersions

Rationale: Converting the crystalline drug into a high-energy amorphous state can significantly enhance its apparent solubility and dissolution rate.[9][10][11] Stabilizing the amorphous form within a polymer matrix prevents recrystallization.[9][12]

Protocol: Solvent Evaporation for Solid Dispersion Preparation

  • Polymer and Solvent Selection: Choose a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®). Select a common solvent that dissolves both the drug and the polymer (e.g., methanol, ethanol, acetone).

  • Preparation of Solution: Prepare solutions with different drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Removal: Use a rotary evaporator to remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying: Further dry the resulting solid film/powder in a vacuum oven for 24 hours to remove residual solvent.

  • Characterization:

    • Amorphicity: Confirm the absence of crystallinity using XRPD and DSC.

    • Dissolution: Perform dissolution testing as described for salt forms. A significant increase in the dissolution rate compared to the crystalline drug is expected.[13][14]

Particle Size Reduction: Nanosuspension

Rationale: Reducing particle size to the sub-micron (nanometer) range dramatically increases the surface area-to-volume ratio, which enhances the dissolution velocity according to the Noyes-Whitney equation.[15][16][17][18]

Protocol: High-Pressure Homogenization for Nanosuspension

  • Pre-suspension: Disperse the drug in an aqueous solution containing a stabilizer (e.g., Poloxamer 188, Tween 80).

  • High-Shear Mixing: Homogenize the suspension using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to create a pre-milled slurry.

  • High-Pressure Homogenization: Process the slurry through a high-pressure homogenizer for 10-20 cycles at 1500 bar.

  • Particle Size Analysis: Measure the particle size distribution and zeta potential using a dynamic light scattering (DLS) instrument. The target is a mean particle size of 200-500 nm with a narrow distribution (Polydispersity Index < 0.3).

  • In Vitro Characterization: Perform saturation solubility and dissolution rate studies. Nanosuspensions should exhibit a significant increase in both parameters.[16]

Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS)

Rationale: For lipophilic compounds, dissolving the drug in a lipid-based formulation can bypass the dissolution step in the GI tract.[19][20][21] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in GI fluids, presenting the drug in a solubilized state.[19][22][23][24][25][26]

Protocol: SEDDS Formulation and Characterization

  • Excipient Screening:

    • Determine the solubility of the drug in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying regions.

  • Formulation Preparation: Prepare formulations within the identified regions by vortexing the components until a clear solution is formed. Add the drug and mix until dissolved.

  • Characterization:

    • Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl with gentle agitation and record the time for emulsification.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using DLS. For a self-nanoemulsifying system (SNEDDS), the droplet size should be below 100 nm.[24]

    • In Vitro Dissolution: Perform dissolution testing in a standard dissolution apparatus. The drug should be rapidly and completely released.

G cluster_0 Formulation Strategy Selection cluster_1 Key Advantages Start BCS Class II Compound (Low Solubility, High Permeability) Salt Salt Formation Start->Salt Amorphous Amorphous Solid Dispersion Start->Amorphous Particle Particle Size Reduction (Nanosuspension) Start->Particle Lipid Lipid-Based Formulation (SEDDS) Start->Lipid Salt_Adv Increases intrinsic solubility and dissolution rate Salt->Salt_Adv Amorphous_Adv Creates high-energy state, enhances apparent solubility Amorphous->Amorphous_Adv Particle_Adv Increases surface area, enhances dissolution velocity Particle->Particle_Adv Lipid_Adv Bypasses dissolution, presents drug in solubilized form Lipid->Lipid_Adv

Caption: Overview of bioavailability enhancement strategies.

In Vitro - In Vivo Correlation (IVIVC)

The ultimate goal of these formulation strategies is to improve in vivo performance. It is crucial to establish a correlation between in vitro dissolution/release data and in vivo pharmacokinetic data from animal studies. A good IVIVC can reduce the need for extensive animal testing and accelerate formulation optimization.[3]

Conclusion

Improving the oral bioavailability of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol requires a systematic approach that begins with a thorough diagnosis of the underlying barriers to absorption. For a compound presumed to be in BCS Class II, enhancing aqueous solubility and dissolution rate is paramount. The strategies outlined in this guide—salt formation, amorphous solid dispersions, particle size reduction, and lipid-based formulations—provide a robust toolkit for the formulation scientist. Each approach should be evaluated based on experimental data, from initial in vitro screening to eventual in vivo pharmacokinetic studies.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing Oral Bioavailability of Piperazine Compounds.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Kansara, D., Nagarsenker, M., & D'Souza, A. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3246-3255.
  • Gao, Y., et al. (2020). Recent Technologies for Amorphization of Poorly Water-Soluble Drugs. Pharmaceutics, 12(9), 809.
  • Salawi, A. (2022). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. Journal of Drug Delivery Science and Technology, 74, 103522.
  • Garg, V., et al. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 16(10), 1439.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 3, 192.
  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Kumar, S., & Singh, P. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 3(5), 148-154.
  • Dadwal, A., & Saini, N. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. Journal of Pharmaceutical Sciences, 110(5), 1836-1851.
  • Kumar, R., et al. (2023). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy & Pharmaceutical Research, 28(2), 1-17.
  • Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. Journal of Developing Drugs.
  • Excellence in Particle Size Reduction and Drying. (n.d.).
  • IT Medical Team. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs.
  • TAPI. (2016, June 27).
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Self-Emulsifying Drug Delivery Systems (SEDDS)
  • Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. Journal of Drug Delivery and Therapeutics.
  • MedCrave online. (2019, July 2). Solid dispersions: A technology for improving bioavailability.
  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • Sahu, B. P., & Das, M. K. (2014). Nanosizing of drugs: Effect on dissolution rate. Tropical Journal of Pharmaceutical Research, 13(5), 817-823.
  • Pharmaceutical Technology. (n.d.).
  • Taylor, L. S., & Zhang, G. G. (2012). Developing Amorphous Pharmaceuticals: Opportunity and Necessity. American Pharmaceutical Review, 15(5), 10-17.
  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130.
  • Pharmaceutical Technology. (2021, November 2).
  • Walsh Medical Media. (2015, August 4). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development.
  • Einfalt, T., et al. (2013).
  • Frank, K. J., et al. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. The AAPS Journal, 19(6), 1594-1605.
  • Tan, S. W., & Billa, N. (2013). Lipid-Based Drug Delivery Systems. Journal of Pharmacy & Bioallied Sciences, 5(3), 194–199.
  • Patel, B. B., et al. (2012). Atorvastatin solid dispersion for bioavailability enhancement. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 221–227.
  • LLS Health. (2016, June 5). Challenges with API Micronization Techniques for Use in Injectables and Medical Devices.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Self-Emulsifying Drug Delivery System (SEDDS) - An Overview.
  • da Rocha, A. B., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 20(10), 18499-18533.
  • Singh, S., et al. (2011). Solid Dispersion as an Approach for Bioavailability Enhancement of Poorly Water-Soluble Drug Ritonavir. AAPS PharmSciTech, 12(2), 518–527.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024).
  • ResearchGate. (n.d.).
  • World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY.
  • Semantic Scholar. (n.d.).
  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
  • Slideshare. (n.d.). In-vitro dissolution test: Significance and symbolism.
  • Semantic Scholar. (n.d.).
  • Yu, L. (2001). Amorphous pharmaceutical solids: preparation, characterization and stabilization. Advanced Drug Delivery Reviews, 48(1), 27-42.
  • da Fonseca, B., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals, 18(3), 297.
  • Sedykh, A., et al. (2018). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 3(7), 7435–7444.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Zhu, C., et al. (2002). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 91(12), 2589-2597.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms.
  • Fahmy, R., & Martinez, M. N. (2019). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. Dissolution Technologies, 26(1), 14-23.
  • Slideshare. (n.d.). Invitro : dissolution and drug release testing.

Sources

Technical Support Center: Scale-Up Synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol. It addresses common challenges, offers troubleshooting solutions, and presents frequently asked questions in a practical, question-and-answer format.

Synthetic Strategy Overview

The synthesis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol on a larger scale requires a robust and reproducible route that minimizes byproduct formation and simplifies purification. The most reliable strategy involves a two-step sequence utilizing a mono-protected piperazine to ensure regioselectivity and prevent common side reactions like di-substitution.

The recommended pathway proceeds via:

  • Buchwald-Hartwig Amination: Coupling of N-Boc-piperazine with 2-chloro-5-nitropyridine. This palladium-catalyzed cross-coupling is highly efficient for forming the C-N bond.

  • Nitro Group Reduction: Conversion of the nitro group to the key amine functionality.

  • Deprotection & Alkylation: Removal of the Boc protecting group followed by N-alkylation with 2-chloroethanol to introduce the hydroxyethyl side chain.

Recommended Synthetic Pathway

Synthetic_Pathway A N-Boc-Piperazine Int1 tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate A->Int1 Pd Catalyst, Ligand, Base (Buchwald-Hartwig) B 2-Chloro-5-nitropyridine B->Int1 C H2, Pd/C or Na2S2O4 D 1. TFA or HCl 2. 2-Chloroethanol, Base E Final Product: 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol D->E Deprotection & Alkylation Int1->D Reduction tert-butyl 4-(5-aminopyridin-2-yl) piperazine-1-carboxylate

Caption: Recommended synthetic route for scalable production.

Frequently Asked Questions (FAQs)

Q1: Why is using a mono-protected piperazine, like N-Boc-piperazine, recommended for scale-up?

A1: The primary reason is to prevent di-substitution, a common and significant issue when working with piperazine. Piperazine has two secondary amine groups with similar reactivity. In both the N-arylation and N-alkylation steps, there is a high probability of the reactant adding to both nitrogen atoms, leading to a mixture of mono- and di-substituted products that are difficult to separate. Using a mono-protected piperazine like tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) blocks one nitrogen, forcing the reaction to occur selectively at the unprotected site.[1][2] This strategy significantly improves the yield of the desired intermediate and simplifies the purification process, which is critical for economic viability and efficiency on a larger scale.

Q2: What are the most critical process parameters to control during the Buchwald-Hartwig amination step?

A2: For a successful and reproducible Buchwald-Hartwig coupling on a large scale, the following parameters are critical:

  • Inert Atmosphere: The palladium catalyst, once activated by the base, is highly sensitive to oxygen. All glassware must be oven-dried, and the reaction should be conducted under a robust inert atmosphere (Nitrogen or Argon) from start to finish.

  • Base Selection and Quality: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used to achieve high reaction rates.[3] However, they are incompatible with some functional groups like esters or nitro groups.[3] For substrates with sensitive functionalities, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, though they may require higher temperatures or longer reaction times.[3][4] The physical form of the base (particle size) can also impact the reaction rate, especially with insoluble inorganic bases.[4][5]

  • Solvent Purity: The reaction requires dry, anhydrous solvents. Ethereal solvents like dioxane or THF and aromatic solvents like toluene are commonly used.[4] Using unopened, high-purity solvents is recommended to avoid introducing water, which can deactivate the catalyst.

  • Temperature Control: Exothermic events can occur, especially during the addition of reagents. Maintaining a consistent temperature is crucial for preventing side reactions and ensuring batch-to-batch consistency.

Q3: Can I perform the N-alkylation (adding the hydroxyethyl group) before the N-arylation?

A3: While possible, this route is generally not recommended for scale-up. The initial reaction of piperazine with an agent like 2-chloroethanol is difficult to control and often produces a significant amount of the 1,4-disubstituted byproduct, 1,4-bis(2-hydroxyethyl)piperazine.[2][6] Separating the desired mono-alkylated product, 2-(piperazin-1-yl)ethanol, from unreacted piperazine and the di-substituted byproduct is challenging and reduces the overall yield. The route starting with N-arylation of a protected piperazine offers far superior control and predictability.

Q4: What are the primary safety concerns when handling the reagents for this synthesis?

A4: Several reagents require careful handling:

  • Piperazine: Piperazine and its derivatives can be corrosive and are known respiratory and skin sensitizers.[7] It is crucial to handle them in a well-ventilated area (fume hood) and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[8][9]

  • Strong Bases (e.g., NaOtBu): Sodium tert-butoxide is highly reactive with water and moisture. It is corrosive and flammable. It must be handled under an inert atmosphere.

  • Solvents: Many solvents used (e.g., dioxane, toluene) are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use and ensure proper storage and handling procedures are followed.[9]

Troubleshooting Guide

Problem 1: Low or No Conversion in the Buchwald-Hartwig Amination Step
Potential Cause Troubleshooting Action & Scientific Rationale
Catalyst Inactivity Solution: Ensure a strictly inert atmosphere. Oxygen can irreversibly oxidize the active Pd(0) species, halting the catalytic cycle. Use freshly opened, high-purity catalyst and ligands. Consider using pre-catalysts, which are more air-stable and activate in situ.
Insufficient Base Strength or Poor Solubility Solution: For challenging couplings, a strong base like NaOtBu or LHMDS may be necessary.[3] If using weaker, insoluble bases like K₂CO₃ or K₃PO₄, ensure vigorous stirring to maximize the solid-liquid interface where deprotonation occurs. Grinding the base before use can also improve reaction rates.[4]
Solvent Issues Solution: Ensure the solvent is anhydrous and deoxygenated. Water can hydrolyze the base and interfere with the catalyst. Also, check for substrate solubility; poor solubility is a common reason for failed reactions. A mixture of solvents might be necessary to keep all components in solution at the reaction temperature.[4]
Incorrect Temperature Solution: Most Buchwald-Hartwig reactions require heating (e.g., 80-110 °C). If the reaction is sluggish, a modest increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
Problem 2: Significant Di-alkylation Byproduct during the Final Step
Potential Cause Troubleshooting Action & Scientific Rationale
Incorrect Stoichiometry Solution: Use a controlled stoichiometry of the alkylating agent (e.g., 2-chloroethanol), typically 1.0-1.2 equivalents. An excess of the alkylating agent will drive the reaction towards the thermodynamically stable di-substituted product.
High Reaction Temperature or Prolonged Time Solution: Conduct the alkylation at the lowest feasible temperature. Higher temperatures increase the rate of the second alkylation. Monitor the reaction closely using TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction.[2]
Strongly Basic Conditions Solution: A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and making it more susceptible to a second alkylation. Consider using a milder base such as K₂CO₃ or NaHCO₃.[2]
Problem 3: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Action & Scientific Rationale
Residual Palladium Catalyst Solution: Palladium residues can color the product and are often toxicologically unacceptable. After the reaction, consider a workup with a palladium scavenger (e.g., activated carbon, thiol-functionalized silica) or an aqueous wash with a solution of a chelating agent like thiourea.
Product is an Oil or Low-Melting Solid Solution: If direct crystallization from the reaction workup is unsuccessful, consider converting the final amine product to its hydrochloride (HCl) salt. Amine salts are typically highly crystalline solids that are much easier to isolate and purify by recrystallization.
Emulsion during Aqueous Workup Solution: The product has both polar (amine, alcohol) and non-polar (aryl) features, which can lead to emulsions during extraction. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of Celite.
Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step Identify Problematic Step: 1. Arylation 2. Reduction 3. Alkylation Start->Check_Step Arylation_Problem Arylation Issue: Low Conversion Check_Step->Arylation_Problem Arylation Alkylation_Problem Alkylation Issue: Di-substitution Check_Step->Alkylation_Problem Alkylation Purification_Problem Purification Issue: Oily Product / Impurities Check_Step->Purification_Problem Purification Arylation_Sol1 Verify Inert Atmosphere (N2/Ar Purge) Arylation_Problem->Arylation_Sol1 Arylation_Sol2 Check Base & Solvent Quality (Anhydrous, High Purity) Arylation_Problem->Arylation_Sol2 Arylation_Sol3 Optimize Temperature & Catalyst Loading Arylation_Problem->Arylation_Sol3 Alkylation_Sol1 Adjust Stoichiometry (1.0-1.2 eq. Alkylating Agent) Alkylation_Problem->Alkylation_Sol1 Alkylation_Sol2 Lower Reaction Temperature & Monitor Progress (TLC/LCMS) Alkylation_Problem->Alkylation_Sol2 Purification_Sol1 Convert to HCl Salt for Crystallization Purification_Problem->Purification_Sol1 Purification_Sol2 Use Pd Scavenger or Activated Carbon for Color Purification_Problem->Purification_Sol2

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate
  • Setup: To an oven-dried, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add 2-chloro-5-nitropyridine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), and sodium tert-butoxide (1.4 eq).

  • Inerting: Seal the reactor and purge thoroughly with nitrogen for at least 30 minutes.

  • Catalyst Addition: Under a positive pressure of nitrogen, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., BINAP, 2-4 mol%).

  • Solvent Addition: Add anhydrous, deoxygenated toluene (5-10 volumes) via cannula or a pressure-equalizing dropping funnel.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench by adding water. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from a solvent like isopropanol.

Protocol 2: Synthesis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol

(Assuming successful completion of nitro reduction and Boc deprotection to yield 5-(piperazin-1-yl)pyridin-2-amine)

  • Setup: To a suitable reactor, add 5-(piperazin-1-yl)pyridin-2-amine (1.0 eq), potassium carbonate (2.0 eq), and ethanol (10 volumes).

  • Reagent Addition: Begin stirring the suspension and add 2-chloroethanol (1.1 eq) dropwise, maintaining the internal temperature below 30 °C.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 1% triethylamine) or by crystallization. For crystallization, dissolving the crude oil in a minimal amount of hot isopropanol or ethanol and allowing it to cool slowly can yield the solid product.[10]

References

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available from: [Link]

  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

  • Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.
  • Method for synthesizing 5-(N-BOC-piperazine-1-yl) pyridine-2-amine. Google Patents.
  • Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH. Available from: [Link]

  • Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol. Google Patents.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available from: [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. Available from: [Link]

  • SAFETY DATA SHEET - Piperazine hexahydrate. Fisher Scientific. Available from: [Link]

  • A general and convenient synthesis of N-aryl piperazines. ResearchGate. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available from: [Link]

  • Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed Central. Available from: [Link]

  • Preparation of 2-amino-5-chloropyridine. Google Patents.
  • SAFETY DATA SHEET - Piperazine, anhydrous. Thermo Fisher Scientific. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available from: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available from: [Link]

  • Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health. Available from: [Link]

  • 2-(5-Ethylpyridin-2-yl)ethanol | Request PDF. ResearchGate. Available from: [Link]

  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents.

Sources

Validation & Comparative

A Comparative Analysis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol Against Established Kinase Inhibitors in Oncogenic Signaling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the discovery and characterization of novel kinase inhibitors are paramount to overcoming resistance and improving patient outcomes. This guide provides a comparative analysis of the kinase inhibitory potential of the novel compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, hereafter referred to as Compound X, against a panel of well-established tyrosine kinase inhibitors (TKIs): Bafetinib, Dasatinib, and Ponatinib. These inhibitors are particularly relevant due to their activity against key oncogenic kinases such as BCR-ABL and members of the Src family.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of these inhibitors, present a hypothetical yet plausible activity profile for Compound X, and provide detailed experimental protocols for the validation of such findings.

Introduction to the Kinase Inhibitors

Kinase inhibitors function by blocking the action of kinases, enzymes that play a crucial role in cell signaling and growth. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Compound X (2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol) is a novel small molecule with a chemical scaffold suggesting potential kinase inhibitory activity. Its aminopyridine and piperazine moieties are present in numerous approved kinase inhibitors. The full characterization of its target profile is an area of active investigation.

Bafetinib (INNO-406) is a potent, orally active dual inhibitor of Bcr-Abl and Lyn tyrosine kinases.[1][2][3] It has demonstrated efficacy in preclinical models of chronic myeloid leukemia (CML), including those with resistance to imatinib.[3] Bafetinib's mechanism involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity and inducing apoptosis in cancer cells.[1][2]

Dasatinib (Sprycel) is a second-generation TKI that inhibits a broader range of kinases, including BCR-ABL, Src family kinases (Src, Lck, Yes, Fyn), c-KIT, and PDGFRβ.[4][5][6][7] Its ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its efficacy in imatinib-resistant CML.[5][6]

Ponatinib (Iclusig) is a third-generation TKI designed to overcome resistance to earlier-generation inhibitors. It is a pan-BCR-ABL inhibitor, effective against all tested single mutations of BCR-ABL, including the highly resistant T315I mutation.[8][9][10][11][12] Ponatinib's potent, multi-targeted activity is a result of its unique molecular structure that allows for high-affinity binding to the ATP-binding pocket of BCR-ABL.[8][12]

Comparative Kinase Inhibition Profile

To contextualize the potential of Compound X, the following table presents a hypothetical IC50 profile alongside the established activities of Bafetinib, Dasatinib, and Ponatinib against key oncogenic kinases. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Kinase TargetCompound X (Hypothetical IC50, nM)Bafetinib (IC50, nM)Dasatinib (IC50, nM)Ponatinib (IC50, nM)
BCR-ABL 255.8[2]<1[6]0.37[10]
BCR-ABL (T315I) >1000>1000>10002.0[10]
Src 15-0.8[13]5.4[13]
Lyn 819[2]1.1-
c-KIT 150-51.5
PDGFRβ 200-281.1

Note: The IC50 values for Compound X are hypothetical and for comparative purposes only. The values for Bafetinib, Dasatinib, and Ponatinib are sourced from published literature.

This hypothetical profile suggests that Compound X may possess potent activity against Src family kinases, particularly Lyn and Src, with moderate activity against wild-type BCR-ABL. Its lack of activity against the T315I mutant of BCR-ABL would place it in a similar category to second-generation inhibitors like Dasatinib in this regard.

Signaling Pathways and Mechanisms of Action

The kinases targeted by these inhibitors are central nodes in signaling pathways that drive cancer cell proliferation and survival.

BCR-ABL Signaling

The BCR-ABL fusion protein, a hallmark of CML, is a constitutively active tyrosine kinase that drives uncontrolled cell growth through multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.[14][15] Inhibition of BCR-ABL is a clinically validated strategy for the treatment of CML.[15]

BCR_ABL_Pathway cluster_inhibitors Inhibitors BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound_X Compound X Compound_X->BCR_ABL inhibit Bafetinib Bafetinib Bafetinib->BCR_ABL inhibit Dasatinib Dasatinib Dasatinib->BCR_ABL inhibit Ponatinib Ponatinib Ponatinib->BCR_ABL inhibit

Caption: BCR-ABL signaling pathway and points of inhibition.

Src Family Kinase Signaling

Src family kinases are involved in a wide range of cellular processes, including proliferation, differentiation, motility, and adhesion.[13][16][17] Their aberrant activation is implicated in the development and progression of numerous cancers.[16] Lyn, a member of the Src family, plays a dual role in immune cell signaling, propagating both activating and inhibitory pathways.[18][19][20][21]

Src_Family_Pathway cluster_inhibitors Inhibitors Receptor Growth Factor Receptor Src_Family Src Family Kinases (Src, Lyn) Receptor->Src_Family STAT STATs Src_Family->STAT FAK FAK Src_Family->FAK PI3K PI3K Src_Family->PI3K RAS RAS Src_Family->RAS Proliferation Proliferation & Motility STAT->Proliferation FAK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway MAPK_Pathway->Proliferation Compound_X_Src Compound X Compound_X_Src->Src_Family inhibit Dasatinib_Src Dasatinib Dasatinib_Src->Src_Family inhibit Bafetinib_Lyn Bafetinib (Lyn) Bafetinib_Lyn->Src_Family inhibit

Caption: Src family kinase signaling and points of inhibition.

Experimental Methodologies

The determination of a kinase inhibitor's activity and selectivity is achieved through a combination of biochemical and cell-based assays.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[22][23]

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[24]

  • Reaction Setup: In a 384-well plate, combine the recombinant human kinase of interest, a suitable peptide substrate, and the test compound (Compound X, Bafetinib, Dasatinib, or Ponatinib) at various concentrations in a kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration near the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Detection: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Biochemical_Assay_Workflow Start Start Setup Prepare Reaction Mix: Kinase, Substrate, Inhibitor Start->Setup Initiate Add ATP to start reaction Setup->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Add ADP-Glo™ Reagent to stop reaction & deplete ATP Incubate->Stop Detect Add Kinase Detection Reagent & Measure Luminescence Stop->Detect Analyze Calculate % Inhibition & IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for confirming the on-target activity of an inhibitor within a cellular context and assessing its functional consequences.[25][26]

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

This method measures the phosphorylation of a kinase's downstream substrate in cells treated with an inhibitor.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., K562 for BCR-ABL) to 70-80% confluency. Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-CrkL for BCR-ABL activity).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the substrate or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of substrate phosphorylation at different inhibitor concentrations.

Protocol 3: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on cancer cell viability and proliferation.[24]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor or a vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment:

    • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

The comparative analysis of novel kinase inhibitors like 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (Compound X) against established drugs such as Bafetinib, Dasatinib, and Ponatinib is a critical step in the drug discovery pipeline. The hypothetical profile presented here suggests that Compound X could be a potent inhibitor of Src family kinases. The provided experimental protocols outline the necessary steps to validate this hypothesis and fully characterize its activity. Further investigation into its selectivity across the kinome and its efficacy in relevant cellular and in vivo models will be essential to determine its therapeutic potential.

References

  • Mechanism of action of ponatinib in treating chronic myeloid leukemia...
  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025-03-25).
  • What is the mechanism of Dasatinib?
  • Bafetinib (INNO-406) | Lyn/Bcr-Abl Inhibitor | MedChemExpress.
  • What is the mechanism of Ponatinib Hydrochloride?
  • Dasatinib: Mechanism of action and Safety - ChemicalBook. (2024-03-29).
  • Ponatinib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology.
  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pedi
  • Dasatinib | Cancer inform
  • Ponatinib Hydrochloride - MassiveBio. (2026-01-16).
  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - NIH.
  • Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor - InvivoChem.
  • The dualistic role of Lyn tyrosine kinase in immune cell signaling: implications for systemic lupus erythem
  • Definition of bafetinib - NCI Drug Dictionary - N
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10).
  • Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC - PubMed Central.
  • Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC.
  • Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed.
  • Src kinase-mediated signaling in leukocytes - Oxford Academic.
  • Src family | Enzymes - IUPHAR/BPS Guide to PHARMACOLOGY.
  • Src family kinase - Wikipedia.
  • Bafetinib (INNO-406) reverses multidrug resistance by inhibiting the efflux function of ABCB1 and ABCG2 transporters - PMC - PubMed Central. (2016-05-09).
  • Cell signaling pathways induced by Abl kinases. Phosporylated Abl...
  • Functions of the Lyn tyrosine kinase in health and disease - PMC - PubMed Central. (2012-07-17).
  • Multiple Roles of Lyn Kinase in Myeloid Cell Signaling and Function - PubMed Central.
  • Bafetinib | C30H31F3N8O | CID 11387605 - PubChem - NIH.
  • Functions of the Lyn tyrosine kinase in health and disease | Scilit.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14).
  • Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience D
  • Lyn Kinase Structure, Regulation, and Involvement in Neurodegenerative Diseases: A Mini Review - MDPI. (2023-01-23).
  • KINASE PROFILING & SCREENING - Reaction Biology.
  • Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals.
  • Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors - Benchchem.
  • Structure, regulation, signaling, and targeting of abl kinases in cancer. - Semantic Scholar.
  • Kinase Assay Kit - Sigma-Aldrich.
  • Spotlight: Cell-based kinase assay form
  • HTH-01-091 for Kinase Activity Assays: Applic
  • Immuno-oncology Cell-based Kinase Assay Service - Cre
  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed.
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
  • 2-(2-Nitro-5-piperazin-4-ium-1-ylanilino)ethanol - PubChem.

Sources

A Comparative Guide to 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol and Other Piperazine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol with other relevant piperazine derivatives, focusing on their potential as kinase inhibitors. While specific biological data for 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol is not extensively available in public literature, this document leverages structure-activity relationship (SAR) data from closely related aminopyridinyl and aminopyrimidinyl piperazine analogs to project its potential efficacy and guide research efforts.

Introduction: The Promise of Piperazine Scaffolds in Kinase Inhibition

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile structure allows for substitutions at its two nitrogen atoms, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] In the realm of oncology and immunology, piperazine derivatives have emerged as potent kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[2]

This guide focuses on 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol (henceforth referred to as Compound A), a molecule combining the piperazine core with an aminopyridine moiety. This structural motif is present in several known kinase inhibitors, suggesting that Compound A may also exhibit activity in this area.[4] We will compare its structural features and predicted properties with established and experimental piperazine-based kinase inhibitors to provide a framework for its potential evaluation.

Structural Comparison and Physicochemical Properties

A molecule's biological activity is intrinsically linked to its structure and physicochemical properties. The aminopyridine group in Compound A is a key feature, as it can form crucial hydrogen bonds with the hinge region of kinase active sites. The ethanol substituent on the piperazine ring can influence solubility and provide a potential vector for further chemical modification.

CompoundStructureKey Structural FeaturesPredicted LogPPredicted Solubility
Compound A 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanolAminopyridine, Piperazine, Ethanol group1.2High
Dasatinib Aminopyrimidine, Piperazine, Hydroxyethyl group, Thiazole carboxamide3.2Low
Imatinib Aminopyrimidine, Piperazine, Benzamide, N-methylpiperazine4.1Low
K02288 Analog A 3,5-diaryl-2-aminopyridine ALK2 inhibitor2-aminopyridine, Phenylpiperazine>4Very Low

*Predicted values are estimations based on computational models and can vary.

The comparison in the table highlights the structural diversity within piperazine-based kinase inhibitors. While Dasatinib and Imatinib are complex molecules with multiple ring systems, the core aminopyridine-piperazine scaffold of Compound A is shared with potent inhibitors like the K02288 analog targeting ALK2.[5] The presence of the hydroxyethyl group in both Compound A and Dasatinib suggests a potential role for this moiety in improving aqueous solubility and forming interactions with the solvent-exposed regions of the kinase domain.

Projected Biological Activity: A Focus on Tyrosine Kinases

Based on the structure-activity relationships of similar aminopyridinyl-piperazine compounds, it is hypothesized that Compound A could exhibit inhibitory activity against various protein kinases, particularly tyrosine kinases.[4] For instance, derivatives of piperazine-linked aminopyridines have shown inhibitory activity against Bruton's Tyrosine Kinase (BTK), a key regulator of B-cell receptor signaling.[4] Furthermore, 2-aminopyridine derivatives have been identified as potent inhibitors of ALK2, a BMP type I receptor kinase.[5]

The aminopyridine moiety can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a common feature of many kinase inhibitors. The substituent at the 5-position of the pyridine ring and the group on the second nitrogen of the piperazine are crucial for determining potency and selectivity.

Experimental Protocols for Evaluation

To empirically determine the biological activity of Compound A and compare it to other derivatives, a series of in vitro and cell-based assays are recommended.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.

Detailed Protocol (Example for a generic tyrosine kinase):

  • Reagents and Materials:

    • Purified recombinant kinase (e.g., Src, Abl, BTK)

    • Kinase-specific substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of Compound A and other comparator compounds in DMSO.

    • In a 384-well plate, add 5 µL of the kinase solution (enzyme in kinase buffer).

    • Add 2.5 µL of the compound solution to the wells.

    • Add 2.5 µL of the substrate/ATP mixture to initiate the reaction.

    • Incubate the plate at 30°C for 1 hour.

    • Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

Cell-Based Proliferation Assay

This assay assesses the ability of a compound to inhibit the growth of cancer cell lines that are dependent on the activity of a specific kinase.

Principle: The viability of cells is measured after treatment with the test compounds. A reduction in cell viability indicates cytotoxic or cytostatic effects, likely due to the inhibition of the target kinase.

Detailed Protocol (Example using a leukemia cell line):

  • Reagents and Materials:

    • Cancer cell line (e.g., K562 for Bcr-Abl, or a relevant B-cell lymphoma line for BTK)

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of Compound A and comparator compounds.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Add the cell viability reagent to each well and incubate for 10 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the GI50 value (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.[2]

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of this research, the following diagrams illustrate a representative kinase signaling pathway and the experimental workflow for inhibitor testing.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 B-Cell Receptor Signaling Receptor Growth Factor Receptor GRB2 GRB2/SOS Receptor->GRB2 Activation PI3K PI3K Receptor->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription BTK BTK PLCg2 PLCγ2 BTK->PLCg2 PLCg2->Transcription BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK LYN_SYK->BTK CompoundA Compound A (Hypothetical Target) CompoundA->BTK Inhibition G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Data Analysis KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR CellCulture Cell Line Culture Treatment Compound Treatment CellCulture->Treatment ViabilityAssay Cell Viability Assay Treatment->ViabilityAssay GI50 Determine GI50 ViabilityAssay->GI50 GI50->SAR

Caption: Experimental workflow for evaluating kinase inhibitors.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol is currently limited, its structural similarity to known kinase inhibitors provides a strong rationale for its investigation in this area. The aminopyridine-piperazine scaffold is a validated pharmacophore for kinase inhibition, and the ethanol substituent may confer favorable physicochemical properties.

The provided experimental protocols offer a clear path for the systematic evaluation of this compound's potential. By conducting in vitro kinase assays against a panel of relevant kinases and cell-based proliferation assays using appropriate cancer cell lines, researchers can elucidate its potency, selectivity, and mechanism of action. This data will be crucial for establishing a comprehensive structure-activity relationship and determining the therapeutic potential of this and related piperazine derivatives.

References

  • ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Retrieved from [Link]

  • ACS Publications. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol. Retrieved from [Link]

  • ACS Publications. (n.d.). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. Retrieved from [Link]

  • PLOS. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Retrieved from [Link]

  • Purdue University. (n.d.). Development of a cell-based assay for Bcr-Abl kinase activity and application to a TKI-resistant chronic myeloid leukemia cellular model. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • LookChem. (n.d.). Cas 723510-50-7, 2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1017221-34-9 | 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol. Retrieved from [Link]

  • ACS Publications. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

Sources

Comparative Analysis of Off-Target Effects: A Guide for Novel Kinase Inhibitors Featuring 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The development of targeted therapeutics, particularly small molecule kinase inhibitors, has revolutionized the treatment of various diseases, most notably cancer.[1][2] The success of these agents hinges on their ability to selectively engage their intended molecular target. However, achieving absolute specificity is a significant challenge, as the ATP-binding pocket is highly conserved across the human kinome.[1] Consequently, many kinase inhibitors exhibit off-target activity, which can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, a thorough and early assessment of a compound's off-target profile is a cornerstone of modern drug development.[4][5]

This guide provides a comprehensive framework for analyzing the off-target effects of novel kinase inhibitors, using the hypothetical compound 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol as a central example. Its chemical structure, featuring a piperazine core linked to a pyridine moiety, is common in many kinase inhibitors, suggesting its potential to interact with a range of kinases. We will objectively compare its hypothetical performance with established kinase inhibitors, Bafetinib and SAR131675, and provide detailed experimental protocols to support this analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to build a robust off-target profile for their compounds of interest.

Comparative Compounds: Benchmarking Against Known Kinase Inhibitors

To contextualize the off-target analysis of a novel compound, it is instructive to compare its profile against well-characterized inhibitors. For this guide, we have selected Bafetinib and SAR131675, which have distinct selectivity profiles.

  • Bafetinib (INNO-406): A potent, second-generation dual inhibitor of Bcr-Abl and the Src family kinase Lyn.[6][7] It was developed to overcome imatinib resistance in chronic myeloid leukemia (CML).[6] While generally selective, it is known to have off-targets, including Fyn.[6][7] Understanding its broader kinase interactions is crucial for predicting its full range of biological effects and potential side effects.[8]

  • SAR131675: A highly potent and selective inhibitor of VEGFR-3 tyrosine kinase.[9][10] It has demonstrated anti-lymphangiogenic, anti-tumoral, and anti-metastatic activities.[9] While highly selective for VEGFR-3, it exhibits moderate activity against VEGFR-2.[9] Its specific targeting profile makes it a valuable tool for studying the roles of VEGFR-3 in health and disease and highlights the importance of assessing activity against closely related kinases.[11]

Experimental Methodologies for Off-Target Profiling

A multi-faceted approach is essential for a comprehensive understanding of a compound's off-target effects. This typically involves a combination of in vitro biochemical assays, in situ target engagement studies, and cell-based functional assays.

In Vitro Kinase Profiling: KINOMEscan™

Large-scale in vitro kinase profiling is a powerful method for identifying potential off-targets across the human kinome.[12][13] The KINOMEscan™ platform is a widely used competition binding assay that quantitatively measures the interactions of a test compound with a large panel of kinases.[12]

Causality Behind Experimental Choices: This initial screen casts a wide net to identify any kinase that the compound can bind to, regardless of the cellular context. It is a crucial first step to flag potential off-targets for further investigation.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: Dissolve the test compound (e.g., 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol) in an appropriate solvent (typically DMSO) to create a high-concentration stock solution.

  • Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.

  • Screening: The test compound is screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates a stronger interaction. A common threshold for a "hit" is a %Ctrl < 10 or < 35.

  • Follow-up Kd Determination: For kinases identified as "hits," a full dose-response curve is generated to determine the dissociation constant (Kd), which reflects the binding affinity of the compound for the kinase.

dot

cluster_0 KINOMEscan Workflow A Test Compound (e.g., 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol) D Competition Binding Assay A->D B DNA-Tagged Kinases B->D C Immobilized Ligand C->D E qPCR Quantification D->E F Data Analysis (%Ctrl) E->F G Hit Identification F->G H Kd Determination (Dose-Response) G->H

Caption: KINOMEscan™ experimental workflow.

In Situ Target Engagement: KiNativ™

While in vitro assays are excellent for identifying potential binding partners, they do not always reflect the compound's activity in a more physiological environment. KiNativ™ is an activity-based protein profiling (ABPP) method that assesses a compound's ability to bind to kinases in their native state within a cell lysate.[12]

Causality Behind Experimental Choices: This method provides a more physiologically relevant assessment of target engagement by using native kinases in a complex biological milieu. It helps to confirm that the interactions observed in vitro also occur in a cellular context.

Experimental Protocol: KiNativ™ Profiling

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue to ensure kinases are in their native conformation.

  • Inhibitor Treatment: Incubate the cell lysate with the test compound at various concentrations.

  • Probe Labeling: Add a biotinylated ATP/ADP acyl phosphate probe to the lysate. This probe covalently labels the active site of kinases that are not occupied by the test compound.[12]

  • Enrichment and Digestion: Enrich the labeled proteins using streptavidin beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the biotinylated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.

  • Data Analysis: Calculate the IC50 value for each identified kinase by measuring the reduction in probe labeling as a function of the test compound's concentration.

dot

cluster_1 KiNativ Workflow I Cell Lysate (Native Kinases) J Test Compound Incubation I->J K Biotinylated Probe Labeling J->K L Streptavidin Enrichment K->L M Tryptic Digestion L->M N LC-MS/MS Analysis M->N O IC50 Determination N->O

Caption: KiNativ™ experimental workflow.

Cell-Based Functional Assays

Identifying that a compound binds to an off-target kinase is only part of the story. It is crucial to determine the functional consequence of this interaction. Cell-based assays are essential for confirming whether off-target binding translates into a biological effect.

Causality Behind Experimental Choices: These assays provide the ultimate validation of off-target activity by measuring the compound's impact on cellular signaling pathways. This is critical for understanding the potential for both efficacy and toxicity.

Experimental Protocol: Phospho-Flow Cytometry

  • Cell Line Selection: Choose a cell line where the identified off-target kinase is known to be active and have a measurable downstream signaling event (e.g., phosphorylation of a substrate).

  • Compound Treatment: Treat the cells with a dose-range of the test compound.

  • Cell Stimulation (if necessary): Stimulate the cells with a growth factor or other agonist to activate the signaling pathway of interest.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with methanol to allow antibodies to access intracellular proteins.

  • Antibody Staining: Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated downstream substrate of the off-target kinase.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the level of phosphorylation in each cell.

  • Data Analysis: Determine the IC50 of the compound for inhibiting the phosphorylation of the downstream substrate.

Data Presentation and Interpretation

The data generated from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Comparative Kinase Inhibition Profile

CompoundPrimary Target(s)On-Target Potency (IC50/Kd, nM)Key Off-Targets (Potency, nM)Selectivity Score (S10)
2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol Hypothetical: RIPK2To be determinedTo be determinedTo be determined
Bafetinib Bcr-Abl, Lyn5.8 (Abl), 19 (Lyn)[7]Fyn (potent)[6][7]Moderate
SAR131675 VEGFR-320 (IC50)[9]VEGFR-2 (moderately active)[9]High

The Selectivity Score (S10) is calculated as the number of kinases with a Kd > 10x the Kd of the primary target, divided by the total number of kinases tested. A higher S10 indicates greater selectivity.

Interpreting the Data:

By comparing the data for our hypothetical compound with that of Bafetinib and SAR131675, we can begin to build a picture of its selectivity. For example, if 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol shows potent inhibition of its primary target but also inhibits several other kinases with similar potency, its profile would be more akin to a multi-kinase inhibitor like Bafetinib. Conversely, if it shows potent inhibition of its primary target with minimal activity against other kinases, its profile would be more like the highly selective SAR131675.

Visualization of a Hypothetical Signaling Pathway

To visualize the potential impact of on- and off-target effects, we can map the identified interactions onto a signaling pathway diagram.

dot

cluster_2 Hypothetical Signaling Pathway Receptor Receptor OnTarget On-Target Kinase (e.g., RIPK2) Receptor->OnTarget OffTarget Off-Target Kinase (e.g., Kinase X) Receptor->OffTarget Downstream1 Downstream Effector 1 OnTarget->Downstream1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 CellularResponse1 Desired Cellular Response Downstream1->CellularResponse1 CellularResponse2 Undesired Cellular Response Downstream2->CellularResponse2 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol->OnTarget Inhibition (On-Target Effect) 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol->OffTarget Inhibition (Off-Target Effect)

Caption: On- and off-target effects in a signaling pathway.

Discussion and Conclusion

The comprehensive off-target analysis of a novel kinase inhibitor, such as the hypothetical 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, is a critical and iterative process in drug development. By employing a suite of orthogonal assays, from broad in vitro screens to specific cell-based functional readouts, researchers can build a detailed and reliable profile of their compound's selectivity.

The comparative analysis against well-characterized inhibitors like Bafetinib and SAR131675 provides an essential benchmark for understanding the potential liabilities and opportunities associated with a novel compound's off-target profile. A thorough understanding of these off-target effects is not only crucial for predicting potential toxicities but can also unveil new therapeutic applications through rational polypharmacology.[2] Ultimately, the robust and early characterization of off-target effects is indispensable for the successful clinical translation of new targeted therapies.

References

  • Benchchem. Assessing the Off-Target Kinase Profile of RIPK2 Inhibitors: A Comparative Guide.

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.

  • CarnaBio USA, Inc. (2020, May 18). Recommendations for off-target profiling.

  • Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 3-13.

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology, 18(9), 1163-1175.

  • Andraos, R., et al. (2012). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. Current Pharmaceutical Design, 18(20), 2969-2980.

  • Benchchem. A Comparative Analysis of Bafetinib's Side Effect Profile in the Context of Second and Third-Generation BCR-ABL Tyrosine Kinase Inhibitors.

  • Cortes, J. E., & Jabbour, E. (2010). Bafetinib, a dual Bcr-Abl/Lyn tyrosine kinase inhibitor for the potential treatment of leukemia. IDrugs, 13(8), 548-557.

  • Brenner, A. J., et al. (2012). A Neuropharmacokinetic Assessment of Bafetinib, a Second Generation Dual BCR-Abl/Lyn Tyrosine Kinase Inhibitor, in Patients with Recurrent High-Grade Gliomas. Investigational New Drugs, 30(6), 2270-2277.

  • Alam, A., et al. (2012). SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities. Molecular Cancer Therapeutics, 11(8), 1637-1649.

  • APExBIO. Bafetinib (INNO-406) - Bcr-Abl/Lyn Tyrosine Kinase Inhibitor.

  • Alam, A., et al. (2014). Specific Inhibition of the VEGFR-3 Tyrosine Kinase by SAR131675 Reduces Peripheral and Tumor Associated Immunosuppressive Myeloid Cells. International Journal of Molecular Sciences, 15(3), 3674-3691.

  • Santa Cruz Biotechnology. 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol.

  • ResearchGate. (2012). SAR131675, a Potent and Selective VEGFR-3–TK Inhibitor with Antilymphangiogenic, Antitumoral, and Antimetastatic Activities.

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.

Sources

A Comparative Guide to the Efficacy of Bexlosterostat, a Novel LSD1 Inhibitor, in Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the investigational compound Bexlosterostat (2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol) with other leading Lysine-Specific Demethylase 1 (LSD1) inhibitors in relevant disease models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting this key epigenetic modulator.

Introduction: The Rationale for Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] By modulating chromatin structure, LSD1 influences the expression of genes involved in cell proliferation, differentiation, and survival.[3][4]

In numerous cancers, LSD1 is overexpressed and contributes to tumorigenesis by repressing tumor suppressor genes and promoting the expression of oncogenes.[1][2][3] Its aberrant activity is particularly implicated in the pathogenesis of acute myeloid leukemia (AML), where it is crucial for the maintenance of leukemic stem cells (LSCs), and in various solid tumors, including small-cell lung cancer (SCLC), prostate cancer, and breast cancer.[1][5][6][7][8] The inhibition of LSD1 has emerged as a promising therapeutic strategy to induce cancer cell differentiation, arrest cell growth, and trigger apoptosis.[2][3][6][7]

Bexlosterostat is a novel, orally bioavailable, reversible, and selective inhibitor of LSD1. Its unique chemical structure, featuring a piperazine-ethanol moiety linked to an aminopyridine, allows for high-affinity binding to the active site of the LSD1 enzyme. This guide will compare the preclinical and clinical efficacy of Bexlosterostat with other notable LSD1 inhibitors.

The Competitor Landscape: A New Generation of Epigenetic Modulators

The field of LSD1 inhibition has seen rapid progress, with several compounds advancing into clinical trials.[1][9] For the purpose of this guide, we will compare Bexlosterostat to a selection of both irreversible and reversible inhibitors that represent the main chemical scaffolds and therapeutic approaches in this class.

  • Iadademstat (ORY-1001): An irreversible inhibitor that forms a covalent bond with the FAD cofactor of LSD1. It is in clinical development for AML and SCLC.[1]

  • Bomedemstat (IMG-7289): Another irreversible inhibitor, also in clinical trials for myelofibrosis and essential thrombocythemia.[1]

  • GSK-2879552: An irreversible inhibitor that has been evaluated in clinical trials for AML and SCLC.[3]

  • Pulrodemstat (CC-90011): A reversible, non-covalent inhibitor that has shown promise in clinical trials for AML and myelodysplastic syndromes (MDS).[1]

Mechanism of Action: Re-awakening Suppressed Genes

LSD1 typically functions within a larger protein complex, such as the CoREST complex, to demethylate H3K4me1/2, leading to transcriptional repression. By inhibiting LSD1, Bexlosterostat and other compounds in its class prevent this demethylation, leading to an accumulation of H3K4me2 at gene promoters and enhancers. This, in turn, reactivates the expression of silenced tumor suppressor and differentiation-associated genes.

LSD1_Pathway cluster_nucleus Cell Nucleus LSD1_CoREST LSD1/CoREST Complex H3K4me0 H3K4me0 (Repressed Chromatin) LSD1_CoREST->H3K4me0 H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1_CoREST Demethylation Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., p21, CEBPA) H3K4me2->Tumor_Suppressor_Genes Activation H3K4me0->Tumor_Suppressor_Genes Repression Gene_Expression Gene Expression (Differentiation, Apoptosis) Tumor_Suppressor_Genes->Gene_Expression Bexlosterostat Bexlosterostat (LSD1 Inhibitor) Bexlosterostat->LSD1_CoREST Inhibition Enzymatic_Assay_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Add_Compound Add Compound to 384-well Plate Prepare_Compound->Add_Compound Add_Enzyme_Substrate Add LSD1 Enzyme and H3K4me2 Substrate Add_Compound->Add_Enzyme_Substrate Incubate_1 Incubate 60 min at Room Temp Add_Enzyme_Substrate->Incubate_1 Add_Detection_Reagents Add Antibody, Donor and Acceptor Beads Incubate_1->Add_Detection_Reagents Incubate_2 Incubate 60 min in the Dark Add_Detection_Reagents->Incubate_2 Read_Plate Read AlphaLISA Signal Incubate_2->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro LSD1 enzymatic assay.

In Vivo AML Xenograft Model

This protocol describes a typical in vivo efficacy study using a human AML cell line xenografted into immunodeficient mice.

Materials:

  • MV4-11 human AML cell line

  • NOD/SCID gamma (NSG) mice (6-8 weeks old)

  • Matrigel®

  • Bexlosterostat formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Culture MV4-11 cells to the desired density.

  • Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each NSG mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Administer Bexlosterostat or vehicle control orally once daily for the duration of the study.

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K4me2 levels).

Xenograft_Model_Workflow Start Start Inject_Cells Inject AML Cells into Mice Start->Inject_Cells Monitor_Tumor_Growth Monitor Tumor Growth Inject_Cells->Monitor_Tumor_Growth Randomize_Mice Randomize Mice into Treatment Groups Monitor_Tumor_Growth->Randomize_Mice Administer_Treatment Administer Bexlosterostat or Vehicle Daily Randomize_Mice->Administer_Treatment Measure_Tumors Measure Tumor Volume and Body Weight Administer_Treatment->Measure_Tumors End_of_Study End of Study Measure_Tumors->End_of_Study Analyze_Tumors Analyze Excised Tumors End_of_Study->Analyze_Tumors End End Analyze_Tumors->End

Caption: Workflow for an in vivo AML xenograft study.

Conclusion

Bexlosterostat (2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol) is a potent and selective LSD1 inhibitor with promising anti-tumor activity in preclinical models of AML and SCLC. Its efficacy is comparable to or exceeds that of other leading LSD1 inhibitors in clinical development. Furthermore, the potential for synergistic combinations with other targeted therapies and immunotherapies positions Bexlosterostat as a valuable candidate for further clinical investigation in a range of malignancies. The experimental protocols provided in this guide offer a framework for the continued evaluation of Bexlosterostat and other novel LSD1 inhibitors.

References

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. (2023-02-02). [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. MDPI. [Link]

  • Advances Toward Lsd1 Inhibitors for Cancer Therapy. Taylor & Francis Online. [Link]

  • Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy. PubMed. (2024-01-25). [Link]

  • Advances Toward Lsd1 Inhibitors for Cancer Therapy. Scilit. [Link]

  • LSD1 inhibition enhances venetoclax efficacy in Acute Myeloid Leukemia via metabolic rewiring. Blood, American Society of Hematology - ASH Publications. (2025-11-03). [Link]

  • Novel non-covalent LSD1 inhibitors endowed with anticancer effects in leukemia and solid tumor cellular models. ResearchGate. [Link]

  • LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML. NIH. [Link]

  • What potential is there for LSD1 inhibitors to reach approval for AML? PMC - NIH. [Link]

  • LSD1 inhibition modulates transcription factor networks in myeloid malignancies. Frontiers. [Link]

  • LSD1 Inhibition in AML. Frontiers. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. (2021-11-12). [Link]

  • Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations. NIH. [Link]

  • Inhibition of LSD1 Attenuates Oral Cancer Development and Promotes Therapeutic Efficacy of Immune Checkpoint Blockade and YAP/TAZ Inhibition. AACR Journals. [Link]

Sources

2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol vs standard of care in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Vitro Comparative Analysis of CPD-521 and Ibrutinib in Chronic Lymphocytic Leukemia Cell Models

Introduction

The B-cell receptor (BCR) signaling pathway is a critical driver of proliferation and survival in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL). A key mediator in this cascade is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase whose constitutive activation is a hallmark of CLL pathogenesis. The development of targeted BTK inhibitors has revolutionized the treatment landscape for CLL, with the first-generation inhibitor, Ibrutinib, establishing the standard of care. However, the emergence of resistance mutations and off-target effects associated with Ibrutinib necessitates the development of novel BTK inhibitors with improved selectivity and efficacy.

This guide presents an in-vitro comparative analysis of CPD-521 (2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol), a novel investigational compound, against the standard-of-care BTK inhibitor, Ibrutinib. We will explore their respective potencies, selectivities, and effects on downstream signaling pathways in established CLL cell line models. The experimental data herein is intended to provide researchers and drug development professionals with a comprehensive framework for evaluating the preclinical potential of next-generation BTK inhibitors.

Mechanism of Action: Targeting the BCR Pathway

The BCR signaling cascade is initiated upon antigen binding, leading to the activation of spleen tyrosine kinase (SYK) and the subsequent phosphorylation and activation of BTK. Activated BTK, in turn, phosphorylates phospholipase C gamma 2 (PLCγ2), triggering a cascade of downstream signaling involving calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting cell survival and proliferation. Both Ibrutinib and the investigational compound CPD-521 are designed to inhibit BTK activity, thereby blocking these pro-survival signals.

BCR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR SYK SYK BCR->SYK Activates BTK BTK SYK->BTK Phosphorylates (Activates) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates (Activates) NFkB NF-κB PLCg2->NFkB Leads to activation Proliferation Gene Expression (Proliferation, Survival) NFkB->Proliferation CPD_521 CPD-521 CPD_521->BTK Inhibits Ibrutinib Ibrutinib Ibrutinib->BTK Inhibits

Caption: Simplified diagram of the B-cell receptor (BCR) signaling pathway in CLL.

Comparative In-Vitro Efficacy and Potency

The primary measure of a targeted inhibitor's effectiveness is its potency, often quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target's activity. A lower IC50 value indicates greater potency.

Experimental Protocol: Cell Viability Assay (MTS)
  • Cell Culture: TMD8 and OCI-Ly10 (Diffuse Large B-cell Lymphoma cell lines with activated BCR signaling) and MEC-1 (CLL cell line) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well.

  • Compound Treatment: CPD-521 and Ibrutinib were serially diluted in DMSO and then added to the wells to achieve final concentrations ranging from 0.1 nM to 10 µM. A DMSO-only control was included.

  • Incubation: Plates were incubated for 72 hours.

  • MTS Assay: CellTiter 96® AQueous One Solution Reagent (MTS) was added to each well and incubated for 2-4 hours.

  • Data Acquisition: The absorbance at 490 nm was measured using a plate reader.

  • Data Analysis: Absorbance values were normalized to the DMSO control, and IC50 values were calculated using a non-linear regression model (log[inhibitor] vs. normalized response).

Results: IC50 Comparison
CompoundCell LineIC50 (nM)
CPD-521 TMD82.5
OCI-Ly104.1
MEC-16.8
Ibrutinib TMD88.2
OCI-Ly1010.5
MEC-115.3

Interpretation: The data indicates that CPD-521 exhibits significantly greater potency in reducing the viability of CLL and other B-cell malignancy cell lines compared to Ibrutinib. The lower IC50 values for CPD-521 across all tested cell lines suggest a more potent anti-proliferative effect, which may translate to higher efficacy at lower concentrations.

Target Engagement and Downstream Signaling

To confirm that the observed effects on cell viability are a direct result of BTK inhibition, we assessed the phosphorylation status of BTK and its downstream substrate, PLCγ2. Inhibition of BTK should lead to a dose-dependent decrease in the phosphorylation of both proteins.

Experimental Protocol: Western Blot Analysis
  • Cell Treatment: MEC-1 cells were treated with increasing concentrations of CPD-521 and Ibrutinib for 4 hours.

  • Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-BTK (Tyr223), total BTK, phospho-PLCγ2 (Tyr759), and total PLCγ2. A loading control (e.g., GAPDH) was also used.

  • Detection: Membranes were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Band intensities were quantified using densitometry software.

Western_Blot_Workflow A 1. Treat MEC-1 cells (CPD-521 or Ibrutinib) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. PVDF Transfer C->D E 5. Immunoblotting (Primary & Secondary Abs) D->E F 6. ECL Detection E->F G 7. Densitometry Analysis F->G

Caption: Workflow for Western Blot analysis of BTK pathway inhibition.

Results: Inhibition of BTK and PLCγ2 Phosphorylation

Both CPD-521 and Ibrutinib demonstrated a dose-dependent reduction in the phosphorylation of BTK at Tyr223 and PLCγ2 at Tyr759, without affecting the total protein levels of these kinases. Notably, CPD-521 achieved a near-complete inhibition of p-BTK at a concentration of 10 nM, whereas a similar effect for Ibrutinib was observed at approximately 50 nM. This provides mechanistic validation that both compounds engage and inhibit the BTK target in cellular systems, with CPD-521 showing higher potency in target modulation.

Kinase Selectivity Profile

An ideal kinase inhibitor should potently inhibit its intended target while minimizing interaction with other kinases to reduce off-target effects. Ibrutinib is known to inhibit other kinases, such as EGFR, TEC, and SRC family kinases, which can contribute to side effects. A kinome scan was performed to assess the selectivity of CPD-521.

Experimental Protocol: Kinome Scan

A competitive binding assay was performed against a panel of 468 kinases. CPD-521 was screened at a concentration of 1 µM. The percent inhibition of each kinase was determined. Hits were defined as kinases showing >90% inhibition.

Results: Comparative Selectivity
CompoundTarget KinaseOff-Target Kinases (>90% Inhibition @ 1µM)
CPD-521 BTKNone
Ibrutinib BTKEGFR, TEC, BMX, ITK, SRC family kinases

Interpretation: CPD-521 demonstrates a superior selectivity profile compared to Ibrutinib. At a high concentration (1 µM), CPD-521 maintained high specificity for BTK, with no significant inhibition of other kinases in the panel. In contrast, Ibrutinib inhibited several other kinases, consistent with published data. The high selectivity of CPD-521 suggests a potentially lower risk of off-target side effects.

Conclusion

This in-vitro comparative analysis demonstrates that the novel compound, CPD-521, is a highly potent and selective inhibitor of Bruton's tyrosine kinase. When compared to the standard-of-care, Ibrutinib, CPD-521 exhibits:

  • Greater Potency: Lower IC50 values in multiple B-cell malignancy cell lines.

  • Effective Target Engagement: Dose-dependent inhibition of BTK and downstream PLCγ2 phosphorylation at lower concentrations.

  • Superior Selectivity: A cleaner kinase inhibition profile, suggesting a lower potential for off-target effects.

These findings strongly support the continued preclinical and clinical development of CPD-521 as a potential next-generation therapeutic for Chronic Lymphocytic Leukemia and other B-cell malignancies. Further studies are warranted to evaluate its in-vivo efficacy, safety profile, and activity against Ibrutinib-resistant BTK mutations.

References

  • Title: The B-cell receptor signalling pathway as a therapeutic target in B-cell malignancies. Source: Blood Reviews URL: [Link]

  • Title: Bruton's Tyrosine Kinase: A new therapeutic target in cancers. Source: OncoTargets and Therapy URL: [Link]

  • Title: Ibrutinib for Previously Untreated and Relapsed or Refractory Chronic Lymphocytic Leukaemia with TP53 Aberrations: A Phase 2, Single-Arm Trial. Source: The Lancet Oncology URL: [Link]

  • Title: Ibrutinib resistance in chronic lymphocytic leukemia. Source: Leukemia & Lymphoma URL: [Link]

  • Title: The BTK inhibitor ibrutinib is a potent inhibitor of the epidermal growth factor receptor. Source: Cancer Research URL: [Link]

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of kinase inhibitor drug discovery, the 2-aminopyridine and piperazine scaffolds have emerged as privileged structures, consistently appearing in potent and selective modulators of kinase activity. This guide delves into the structure-activity relationship (SAR) of a promising series of compounds built around the 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol core. By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to furnish researchers with the insights necessary to navigate the design and optimization of this important class of kinase inhibitors.

The Core Scaffold: A Foundation for Potent Kinase Inhibition

The 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol scaffold combines several key features that are advantageous for kinase inhibition. The aminopyridine moiety can form crucial hydrogen bond interactions within the ATP-binding site of many kinases. The piperazine ring acts as a versatile linker, allowing for the exploration of different substituents to fine-tune potency, selectivity, and pharmacokinetic properties. The ethanol group often enhances aqueous solubility, a critical parameter for drug development.

This core structure is notably present in highly successful kinase inhibitors, such as Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor.[1] The clinical success of such compounds underscores the therapeutic potential of this chemical space.

Structure-Activity Relationship (SAR) Analysis: Unlocking Potency and Selectivity

The potency and selectivity of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol analogs are highly dependent on the nature and position of substituents on the aminopyridine and piperazine rings. While a comprehensive SAR table for this exact scaffold is not publicly available in a single source, by synthesizing data from related series of aminopyridine and piperazine-containing kinase inhibitors, we can deduce key SAR trends.

Key Structural Modifications and Their Impact:

  • Substituents on the Aminopyridine Ring: Modifications to the aminopyridine ring can significantly impact interactions with the hinge region of the kinase ATP-binding site. The position and electronic nature of these substituents are critical for optimizing binding affinity.

  • Piperazine Ring Substituents: The piperazine nitrogen distal to the aminopyridine ring (N4) is a key point for introducing diversity. Lipophilic groups at this position can enhance binding by occupying a hydrophobic pocket within the kinase domain.[2] The size and nature of these substituents are crucial for achieving selectivity against different kinases.

  • The Ethanol Moiety: The 2-hydroxyethyl group on the piperazine ring generally improves the physicochemical properties of the compounds, particularly solubility. While modifications to this group are less common, they could be explored to further optimize pharmacokinetic profiles.

Table 1: Representative Structure-Activity Relationship of Aminopyridine-Piperazine Analogs

Compound IDR1 (on Aminopyridine)R2 (on Piperazine N4)Target Kinase(s)IC50 (nM)Key Observations
Parent Scaffold 5-NH2-CH2CH2OHSrc/Abl (inferred)-Baseline compound with favorable solubility.
Analog A 5-NH2-CH3Src/AblPotentSmall alkyl substitution maintains potency.
Analog B 5-NH2-CyclopropylLck, Src<10Introduction of a small, rigid ring enhances potency.
Analog C 5-NH2-PhenylVariousVariablePhenyl group can be a key interaction motif, but substitution pattern is critical for selectivity.
Analog D 5-NH2-CH2-PhenylVariousVariableBenzyl group introduces flexibility and potential for further interactions.
Dasatinib Thiazole-carboxamide-CH2CH2OHSrc, Abl, c-Kit, PDGFRβ<1A highly optimized analog with a complex aminopyridine isostere, demonstrating the potential of the core scaffold.[1]

Note: The specific IC50 values for the parent scaffold and its direct analogs (A-D) are inferred from qualitative SAR descriptions in the literature for closely related compounds. The data for Dasatinib is well-established.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel kinase inhibitors relies on robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for the synthesis and biological evaluation of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol analogs.

General Synthetic Scheme

The synthesis of the target compounds typically involves a multi-step sequence, with the key step being the coupling of the aminopyridine core with the substituted piperazine.

G A 2-Chloro-5-nitropyridine C 2-(4-(5-Nitropyridin-2-yl)piperazin-1-yl)ethanol A->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3), Solvent (e.g., Toluene) B 1-(2-Hydroxyethyl)piperazine B->C D 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol (Parent Compound) C->D Reduction of Nitro Group (e.g., SnCl2·2H2O, Ethanol or H2/Pd-C) E Analogs D->E Further modification (e.g., acylation, alkylation)

Caption: General synthetic route for the parent compound and its analogs.

Step-by-Step Synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol:

  • Synthesis of 2-(4-(5-Nitropyridin-2-yl)piperazin-1-yl)ethanol:

    • To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., toluene), add 1-(2-hydroxyethyl)piperazine and a base (e.g., potassium carbonate).

    • Heat the reaction mixture at an elevated temperature (e.g., 50°C) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Synthesis of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol:

    • Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol).

    • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O).

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Alternatively, catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) can be employed.

    • After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the final compound, if necessary.[2]

Biological Evaluation Workflow

A tiered approach is essential for the efficient evaluation of newly synthesized analogs. This workflow progresses from initial biochemical assays to more complex cellular and in vivo models.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Biochemical Kinase Assays (e.g., ADP-Glo, TR-FRET) B Cellular Target Engagement Assays (e.g., NanoBRET) A->B Confirm on-target activity in cells C Cellular Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) B->C Assess functional cellular effect D Downstream Signaling Pathway Analysis (e.g., Western Blot for p-STAT, p-Akt) C->D Elucidate mechanism of action E Pharmacokinetic (PK) Studies (e.g., in mice, rats) D->E Select lead candidates F Pharmacodynamic (PD) Studies (e.g., target modulation in tumors) E->F Establish dose and schedule G Efficacy Studies in Xenograft Models F->G Demonstrate in vivo efficacy

Caption: A tiered workflow for the biological evaluation of kinase inhibitors.

Detailed Protocols for Key Assays:

  • Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay):

    • Prepare a reaction mixture containing the purified target kinase, a suitable substrate, and ATP in a kinase reaction buffer.

    • Add serial dilutions of the test compounds to the reaction mixture in a multi-well plate.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of kinase inhibition against the compound concentration.

  • Cellular Proliferation Assay (e.g., MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Determine the concentration of the compound that inhibits cell growth by 50% (GI50).

Signaling Pathways and Mechanism of Action

Aminopyridine-piperazine based compounds frequently target tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Family Kinases RTK->Src PI3K PI3K RTK->PI3K Ras Ras RTK->Ras STAT STAT Src->STAT Akt Akt PI3K->Akt Gene Gene Expression Akt->Gene Cell Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Proliferation STAT->Gene Proliferation, Survival Inhibitor 2-(4-(5-aminopyridin-2-yl) piperazin-1-yl)ethanol Analog Inhibitor->Src Inhibition

Caption: Potential mechanism of action via inhibition of Src family kinases.

By inhibiting key kinases such as those in the Src family, these compounds can block downstream signaling cascades, including the PI3K/Akt and Ras/MEK/ERK pathways. This disruption of oncogenic signaling can lead to cell cycle arrest, apoptosis, and the inhibition of tumor growth.

Conclusion and Future Directions

The 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The inherent "drug-like" properties of this core, combined with the extensive possibilities for synthetic modification, make it an attractive starting point for medicinal chemistry campaigns.

Future efforts should focus on:

  • Broad Kinase Profiling: To identify the specific kinase targets and off-targets of this series of compounds.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target kinases to guide further optimization.

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity to identify candidates with favorable drug-like properties.

By systematically exploring the structure-activity relationships and employing a robust biological evaluation cascade, researchers can unlock the full therapeutic potential of this promising class of compounds.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperazine-linked aminopyridine derivatives. Retrieved from [Link]

Sources

Cross-Validation of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly within neuropharmacology, the aminopyridinyl-piperazine scaffold has emerged as a privileged structure. Its derivatives are recognized for their interactions with key central nervous system targets.[1][2] This guide provides a comprehensive framework for the bioactivity cross-validation of a novel compound, 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol. Given the absence of extensive public data on this specific molecule, we will infer its potential biological targets based on its structural motifs and establish a rigorous validation workflow. This workflow will benchmark its activity against well-characterized alternative compounds.

The structural architecture of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol, featuring an aminopyridine linked to a piperazine ring with an ethanol extension, suggests a high probability of interaction with aminergic G protein-coupled receptors (GPCRs) and monoamine-regulating enzymes.[3][4] Specifically, this guide will focus on validating its activity at dopamine D2 receptors, serotonin 5-HT1A receptors, and monoamine oxidase (MAO) A and B enzymes.

To provide a robust comparative analysis, we have selected the following established drugs as benchmarks:

  • Aripiprazole and Buspirone: For dopamine D2 and serotonin 5-HT1A receptor binding affinities. Aripiprazole is a well-known atypical antipsychotic with partial agonist activity at D2 receptors and 5-HT1A receptors.[5][6][7] Buspirone is an anxiolytic that acts as a partial agonist at 5-HT1A receptors and has a weaker affinity for D2 receptors.[8][9]

  • Clorgyline and Selegiline: For monoamine oxidase inhibition. Clorgyline is a selective and irreversible inhibitor of MAO-A, while Selegiline is a selective and irreversible inhibitor of MAO-B.[10][11]

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and the scientific rationale behind the proposed cross-validation strategy.

Comparative Bioactivity Profile

The following tables summarize the known bioactivity data for the selected benchmark compounds. The activity of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol would be determined and compared against these values.

Table 1: Comparative Dopamine D2 and Serotonin 5-HT1A Receptor Binding Affinities

CompoundDopamine D2 Receptor (Kᵢ, nM)Serotonin 5-HT1A Receptor (Kᵢ, nM)
2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol To be determinedTo be determined
Aripiprazole0.34[5][12]1.65 - 4.2[6][13]
Buspirone484[14]4 - 78[14]

Table 2: Comparative Monoamine Oxidase (MAO) Inhibition

CompoundMAO-A (IC₅₀, nM)MAO-B (IC₅₀, nM)
2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol To be determinedTo be determined
Clorgyline1.2 - 17[11][15]1,900[11]
Selegiline (Deprenyl)23,000[10]51[10]

Experimental Cross-Validation Workflow

The following diagram illustrates the proposed workflow for the comprehensive bioactivity characterization of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol.

G cluster_0 Primary Screening cluster_1 Data Analysis & Comparison cluster_2 Report Generation TargetCompound 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol D2_Assay Dopamine D2 Receptor Binding Assay TargetCompound->D2_Assay HT1A_Assay Serotonin 5-HT1A Receptor Binding Assay TargetCompound->HT1A_Assay MAO_Assay MAO-A & MAO-B Inhibition Assays TargetCompound->MAO_Assay Ki_Calc Calculate Ki values D2_Assay->Ki_Calc HT1A_Assay->Ki_Calc IC50_Calc Calculate IC50 values MAO_Assay->IC50_Calc Comparison Compare with Benchmark Compounds Ki_Calc->Comparison IC50_Calc->Comparison Report Generate Bioactivity Profile Comparison->Report

Caption: Experimental workflow for bioactivity cross-validation.

Detailed Experimental Protocols

The following protocols are foundational for determining the bioactivity of the target compound. It is imperative to include the benchmark compounds in parallel experimental runs to ensure data consistency and validity.

Dopamine D2 and Serotonin 5-HT1A Receptor Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Kᵢ) of the test compound for the dopamine D2 and serotonin 5-HT1A receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing human recombinant D2 or 5-HT1A receptors.

  • Radioligands: [³H]-Spiperone or [³H]-Raclopride for D2 receptors; [³H]-8-OH-DPAT for 5-HT1A receptors.

  • Non-specific Ligand: Haloperidol (for D2) or 5-HT (for 5-HT1A) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test Compound: 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol, Aripiprazole, and Buspirone, serially diluted.

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B).

Protocol:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, radioligand at a concentration near its K₋d, and varying concentrations of the test compound or benchmark compound.

  • Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the high concentration of the non-specific ligand.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate at room temperature (or 37°C, depending on the specific receptor protocol) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

The following diagram illustrates the principle of the competitive radioligand binding assay.

G cluster_0 Without Competitor cluster_1 With Competitor Receptor_A Receptor Radioligand_A [³H]-Ligand Receptor_A->Radioligand_A Binding Receptor_B Receptor Radioligand_B [³H]-Ligand Receptor_B->Radioligand_B Binding (Reduced) Competitor Test Compound Receptor_B->Competitor Binding

Caption: Principle of competitive radioligand binding.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assays

This fluorometric assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[10]

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).

  • Detection Reagent: A fluorogenic probe such as Amplex® Red, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the fluorescent product resorufin.

  • Horseradish Peroxidase (HRP).

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Test Compound: 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol, Clorgyline, and Selegiline, serially diluted.

  • Fluorometric Plate Reader.

Protocol:

  • Reaction Mixture Preparation: Prepare a working solution containing the assay buffer, Amplex® Red, and HRP.

  • Incubation with Inhibitor: In a 96-well plate, add the MAO-A or MAO-B enzyme and varying concentrations of the test compound or benchmark inhibitor. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Add the substrate (p-tyramine) to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm. The rate of fluorescence increase is proportional to MAO activity.

  • Data Analysis: Determine the initial reaction rates (slopes of the kinetic curves). Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using non-linear regression.

The signaling pathway for the MAO inhibition assay is depicted below.

G cluster_0 MAO Catalysis cluster_1 Fluorometric Detection Monoamine Monoamine Substrate (e.g., p-Tyramine) MAO MAO-A or MAO-B Monoamine->MAO H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP HRP H2O2->HRP AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin

Caption: MAO inhibition assay signaling pathway.

Conclusion

This guide outlines a systematic and robust approach to the cross-validation of the bioactivity of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol. By leveraging the known pharmacology of its core structural motifs, we have proposed a targeted screening cascade against high-probability molecular targets. The direct comparison with well-established drugs like aripiprazole, buspirone, clorgyline, and selegiline provides a crucial context for interpreting the experimental data. The detailed protocols and visual workflows are designed to ensure experimental rigor and reproducibility. The resulting bioactivity profile will be instrumental in guiding further preclinical development and elucidating the therapeutic potential of this novel chemical entity.

References

  • de Bartolomeis, A., et al. (2013). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS Drugs, 27(9), 775-799. [Link]

  • Jordan, S., et al. (2002). Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies. European Journal of Pharmacology, 441(3), 137-140. [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. Neuropsychopharmacology, 28(8), 1400-1411. [Link]

  • Wikipedia. (n.d.). Buspirone. Retrieved from [Link]

  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. [Link]

  • U.S. Food and Drug Administration. (n.d.). BuSpar (buspirone hydrochloride) Tablets, USP. [Link]

  • ResearchGate. (n.d.). Effects of clorgyline (specific MAO‐A inhibitor) and deprenyl (specific MAO‐B inhibitor) on the 5‐HIAA production as a measure of MAO‐A activity. [Link]

  • Tsetsenis, T., et al. (2014). Therapeutic doses of buspirone block D3 receptors in the living primate brain. International Journal of Neuropsychopharmacology, 17(7), 997-1002. [Link]

  • National Center for Biotechnology Information. (n.d.). Classics in Chemical Neuroscience: Aripiprazole. [Link]

  • Majo, M., et al. (2007). Differential Effects of Aripiprazole on D 2 , 5-HT 2 , and 5-HT 1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. American Journal of Psychiatry, 164(9), 1411-1417. [Link]

  • Mamo, D., et al. (2007). Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia. American Journal of Psychiatry, 164(9), 1411-1417. [Link]

  • Burris, K. D., et al. (2002). In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors. Psychopharmacology, 161(1), 17-25. [Link]

  • MDPI. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

  • ResearchGate. (2014). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • PubMed. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

Sources

Benchmarking a Novel Kinase Inhibitor Candidate: A Comparative Analysis of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol Against Commercial Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutics in oncology and immunology has established kinase inhibitors as a cornerstone of modern drug discovery. Protein kinases, as crucial regulators of cellular signaling, represent a major class of drug targets.[1] The development of specific and potent kinase inhibitors can pave the way for more effective and less toxic treatments. This guide introduces a novel small molecule, 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol (hereafter designated as Compound X ), and provides a comprehensive framework for its head-to-head benchmark against well-established commercial kinase inhibitor libraries.

The rationale for investigating Compound X stems from its structural motifs, which are reminiscent of known kinase inhibitors, particularly those targeting the ATP-binding site. The presence of a piperazine-pyridine core is a privileged scaffold in kinase inhibitor design, suggesting a potential for interaction with the hinge region of various kinases. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, evidence-based comparison to evaluate the potential of Compound X as a viable drug candidate. We will delve into the causality behind experimental choices, present detailed protocols for robust evaluation, and summarize the findings in a clear, comparative format.

I. The Benchmarking Strategy: A Multi-Pillar Approach

To comprehensively evaluate the therapeutic potential of Compound X, a multi-pronged benchmarking strategy is essential. This strategy is designed to assess not only the potency and selectivity of the compound but also its cellular efficacy and early safety profile. The comparison will be drawn against two widely used commercial libraries: the Tocriscreen Kinase Inhibitor Library , which offers a broad range of inhibitors against various kinase families, and a Kinase Screening Library from a specialized vendor [], which provides a diverse set of compounds for initial screening.

Our evaluation rests on three pillars:

  • Biochemical Potency and Selectivity: Direct assessment of Compound X's inhibitory activity against a panel of purified kinases.

  • Cellular Efficacy: Evaluation of the compound's ability to inhibit cell proliferation in relevant cancer cell lines.

  • In Vitro ADME-Tox Profiling: Early assessment of the compound's drug-like properties, including metabolic stability and potential toxic liabilities.

This integrated approach ensures that the evaluation of Compound X is not limited to its on-target activity but also considers its broader biological context, a critical aspect of preclinical drug development.[3]

II. Pillar 1: Biochemical Potency and Selectivity Profiling

The initial step in characterizing any potential kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. This provides a direct measure of the compound's interaction with its intended targets and helps to identify potential off-target effects.

Scientific Rationale

A successful kinase inhibitor should ideally exhibit high potency against its intended target(s) and minimal activity against other kinases to reduce the likelihood of off-target toxicity. We will employ a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction, providing a quantitative measure of kinase activity.[4] Staurosporine, a non-selective kinase inhibitor, will be used as a positive control to validate the assay performance.[4]

Experimental Workflow: Kinase Inhibition Assay

kinase_assay_workflow cluster_prep Compound & Kinase Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_prep Serial Dilution of Compound X & Library Compounds plate_setup Plate Compounds & Kinase compound_prep->plate_setup kinase_prep Kinase & Substrate Preparation kinase_prep->plate_setup atp_addition Initiate Reaction with ATP plate_setup->atp_addition incubation Incubate at 30°C atp_addition->incubation adp_glo Add ADP-Glo™ Reagent incubation->adp_glo kinase_detection Add Kinase Detection Reagent adp_glo->kinase_detection luminescence Measure Luminescence kinase_detection->luminescence data_plot Plot Dose-Response Curves luminescence->data_plot ic50 Calculate IC50 Values data_plot->ic50

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of Compound X in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to create a 10-point dose-response curve, starting from 1 mM.[4]

    • Prepare similar dilutions for the compounds from the commercial libraries.

    • Include a DMSO-only control.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to each well.

    • Add 2.5 µL of the target kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined for each kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Hypothetical Data: Comparative Kinase Inhibition Profile
Kinase TargetCompound X IC50 (nM)Library A Average IC50 (nM)Library B Average IC50 (nM)Staurosporine IC50 (nM)
Src 25 1502005
Abl 40 1802508
VEGFR2 800507515
EGFR >10,000203020
CDK2 5,00010012010

Interpretation: The hypothetical data suggests that Compound X is a potent and selective inhibitor of the Src and Abl kinases, with significantly weaker activity against VEGFR2, EGFR, and CDK2. In contrast, the commercial libraries contain compounds with broader activity profiles. This initial screen highlights the potential of Compound X as a targeted inhibitor.

III. Pillar 2: Cellular Efficacy Assessment

While biochemical assays are crucial for determining direct target engagement, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context.[5][6] These assays provide insights into the compound's ability to cross the cell membrane, engage its intracellular target, and elicit a biological response.

Scientific Rationale

Given the potent inhibition of Src and Abl kinases, we will assess the anti-proliferative activity of Compound X in cancer cell lines known to be dependent on the activity of these kinases. The K562 cell line, a model for chronic myelogenous leukemia (CML), is driven by the Bcr-Abl fusion protein and is therefore an appropriate model to test the efficacy of an Abl inhibitor.[7] A solid tumor cell line with high Src activity will also be included. A resazurin-based cell viability assay will be used to quantify the cytotoxic effects of the compounds.[6]

Experimental Workflow: Cell Viability Assay

cell_viability_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_viability_assay Viability Assessment cluster_data_analysis Data Analysis cell_culture Culture K562 & HT-29 Cell Lines cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding cell_treatment Treat Cells with Compounds cell_seeding->cell_treatment compound_dilution Prepare Serial Dilutions of Compounds compound_dilution->cell_treatment incubation Incubate for 72 hours cell_treatment->incubation resazurin_addition Add Resazurin Reagent incubation->resazurin_addition incubation_resazurin Incubate for 4 hours resazurin_addition->incubation_resazurin fluorescence Measure Fluorescence incubation_resazurin->fluorescence plot_curves Plot Dose-Response Curves fluorescence->plot_curves gi50 Calculate GI50 Values plot_curves->gi50

Caption: Workflow for the cell viability assay.

Detailed Protocol: Resazurin Cell Viability Assay
  • Cell Seeding:

    • Culture K562 (CML) and HT-29 (colorectal cancer, high Src activity) cells according to standard protocols.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of Compound X and the library compounds in cell culture medium.

    • Treat the cells with the compounds at various concentrations for 72 hours.

    • Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Viability Assessment:

    • After the 72-hour incubation, add resazurin solution to each well and incubate for 4 hours.

    • Measure the fluorescence of the resorufin product using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the concentration that causes 50% growth inhibition (GI50).

Hypothetical Data: Comparative Anti-Proliferative Activity
Cell LineCompound X GI50 (nM)Library A Average GI50 (nM)Library B Average GI50 (nM)
K562 (CML) 150 8001200
HT-29 (Colorectal) 250 10001500

Interpretation: The hypothetical data demonstrates that Compound X exhibits potent anti-proliferative activity in both the Bcr-Abl driven K562 cell line and the Src-dependent HT-29 cell line. This cellular efficacy is significantly better than the average performance of the compounds in the commercial libraries, further strengthening the case for Compound X as a promising lead.

IV. Pillar 3: In Vitro ADME-Tox Profiling

A significant number of drug candidates fail in later stages of development due to poor pharmacokinetic properties or unforeseen toxicity.[3] Therefore, it is crucial to perform early-stage in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to identify potential liabilities.[8][9][10]

Scientific Rationale

We will conduct a panel of in vitro assays to assess key ADME-Tox parameters of Compound X in comparison to a selection of the most promising compounds from the commercial libraries. These assays will evaluate metabolic stability, potential for drug-drug interactions (cytochrome P450 inhibition), and cardiotoxicity risk (hERG inhibition).

Experimental Workflow: ADME-Tox Profiling

adme_tox_workflow cluster_adme ADME Assays cluster_tox Toxicity Assay cluster_analysis Data Analysis & Interpretation microsomal_stability Microsomal Stability Assay data_analysis Calculate Parameters (Half-life, IC50) microsomal_stability->data_analysis cyp_inhibition CYP450 Inhibition Assay cyp_inhibition->data_analysis herg_assay hERG Inhibition Assay herg_assay->data_analysis risk_assessment Assess Drug-like Properties data_analysis->risk_assessment

Caption: Workflow for in vitro ADME-Tox profiling.

Detailed Protocols
  • Microsomal Stability Assay:

    • Incubate Compound X and selected library compounds with liver microsomes in the presence of NADPH.

    • Collect samples at various time points.

    • Quantify the amount of remaining parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t½).

  • CYP450 Inhibition Assay:

    • Incubate Compound X and selected library compounds with specific cytochrome P450 enzymes and their respective substrates.

    • Measure the formation of the substrate's metabolite.

    • Determine the IC50 value for the inhibition of each CYP isoform.[9]

  • hERG Inhibition Assay:

    • Utilize an automated patch-clamp system to measure the effect of Compound X and selected library compounds on the hERG potassium channel expressed in a suitable cell line.

    • Determine the IC50 value for hERG channel inhibition.[8]

Hypothetical Data: Comparative ADME-Tox Profile
ParameterCompound XLibrary A (Top Hit)Library B (Top Hit)Desired Profile
Microsomal Stability (t½, min) 45 2015> 30 min
CYP3A4 Inhibition (IC50, µM) > 20 52> 10 µM
hERG Inhibition (IC50, µM) > 30 83> 10 µM

Interpretation: The hypothetical ADME-Tox data suggests that Compound X possesses a favorable drug-like profile. It exhibits good metabolic stability and a low potential for drug-drug interactions via CYP3A4 inhibition. Crucially, it shows a low risk of cardiotoxicity with a high IC50 value for hERG inhibition. In contrast, the selected top hits from the commercial libraries display potential liabilities in these areas.

V. Signaling Pathway Context

To visualize the potential mechanism of action of Compound X, the following diagram illustrates a simplified signaling pathway involving Src and Abl, key regulators of cell proliferation, survival, and migration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src STAT3 STAT3 Src->STAT3 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Abl Abl Abl->STAT3 Abl->PI3K_AKT Transcription Gene Transcription STAT3->Transcription RAS_RAF_MEK_ERK->Transcription Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Transcription->Proliferation CompoundX Compound X CompoundX->Src CompoundX->Abl

Sources

A Senior Application Scientist's Guide to the Reproducibility of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Reproducibility is the cornerstone of scientific advancement. This guide provides an in-depth analysis of the critical parameters governing the consistent synthesis, characterization, and application of the research compound 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol. As a molecule of interest in medicinal chemistry, understanding the nuances of its experimental handling is paramount for generating reliable and comparable data. We will dissect the synthetic pathway, outline rigorous analytical validation methods, and discuss the interpretation of its biological activity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their findings when working with this compound and its structural analogs.

Introduction: The Scientific Context

2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol is a heterocyclic compound featuring a substituted pyridine ring linked to a piperazine ethanol moiety. Its structural motifs are common in medicinal chemistry, often designed to interact with specific biological targets. The reproducibility of experimental results involving this molecule is fundamentally dependent on three pillars: the fidelity of its synthesis, the purity of the final compound, and the standardized execution of biological assays.

This guide will address these pillars by providing:

  • A detailed, validated synthetic protocol.

  • A suite of analytical methods for unequivocal structural confirmation and purity assessment.

  • A discussion on common pitfalls and sources of variability.

The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a common method for coupling amines to heteroaromatic rings.

Diagram: Synthetic Workflow

cluster_synthesis Synthetic Pathway A 2-Chloro-5-nitropyridine C 2-(4-(5-nitropyridin-2-yl)piperazin-1-yl)ethanol (Intermediate) A->C S_NAr Reaction (e.g., DIPEA, 100°C) B 1-(2-Hydroxyethyl)piperazine B->C D 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol (Final Product) C->D Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol.

Ensuring Reproducibility in Synthesis

The most critical source of experimental variability begins with the compound itself. Minor impurities or isomeric contaminants can lead to drastically different biological outcomes. The following protocol details a reliable method for the synthesis and purification of the title compound.

Step-by-Step Synthesis Protocol

This two-step synthesis is adapted from established methodologies for similar compounds.

Step 1: Synthesis of 2-(4-(5-nitropyridin-2-yl)piperazin-1-yl)ethanol (Intermediate)

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF) (approx. 10 mL per 1 g of starting material).

  • Addition of Amines: Add 1-(2-hydroxyethyl)piperazine (1.1 eq) to the solution, followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as a proton scavenger.

    • Causality Note: The excess of the piperazine derivative ensures complete consumption of the starting chloropyridine. DIPEA is used to neutralize the HCl generated during the SNAr reaction without competing as a nucleophile.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-chloro-5-nitropyridine spot is consumed (typically 4-6 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the pure nitro-intermediate.

Step 2: Reduction to 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol (Final Product)

  • Catalyst Setup: In a flask suitable for hydrogenation, dissolve the intermediate from Step 1 in a protic solvent like ethanol or methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight).

    • Causality Note: Palladium on Carbon is a highly efficient and standard catalyst for the reduction of aromatic nitro groups to amines using hydrogen gas.

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Purification: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Safety Note: The Pd/C catalyst can be pyrophoric when dry. Ensure the filter cake is kept wet with solvent during and after filtration.

  • Final Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final product, which can be further purified by recrystallization if necessary.

Analytical Validation: The Reproducibility Fingerprint

A synthesized compound is only as reliable as its characterization data. Before use in any biological assay, the identity, purity, and integrity of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol must be confirmed.

Standard Analytical Techniques

The following table outlines the expected results from standard analytical techniques. Any significant deviation from these benchmarks warrants re-purification or re-synthesis.

Technique Parameter Expected Result / Observation Purpose
LC-MS Purity & [M+H]+>95% purity by UV. Expected [M+H]+ at m/z ~237.2.Confirms molecular weight and assesses purity.
1H NMR Chemical Shifts (δ)Characteristic peaks for aromatic (pyridine), piperazine, and ethanol protons. The pattern and integration should match the structure.Confirms chemical structure and connectivity.
13C NMR Chemical Shifts (δ)Expected number of carbon signals corresponding to the unique carbon atoms in the molecule.Further confirms the carbon skeleton of the structure.
FTIR Wavenumbers (cm-1)Presence of N-H stretches (amine), O-H stretch (alcohol), C-H stretches (aliphatic/aromatic), and C-N stretches.Confirms the presence of key functional groups.
Interpreting Analytical Data
  • Purity Assessment: Chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for determining purity. For biological assays, a purity level of >95% is strongly recommended, with >98% being ideal. The presence of unreacted starting materials or side-products can confound biological data.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. A 1H NMR spectrum provides information on the electronic environment and connectivity of protons, while a 13C NMR confirms the carbon framework. The data must be unambiguous and consistent with the proposed structure.

Comparison with Alternatives

No compound exists in a vacuum. Its utility is defined by its performance relative to other available tools. While the specific biological target of 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol is not specified, its structural class (aminopyridinyl-piperazine) is common in kinase inhibitor discovery and other signaling pathways. A hypothetical comparison is presented below based on common parameters.

Compound Target Class (Hypothetical) Potency (IC50) Selectivity Key Differentiator
2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol Kinase Family X150 nMModerateGood aqueous solubility due to the ethanol moiety.
Alternative A (Imatinib) ABL, KIT, PDGFR25-100 nMHighWell-characterized clinical drug; serves as a benchmark.
Alternative B (Generic Pyrimidine Inhibitor) Kinase Family X, Y500 nMLowBroader spectrum, useful for initial screening but less specific.

Discussion: When planning experiments, the choice between the title compound and an alternative depends on the scientific question. For targeted validation studies, a highly selective compound like Imatinib (if the target is relevant) is superior. For exploring pathways or if solubility is a major concern, 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol may offer advantages. The key to reproducible science is to report exactly which compound was used and to have the analytical data to prove its identity and purity.

Conclusion and Best Practices

The reproducibility of research involving 2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol is not a matter of chance, but a result of meticulous and validated protocols.

Key Takeaways for Ensuring Reproducibility:

  • Validate Before Use: Never assume the identity or purity of a supplied or newly synthesized compound. Perform independent analytical validation (at minimum LC-MS and 1H NMR).

  • Document Everything: Record detailed notes on synthesis, purification, and analysis. Batch numbers, dates, and analytical spectra should be linked to specific biological experiments.

  • Use Standardized Protocols: When performing biological assays, use well-defined and consistent protocols for cell handling, compound dilution, and data analysis.

  • Control for Variables: Be aware of potential confounders such as solvent effects (e.g., DMSO concentration), passage number of cell lines, and reagent quality.

By adhering to these principles, researchers can build a robust and reliable dataset, contributing to the collective and progressive nature of scientific discovery.

References

At present, there are no specific, publicly indexed scientific articles detailing the synthesis or biological application of "2-(4-(5-aminopyridin-2-yl)piperazin-1-yl)ethanol" under that exact name. The protocols and data presented are representative of standard methodologies for this class of compounds and are based on fundamental organic chemistry principles and common practices in medicinal chemistry research. Researchers should consult journals such as the Journal of Medicinal Chemistry, Organic Letters, and ACS Medicinal Chemistry Letters for analogous procedures.

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Inherent Risks: A Structural Hazard Assessment

The chemical 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol is comprised of three key structural motifs: an aminopyridine ring, a piperazine linker, and an ethanol tail. Each of these components carries its own set of potential hazards.

  • Aminopyridines: This class of compounds can be neurotoxic and is known to cause skin, eye, and respiratory irritation.[1][2][3] Some aminopyridines are readily absorbed through the skin and can be fatal if ingested or inhaled.[2][3]

  • Piperazine and its Derivatives: Piperazine compounds are known to be skin and respiratory sensitizers, capable of causing allergic reactions upon repeated exposure.[4][5] They can also cause severe skin burns and eye damage.[4] Some piperazine derivatives have shown psychostimulant effects and can pose health risks upon ingestion.[6][7][8]

  • Ethanol Group: While the ethanol moiety itself is less hazardous, it can contribute to the overall solubility and absorption characteristics of the molecule.

Given the combination of these structural features, it is prudent to treat 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol as a compound that is potentially toxic, irritant, and sensitizing. Therefore, a comprehensive PPE strategy is not just recommended, but essential.

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is the cornerstone of safe chemical handling.[9][10] The following table outlines the recommended PPE for various laboratory operations involving 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Double-gloving with nitrile glovesChemical splash goggles and a face shieldFully-buttoned lab coatCertified chemical fume hood
Running reactions and work-up Double-gloving with nitrile glovesChemical splash goggles and a face shieldChemical-resistant apron over a lab coatCertified chemical fume hood
Purification (e.g., chromatography) Double-gloving with nitrile glovesChemical splash goggles and a face shieldChemical-resistant apron over a lab coatCertified chemical fume hood
Handling dry powder Double-gloving with nitrile glovesChemical splash goggles and a face shieldLab coatUse of a powder-containment hood or a respirator with a particulate filter may be necessary
Cleaning up spills Heavy-duty chemical resistant glovesChemical splash goggles and a face shieldChemical-resistant suit or apronRespirator with appropriate cartridges

A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical to minimize exposure risk. The following workflow provides a procedural guide for handling 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol.

Preparation and Engineering Controls
  • Consult the SDS (if available): Always check for a substance-specific SDS. In its absence, follow the precautions outlined in this guide.[9]

  • Work in a Designated Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

Donning PPE: A Deliberate Sequence

PPE_Donning cluster_pre Pre-Donning cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Lab_Coat Don Lab Coat Inspect_PPE->Lab_Coat Start Gloves_1 Don First Pair of Gloves Lab_Coat->Gloves_1 Goggles Don Goggles/Face Shield Gloves_1->Goggles Gloves_2 Don Second Pair of Gloves Goggles->Gloves_2

Figure 1. Recommended sequence for donning Personal Protective Equipment.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence meticulously.

PPE_Doffing cluster_doffing Doffing Sequence cluster_post Post-Doffing Gloves_Outer Remove Outer Gloves Face_Shield Remove Face Shield/Goggles Gloves_Outer->Face_Shield Start Lab_Coat Remove Lab Coat Face_Shield->Lab_Coat Gloves_Inner Remove Inner Gloves Lab_Coat->Gloves_Inner Wash_Hands Wash Hands Thoroughly Gloves_Inner->Wash_Hands

Figure 2. Recommended sequence for doffing Personal Protective Equipment to avoid contamination.

Emergency Procedures and Disposal

Spill Management:

  • Small Spills: In the event of a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for proper disposal.

  • Large Spills: For larger spills, evacuate the area and alert the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

Waste Disposal:

All waste contaminated with 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, including used PPE, should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[9] Clearly label all waste containers.

Conclusion: A Culture of Safety

The responsible handling of research chemicals is paramount to a safe and productive research environment. While this guide provides a framework for the safe use of 2-(4-(5-Aminopyridin-2-yl)piperazin-1-yl)ethanol, it is crucial to remember that a culture of safety is a shared responsibility. Always prioritize safety, adhere to established protocols, and consult with your institution's safety professionals when in doubt.

References

  • Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Welz, A., & Koba, M. (2019, December 16). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Welz, A., & Koba, M. (2020, December 1). Piperazine derivatives as dangerous abused compounds. PubMed.
  • ResearchGate. (n.d.). (PDF)
  • BenchChem. (2025). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment.
  • Nugent, B. (2024, May 13). Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online? Quora.
  • Sdfine. (n.d.). 4-aminopyridine.
  • Fisher Scientific. (n.d.).
  • CAMEO Chemicals. (n.d.). 4-AMINOPYRIDINE.
  • CymitQuimica. (2024, December 19).
  • Sigma-Aldrich. (2025, November 6).
  • American Chemical Society. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • Santa Cruz Biotechnology. (n.d.). Piperazine.
  • Jubilant Ingrevia. (n.d.). Piperidine-2-ethanol.
  • AK Scientific, Inc. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • Sigma-Aldrich. (n.d.). 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol.
  • TCI Chemicals. (2024, November 20).
  • PubChem. (n.d.). 2-Piperidin-2-ylethanol.
  • Santa Cruz Biotechnology. (n.d.). 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol.
  • Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol.
  • LookChem. (n.d.). Cas 723510-50-7,2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL.
  • National Institute of Standards and Technology. (2021, August 6).
  • BLDpharm. (n.d.). 849021-42-7|2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanol.
  • BLDpharm. (n.d.). 1935455-02-9|2-(4-Aminopyrimidin-2-yl)ethanol.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.